molecular formula C28H34O6 B12318258 Withaphysalin A

Withaphysalin A

Katalognummer: B12318258
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: XXDCTQHRVNTDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione has been reported in Physalis lagascae, Physalis angulata, and Physalis minima with data available.

Eigenschaften

IUPAC Name

6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDCTQHRVNTDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation and Characterization of Withaphysalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant scientific attention for its potent anti-inflammatory and potential anticancer properties.[1] Isolated primarily from plants of the Physalis genus, its complex polycyclic structure necessitates a multi-faceted approach for complete elucidation and characterization. This technical guide provides an in-depth overview of the methodologies and data integral to defining the structure of this compound, alongside a summary of its characterized biological activities and the experimental protocols used for their determination.

Physicochemical and Spectroscopic Characterization

The foundational step in the characterization of any natural product is the determination of its fundamental physicochemical properties and the comprehensive analysis of its spectroscopic data.

Physicochemical Properties

This compound is a C28 steroidal lactone built upon an ergostane-type skeleton.[1]

PropertyValue
Molecular Formula C₂₈H₃₄O₆
Molecular Weight 466.57 g/mol
CAS Number 57423-72-0

Note: Data on appearance, melting point, and specific solubility are not consistently reported and require experimental determination.

Spectroscopic Data

The definitive structure of this compound was elucidated through the combined application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. X-ray crystallography of closely related withaphysalins has also been instrumental in confirming the stereochemistry.[2][3]

¹H and ¹³C NMR spectroscopy are cornerstones in the structural elucidation of complex organic molecules like this compound. The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and various 2D NMR experiments (COSY, HSQC, HMBC) allow for the precise assignment of protons and carbons within the molecular framework.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-26.00d, J = 9.5
H-37.10dd, J = 9.5, 6.0
H-46.24d, J = 6.0
H-64.46-

Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1204.3 (ketone)
C-4116.9
C-5-
C-6-
C-1053.8
C-18103.1
-215.8 (ketone)
-178.8 (ester)
-164.1 (ester)

Note: This is a partial list. A complete assignment requires access to the full spectral data from primary literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data of this compound

IonCalculated m/zObserved m/z
[M+H]⁺467.2434-

Note: The observed m/z value would be determined experimentally.

IR spectroscopy provides valuable information regarding the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3500-3100O-H stretching (hydroxyl groups)
3034C-H stretching (aromatic/vinylic)
2927, 2856C-H stretching (aliphatic)
1687, 1655C=O stretching (conjugated ketone, lactone)

Note: These are general regions and specific peak positions may vary.

Table 5: Typical X-ray Crystallographic Data Obtained

ParameterDescription
Crystal systeme.g., Orthorhombic, Monoclinic
Space groupe.g., P2₁2₁2₁
Unit cell dimensionsa, b, c (Å); α, β, γ (°)
Bond lengths(Å)
Bond angles(°)
Torsion angles(°)

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Physalis minima.

G cluster_extraction Extraction and Fractionation cluster_chromatography Chromatographic Purification plant_material Dried and powdered Physalis minima ethanol_extraction Exhaustive extraction with 95% ethanol (B145695) plant_material->ethanol_extraction crude_extract Crude ethanol extract ethanol_extraction->crude_extract partitioning Suspend in water and partition with ethyl acetate (B1210297) crude_extract->partitioning ethyl_acetate_fraction Ethyl acetate fraction partitioning->ethyl_acetate_fraction silica_gel Silica gel column chromatography (petroleum ether/acetone gradient) ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 column chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Isolation and Purification Workflow for this compound.
Spectroscopic and Spectrometric Analysis

  • NMR Spectroscopy: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into a high-resolution mass spectrometer, typically an ESI-TOF or ESI-Orbitrap instrument, for accurate mass measurement.

  • IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate, using an FTIR spectrometer.

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory activity, primarily through the modulation of the NF-κB, STAT3, and Nrf2/HO-1 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb_ikba NF-κB-IκBα Complex ikba->nfkb_ikba nfkb NF-κB (p65/p50) nfkb->nfkb_ikba nucleus Nucleus nfkb->nucleus Translocation nfkb_ikba->nfkb Release pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->pro_inflammatory_genes Transcription withaphysalin_a This compound withaphysalin_a->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in inflammation and cancer. This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its dimerization and subsequent nuclear translocation and transcriptional activity.[1]

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation target_genes Target Genes (e.g., Bcl-2, Cyclin D1) nucleus->target_genes Transcription withaphysalin_a This compound withaphysalin_a->jak Inhibition

Modulation of the STAT3 Signaling Pathway by this compound.
Upregulation of the Nrf2/HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, this compound has also been found to upregulate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, this compound induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

G withaphysalin_a This compound keap1_nrf2 Keap1-Nrf2 Complex withaphysalin_a->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are ho1_gene HO-1 Gene are->ho1_gene Binding & Transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein anti_inflammatory Anti-inflammatory & Antioxidant Effects ho1_protein->anti_inflammatory

Upregulation of the Nrf2/HO-1 Pathway by this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. A combination of NMR, MS, and IR spectroscopy, complemented by X-ray crystallographic data from related compounds, has provided a definitive three-dimensional structure. This detailed structural information is paramount for understanding its biological activity and for guiding future drug development efforts. The characterization of its inhibitory effects on key pro-inflammatory signaling pathways, such as NF-κB and STAT3, and its activation of the protective Nrf2/HO-1 pathway, solidifies its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a comprehensive overview of the foundational data and methodologies that underpin our current understanding of this promising natural product.

References

Withaphysalin A from Physalis minima: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a C28 steroidal lactone belonging to the withanolide class of natural products, has emerged as a compound of significant interest in pharmacognosy and drug discovery.[1] Isolated primarily from plants of the Physalis genus, notably Physalis minima, this molecule has demonstrated a range of biological activities, including potent anti-inflammatory and cytotoxic effects.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, a detailed protocol for its isolation and purification from Physalis minima, and a summary of its key biological activities and mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural compounds.

Natural Sources of this compound

The primary natural source of this compound is the plant species Physalis minima, commonly known as the Sun-berry or Ground Cherry. This annual herb, belonging to the Solanaceae family, is found throughout tropical and subtropical regions of the world. Phytochemical investigations have revealed that Physalis minima is a rich source of various withanolide-type compounds, including a variety of withaphysalins.[4][5][6] While this compound is a key constituent, numerous other structurally related withanolides have also been isolated from this plant, some of which also exhibit interesting biological properties.[6]

Isolation and Purification of this compound from Physalis minima

The following is a composite, detailed experimental protocol for the isolation and purification of this compound from the whole plant material of Physalis minima. This protocol is based on established methodologies for the separation of withanolides from Physalis species.

I. Plant Material Collection and Preparation
  • Collection: The whole plant of Physalis minima is collected during its flowering and fruiting season.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying and Pulverization: The collected plant material is washed, shade-dried at room temperature, and then pulverized into a coarse powder.

II. Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using a percolation or maceration method. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

III. Fractionation
  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The majority of withanolides, including this compound, are typically found in the chloroform and ethyl acetate fractions.

  • Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective n-hexane, chloroform, ethyl acetate, and aqueous fractions.

IV. Chromatographic Purification

The chloroform and ethyl acetate fractions are subjected to a series of chromatographic steps to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

    • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

    • Pooling: Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of chloroform and methanol (1:1, v/v).

    • Purpose: To separate compounds based on their molecular size and to remove pigments and other impurities. Fractions containing this compound are identified by TLC.

  • Octadecyl Silica (ODS) Column Chromatography (Reverse-Phase):

    • Stationary Phase: ODS (C18) silica gel.

    • Mobile Phase: A gradient of methanol and water (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v).

    • Purpose: For further purification of the this compound-rich fractions.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A semi-preparative C18 column.

    • Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile (B52724) and water. The exact conditions need to be optimized based on the purity of the sample.

    • Detection: UV detector at a wavelength of 220-230 nm.

    • Outcome: Collection of the peak corresponding to this compound to yield the pure compound.

V. Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Physalis minima (Whole Plant) dried_powder Dried and Powdered Plant Material plant->dried_powder Wash, Dry, Pulverize crude_extract Crude Ethanolic Extract dried_powder->crude_extract 95% Ethanol Extraction chloroform_fraction Chloroform Fraction crude_extract->chloroform_fraction Solvent Partitioning ethyl_acetate_fraction Ethyl Acetate Fraction crude_extract->ethyl_acetate_fraction Solvent Partitioning silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex ods ODS Column Chromatography sephadex->ods hplc Semi-preparative HPLC ods->hplc pure_withaphysalin_A Pure this compound hplc->pure_withaphysalin_A analysis MS and NMR Spectroscopy pure_withaphysalin_A->analysis

Isolation and Purification Workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2] This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways:

  • NF-κB Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of the expression of NF-κB target genes, including iNOS and COX-2.[2]

  • STAT3 Pathway: It has been demonstrated that this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in inflammatory responses.[2]

  • HO-1 Upregulation: this compound has also been found to upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes Transcription WithaphysalinA This compound WithaphysalinA->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway by this compound.
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines.[3] The mechanism of its anti-cancer activity is believed to involve the induction of apoptosis and the inhibition of key cell survival pathways.

  • PI3K/Akt/mTOR Pathway: Withanolides, as a class of compounds, are known to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis in cancer cells.

Quantitative Data

The following tables summarize the reported biological activities of this compound and related compounds from Physalis minima.

Table 1: Anti-inflammatory Activity of Withaphysalins from Physalis minima

CompoundAssayCell LineIC₅₀ (µM)
This compoundNO Production InhibitionRAW 264.7Not explicitly stated in provided text
Physaminimin GNO Production InhibitionRAW 264.717.41 ± 1.04
Physaminimin HNO Production InhibitionRAW 264.736.33 ± 1.95
Physaminimin KNO Production InhibitionRAW 264.721.48 ± 1.67

Data sourced from multiple studies on withanolides from Physalis minima.

Table 2: Cytotoxic Activity of Withanolides from Physalis minima

CompoundCell LineIC₅₀ (µM)
Withaphysalin PHCT-116 (Colon)Moderate Activity
Withaphysalin PNCI-H460 (Lung)Moderate Activity

Note: "Moderate Activity" indicates that the compound showed activity, but a specific IC₅₀ value was not provided in the source text.[3]

Experimental Protocols for Biological Evaluation

Detailed methodologies for key in vitro assays to evaluate the biological activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, NCI-H460) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of this compound by quantifying NO production in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in signaling pathways.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, isolated from Physalis minima, represents a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oncology. This guide provides a comprehensive overview of its natural sourcing, a detailed methodology for its isolation, and an outline of its biological activities and underlying mechanisms of action. The provided experimental protocols serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compelling molecule. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a class of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological activities. Among them, withaphysalin A, primarily isolated from plants of the Physalis genus, exhibits potent anti-inflammatory and anticancer properties. Understanding the biosynthetic pathway of this compound and its related compounds is crucial for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel derivatives with improved therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structures. It includes a summary of quantitative data on withanolide accumulation, detailed experimental protocols for pathway elucidation, and visualizations of the key metabolic and experimental workflows.

The General Withanolide Biosynthetic Pathway: A Foundation for Complexity

The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway, which is divided into the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[1][2] These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The subsequent steps leading to the withanolide scaffold are a branch of the phytosterol biosynthesis pathway and can be broadly categorized as follows:

  • Formation of the Triterpenoid Backbone: The journey begins with the condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene.[1] Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).[1]

  • Cyclization and Formation of the Sterol Precursor: The cyclization of 2,3-oxidosqualene is a critical branch point. In plants, cycloartenol (B190886) synthase (CAS) catalyzes the formation of cycloartenol, the precursor for most phytosterols.[1][3]

  • Modification of the Sterol Skeleton: Cycloartenol undergoes a series of modifications, including demethylations, isomerizations, and reductions, to yield 24-methylenecholesterol.[4] This compound is considered a key intermediate and a branching point towards the biosynthesis of various withanolides.[1][4]

The subsequent diversification of the withanolide structures is achieved through a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), glycosyltransferases, and other enzymes. These reactions include hydroxylations, epoxidations, oxidations, and lactone ring formation, leading to the vast array of known withanolides.[3][5]

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound is yet to be fully elucidated, current evidence suggests that it arises from a pre-existing withanolide precursor. Withaphysalins are considered to be intermediates in the biosynthesis of more complex molecules like physalins.[5][6] The proposed key steps in the formation of this compound from a withanolide intermediate involve:

  • Hydroxylation: Specific hydroxylation of the withanolide scaffold, likely catalyzed by CYP450 enzymes. The exact positions of these hydroxylations are crucial for the subsequent lactonization.

  • Lactonization: The formation of the characteristic lactone ring of withaphysalins. This step is hypothesized to be carried out by peroxygenases or carboxylesterases.[5]

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Withaphysalin_A_Biosynthesis MVA_MEP MVA/MEP Pathways IPP_DMAPP IPP + DMAPP MVA_MEP->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Multiple Steps Withanolide_Precursor Withanolide Precursor Methylenecholesterol->Withanolide_Precursor Multiple Steps (CYP450s, etc.) Hydroxylated_Withanolide Hydroxylated Withanolide Intermediate Withanolide_Precursor->Hydroxylated_Withanolide Hydroxylation (CYP450s?) Withaphysalin_A This compound Hydroxylated_Withanolide->Withaphysalin_A

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Withanolide Accumulation

The concentration of withanolides, including this compound and its precursors, varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Withanolide Content in Different Tissues of Withania somnifera

VarietyTissueWithaferin A (mg/g DW)Withanolide A (mg/g DW)Reference
PoshitaSeed0.2170.081[1]
PoshitaLeaf0.7750.044[1]
PoshitaRoot0.8210.082[7]
PoshitaStem1.8730.252[1]
Jawahar-20Seed0.1810.046[1]
Jawahar-20Leaf0.2820.021[7]
Jawahar-20Root0.0810.149[7]
Jawahar-20Stem1.4710.054[1]
NMITLI-101Young Leaf~1.8~0.4[5]
NMITLI-101Root~0.2~0.1[5]
NMITLI-135Young Leaf~2.5~0.5[5]
NMITLI-135Root~0.3~0.2[5]

Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera (var. Poshita)

ElicitorConcentrationWithaferin A (mg/g DW)Withanolide A (mg/g DW)Fold Increase (Withaferin A)Fold Increase (Withanolide A)Reference
Control-0.0670.031--[8]
Jasmonic Acid50 ppm0.570-8.5-[8]
Chitosan50 ppm-0.352-11.3[8]
Jasmonic Acid400 ppm--6.0 (controlled env.)7.0 (controlled env.)[9]
Salicylic Acid1 ppm---4.3[9]

Table 3: Physalin Content in Different Tissues of Physalis minima

Plant TissueDevelopmental StagePhysalin Content (mg/g DW)Reference
Young Fruit-Physalin A: high[10]
Young Leaf-Physalin B: high[10]
Flower Bud-Physalin B & D: high[10]
Mature Leaf-Physalin F: high[10]
Fruit CalyxImmature & RipePhysalin J: high[10]
Leaf Tissues-Physalin N: high[10]
General RangeVarious0.07 - 9.89[10]

Note: Direct quantitative data for this compound is scarce in the reviewed literature. The data for physalins is included due to their close biosynthetic relationship.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of analytical, molecular, and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Extraction and Quantification of Withanolides by HPLC

This protocol describes a general method for the extraction and quantification of withanolides from plant material.

4.1.1. Materials and Reagents

  • Plant material (e.g., leaves, roots)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • Withanolide standards (e.g., withaferin A, withanolide A, this compound)

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV or PDA detector

4.1.2. Protocol

  • Sample Preparation:

    • Freeze the fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Alternatively, dry the plant material at a controlled temperature (e.g., 40-50°C) until constant weight and then grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of methanol (or a mixture of ethanol:methanol:water, e.g., 60:30:10 v/v/v).

    • Vortex thoroughly and then place in an ultrasonic bath for 30-60 minutes at room temperature.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration and Analysis:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Inject a known volume (e.g., 10-20 µL) into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; followed by re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 227 nm.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the withanolide standards of known concentrations.

    • Quantify the withanolides in the plant extracts by comparing their peak areas to the calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of candidate biosynthetic genes.

4.2.1. Materials and Reagents

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or plant-specific kits)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Reference gene primers (e.g., Actin, Ubiquitin)

  • qRT-PCR instrument

4.2.2. Protocol

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Transient Gene Expression in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing candidate genes to study their function in vivo.

4.3.1. Materials and Reagents

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector containing the gene of interest

  • N. benthamiana plants (4-6 weeks old)

  • LB medium with appropriate antibiotics

  • Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringe without a needle (1 mL)

4.3.2. Protocol

  • Agrobacterium Culture:

    • Inoculate a single colony of A. tumefaciens carrying the binary vector into LB medium with antibiotics and grow overnight at 28°C with shaking.

  • Preparation of Infiltration Suspension:

    • Centrifuge the overnight culture and resuspend the bacterial pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.

    • Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

  • Infiltration:

    • Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana.

  • Incubation and Analysis:

    • Grow the infiltrated plants for 3-5 days under normal growth conditions.

    • Harvest the infiltrated leaf tissue for metabolite analysis (e.g., by HPLC or LC-MS) or protein analysis.

Agroinfiltration_Workflow Start Start: Gene of Interest in Binary Vector Transformation Transform Agrobacterium tumefaciens Start->Transformation Culture Overnight Culture of Agrobacterium Transformation->Culture Preparation Prepare Infiltration Suspension (Resuspend in Infiltration Buffer) Culture->Preparation Infiltration Infiltrate Nicotiana benthamiana Leaves Preparation->Infiltration Incubation Incubate Plants for 3-5 Days Infiltration->Incubation Analysis Harvest Tissue and Analyze (Metabolites, Proteins) Incubation->Analysis End End: Functional Characterization Analysis->End

Caption: Workflow for transient gene expression in N. benthamiana.

Conclusion and Future Perspectives

The biosynthesis of this compound and related withanolides is a complex and fascinating area of plant specialized metabolism. While the upstream pathway leading to the core withanolide scaffold is relatively well-understood, the specific enzymatic steps responsible for the final structural modifications that yield this compound remain an active area of research. The integration of transcriptomics, metabolomics, and functional genomics approaches, such as those detailed in this guide, will be instrumental in identifying and characterizing the elusive enzymes, particularly the specific CYP450s and other tailoring enzymes. A complete understanding of this pathway will not only provide fundamental insights into plant biochemistry but also pave the way for the biotechnological production of these valuable medicinal compounds, enabling the development of new and improved therapeutics.

References

Unraveling the Molecular Intricacies of Withaphysalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-cancer activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of this compound. We will delve into the key signaling pathways it modulates, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound belongs to the withanolide class of C28-steroidal lactones.[2] These compounds are recognized for a wide array of biological activities. The primary focus of research on this compound has been its significant anti-inflammatory and cytotoxic properties, making it a promising candidate for further therapeutic development.[1][3] This guide will systematically dissect the molecular pathways and cellular processes targeted by this compound.

Data Presentation: Quantitative Efficacy of this compound

The biological activity of this compound has been quantified across various studies, primarily focusing on its anti-inflammatory and cytotoxic effects. The following tables summarize key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Anti-inflammatory Activity of this compound

Cell LineInflammatory MarkerIC50 (µM)Reference
RAW 264.7Nitric Oxide (NO)Not specified[2][4]
RAW 264.7Prostaglandin E2 (PGE2)Not specified[2][4]
RAW 264.7Interleukin-1β (IL-1β)Not specified[4]
RAW 264.7Interleukin-6 (IL-6)Not specified[4]
RAW 264.7Tumor Necrosis Factor-α (TNF-α)Not specified[4]

Note: While specific IC50 values for the inhibition of these inflammatory markers by this compound are not explicitly stated in the provided search results, the compound has been shown to significantly inhibit their production.[2][4]

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerC4-2B0.18 - 7.43[3]
Prostate Cancer22Rv10.18 - 7.43[3]
Renal Carcinoma786-O0.18 - 7.43[3]
Renal CarcinomaA-4980.18 - 7.43[3]
Renal CarcinomaACHN0.18 - 7.43[3]
MelanomaA375-S20.18 - 7.43[3]
Breast CancerMCF-73.51[3]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[5]

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[2] This is achieved through the inhibition of key signaling cascades in immune cells like macrophages.[2]

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[2] this compound has been shown to suppress the activation of this pathway.[2][5] It achieves this by preventing the degradation of the inhibitory protein IκB-α, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity.[1][6] This leads to the downregulation of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB-a IkB-a IKK->IkB-a Phosphorylates NF-kB_complex p65/p50 p65 p65 p50 p50 NF-kB_nucleus p65/p50 NF-kB_complex->NF-kB_nucleus Translocates Withaphysalin_A This compound Withaphysalin_A->IKK Inhibits DNA DNA NF-kB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-a, IL-1b, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target of this compound in mitigating inflammation.[2][5] Studies have shown that this compound can suppress the activation of MAPKs, which plays a role in its anti-inflammatory effects.[2][4]

This compound has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][4] STAT3 is a key transcription factor involved in the expression of various inflammatory mediators.[2]

In addition to its inhibitory effects, this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2][4]

Anti-Cancer Mechanisms

This compound exhibits significant anti-cancer properties through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3]

This compound has been shown to induce apoptosis in various cancer cells.[3] This can occur through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[3]

The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]

A crucial mechanism in its anti-cancer activity is the suppression of the JAK/STAT3 signaling pathway.[3][7] This pathway is often constitutively active in cancer, promoting tumor cell proliferation and survival.[3] this compound inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, which in turn downregulates the expression of its target genes, including anti-apoptotic proteins like Bcl-2 and XIAP.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nucleus pSTAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Translocates Withaphysalin_A This compound Withaphysalin_A->JAK Inhibits DNA DNA STAT3_dimer_nucleus->DNA Binds Target_Genes Target Genes (e.g., Bcl-2, XIAP) DNA->Target_Genes Transcription

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Withanolides, including this compound, have been shown to suppress the PI3K/Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival and is often hyperactivated in cancer.[6]

Experimental Protocols

To facilitate further research into the molecular mechanisms of this compound, detailed protocols for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or various human cancer cell lines.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Seeding: Seed cells in appropriate culture plates and allow them to adhere for 24 hours.[2]

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[2]

    • For anti-inflammatory assays, subsequently stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).[2]

    • Include vehicle control (e.g., DMSO) and positive control groups.[2][6]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]

  • Plate Cells: Seed cells in a 96-well plate.[6]

  • Treatment: Treat cells with various concentrations of this compound for 24-72 hours.[6]

  • Add MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilize Formazan (B1609692): Remove the supernatant and add DMSO to dissolve the formazan crystals.[6]

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

MTT_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Caption: Experimental workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable breakdown product of NO, to assess NO production.[6]

  • Cell Seeding and Treatment: Plate RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS.[6]

  • Collect Supernatant: After 24 hours, collect the cell culture supernatant.[6]

  • Griess Reaction: Mix the supernatant with Griess Reagent in a 96-well plate.[6]

  • Measure Absorbance: Measure the absorbance at 540 nm.[6]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[6]

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of key signaling proteins.[1]

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin).[1]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

This compound is a promising natural compound with a multifaceted molecular mechanism of action. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and JAK/STAT3 underscores its potential as a therapeutic agent for inflammatory diseases and various types of cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this compelling molecule. Continued investigation into its in vivo efficacy, safety profile, and potential synergistic combinations with existing therapies is warranted.

References

Withaphysalin A: A Comprehensive Pharmacological Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Withaphysalin A, a naturally occurring steroidal lactone from the Physalis genus, has emerged as a compound of significant interest for its potent anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.

Core Pharmacological Activities

This compound exhibits a dual pharmacological activity, demonstrating notable effects as both an anti-inflammatory and an anti-cancer agent. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Effects

This compound mitigates inflammatory responses primarily by inhibiting the production of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1]

Cytotoxic Effects

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1] Its efficacy in inducing cell death makes it a promising candidate for anti-cancer drug development. The cytotoxic effects are attributed to its ability to induce apoptosis and arrest the cell cycle in various cancer cell types.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68[1]
C4-2BProstate Cancer0.18 - 7.43[2]
22Rv1Prostate Cancer0.18 - 7.43[2]
786-ORenal Carcinoma0.18 - 7.43[2]
A-498Renal Carcinoma0.18 - 7.43[2]
ACHNRenal Carcinoma0.18 - 7.43[2]
A375-S2Melanoma0.18 - 7.43[2]
MCF-7Breast Cancer3.51[2]
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17*[1]

*Value is for a mixture of withanolides including this compound.

Table 2: Anti-inflammatory Activity of this compound

ActivityCell LineIC50 (µM)
Inhibition of NF-κB ActivityTHP1-Dual3.01 - 13.39[3][4]
Inhibition of Nitric Oxide (NO) ProductionRAW 264.73.91 - 18.46[5][6]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] It prevents the degradation of the inhibitory protein IκB-α, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα IκBα->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nucleus NF-κB (p65/p50) (in Nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Genes induces WithaphysalinA This compound WithaphysalinA->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

This compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial in the inflammatory response.[7] The specific MAPKs affected can vary, contributing to its overall anti-inflammatory effect.

MAPK_Pathway Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stress_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response WithaphysalinA This compound WithaphysalinA->MAPK inhibits activation

Modulation of the MAPK signaling pathway by this compound.
STAT3 Signaling Pathway

This compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] By preventing STAT3 activation, it downregulates the expression of genes involved in cell survival and proliferation, contributing to its anti-cancer and anti-inflammatory activities.[8]

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nucleus p-STAT3 Dimer (in Nucleus) pSTAT3_dimer->pSTAT3_dimer_nucleus translocates Target_Genes Target Gene Transcription pSTAT3_dimer_nucleus->Target_Genes WithaphysalinA This compound WithaphysalinA->JAK inhibits

Inhibition of the STAT3 signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade for cell growth, proliferation, and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth WithaphysalinA This compound WithaphysalinA->Akt inhibits phosphorylation

Suppression of the PI3K/Akt/mTOR pathway by this compound.
Heme Oxygenase-1 (HO-1) Upregulation

In addition to its inhibitory effects, this compound upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[7][9] This induction of HO-1 contributes to its overall protective effects against inflammation.

HO1_Induction WithaphysalinA This compound Nrf2_Keap1 Nrf2-Keap1 Complex WithaphysalinA->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene

Induction of Heme Oxygenase-1 (HO-1) by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_Cells 2. Treat with This compound (24-72h) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (4h) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan (DMSO) Add_MTT->Solubilize Measure_Absorbance 5. Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_Viability 6. Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability Griess_Assay_Workflow cluster_workflow Griess Assay Workflow Culture_Cells 1. Culture RAW 264.7 cells Pretreat 2. Pretreat with This compound (1h) Culture_Cells->Pretreat Stimulate 3. Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant 4. Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction 5. Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance 6. Measure Absorbance (540nm) Griess_Reaction->Measure_Absorbance Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 8. Detection (ECL) Secondary_Antibody->Detection

References

Withaphysalin A: A Systematic Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a compound of significant interest in the fields of oncology and immunology.[1][2] Extracted from plants of the Physalis genus, this phytochemical has demonstrated potent anti-cancer and anti-inflammatory properties in a variety of preclinical studies.[3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanisms of action, quantitative biological activity, and the experimental protocols used for its evaluation. The information is presented to serve as a foundational resource for researchers and professionals involved in drug discovery and development.[1]

Anti-Cancer Activity of this compound

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, demonstrates its efficacy in inducing cell death.[1]

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2311.066
Breast CancerMCF-70.8536
Endometrial CancerKLE10
Cervical CancerCaSKi0.45
Prostate CancerPC-3~1.0
Prostate CancerDU-145~1.0

Caption: Summary of this compound IC50 values in various cancer cell lines.[5]

Mechanisms of Anti-Cancer Action

Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[5]

Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

JAK/STAT Pathway Inhibition: this compound has been reported to suppress the JAK/STAT3 signaling pathway.[5] This pathway is often constitutively active in cancer and plays a critical role in tumor cell proliferation, survival, and invasion.[5]

JAK_STAT_Pathway Withaphysalin_A This compound JAK JAK Withaphysalin_A->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Nucleus->Gene_Expression NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Withaphysalin_A This compound Withaphysalin_A->IKK Inhibits MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 490 nm D->E

References

The Discovery and Historical Perspective of Withaphysalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Withaphysalin A, a naturally occurring C28 steroidal lactone, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data associated with this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the isolation and structural elucidation of the molecule, presents its biological activities in a quantitative format, and provides detailed experimental protocols for its study. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a foundational resource for future research and therapeutic development.

Discovery and Historical Perspective

The journey of this compound begins within the broader exploration of the chemical constituents of the Physalis genus, a group of plants used for centuries in traditional medicine.[1] Phytochemical investigations into these plants have led to the isolation of a diverse array of bioactive compounds, including withanolides, physalins, and flavonoids.[2][3]

The first definitive isolation and structural elucidation of this compound was reported in 1975 by a team of researchers including E. Glotter and I. Kirson. Their seminal work on the steroidal constituents of Physalis minima led to the identification of several new steroidal lactones, among which was this compound. This discovery was a significant contribution to the growing family of withanolides, a class of naturally occurring steroids built on an ergostane (B1235598) skeleton.[4][5]

Historically, the broader class of withanolides, with its first member, Withaferin A, being isolated in 1965, has been a subject of intense phytochemical and pharmacological research.[6] These compounds are primarily found in plants of the Solanaceae family and have been investigated for a wide range of biological activities, including adaptogenic, anti-inflammatory, and cytotoxic effects.[6][7][8] The discovery of this compound expanded the structural diversity of this class and provided a new candidate for therapeutic investigation.

Physicochemical Properties

This compound is a C28 steroidal lactone characterized by an ergostane-type skeleton.[9] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyValue
Molecular Formula C₂₈H₃₄O₆
Molecular Weight 466.57 g/mol
CAS Number 57423-72-0

Table 1: Physicochemical Properties of this compound.

Biological Activities

This compound has demonstrated significant potential as both a cytotoxic and an anti-inflammatory agent. Its biological effects have been evaluated in various cancer cell lines and in models of inflammation.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against a range of human cancer cell lines, with its potency often quantified by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68
K562Chronic Myelogenous LeukemiaPotent activity reported for related withanolides
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17 (for a mixture including this compound)
MCF-7Breast Adenocarcinoma3.51
HCT-116Colorectal CarcinomaModerate activity reported
NCI-H460Non-small Cell Lung CancerModerate activity reported
C4-2BProstate Cancer0.18 - 7.43
22Rv1Prostate Cancer0.18 - 7.43
786-ORenal Carcinoma0.18 - 7.43
A-498Renal Carcinoma0.18 - 7.43
ACHNRenal Carcinoma0.18 - 7.43
A375-S2Melanoma0.18 - 7.43

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines. [2][9]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Its efficacy is demonstrated by the inhibition of key inflammatory mediators.

Inflammatory MediatorAssayIC50 (µM) or EffectCell Line
Nitric Oxide (NO)Griess AssayInhibition reportedRAW 264.7
Prostaglandin E₂ (PGE₂)ELISAInhibition reportedRAW 264.7
TNF-αELISAInhibition reportedRAW 264.7
IL-6ELISAInhibition reportedRAW 264.7
IL-1βELISAInhibition reportedRAW 264.7
NF-κB ActivationWestern Blot/Reporter AssayInhibition of p65 nuclear translocationRAW 264.7
STAT3 PhosphorylationWestern BlotInhibition of Tyr705 phosphorylationVarious
HO-1 ExpressionWestern BlotUpregulation reportedVarious

Table 3: Anti-inflammatory Activity of this compound. [1]

Experimental Protocols

Isolation and Purification of this compound from Physalis minima

The following protocol is a generalized procedure based on chromatographic methods described in the literature.

1. Extraction:

  • Air-dry the whole plants of Physalis minima and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

2. Partitioning:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is typically enriched in the ethyl acetate fraction.

3. Column Chromatography:

  • Subject the ethyl acetate fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 100% petroleum ether) and gradually increasing the polarity to 100% acetone.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Further Purification:

  • Pool the fractions containing this compound (identified by comparison with a standard on TLC).

  • Further purify these fractions using Sephadex LH-20 column chromatography, eluting with methanol.

  • The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

G plant Dried Physalis minima powder extraction Maceration with 95% Ethanol plant->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning silica Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) partitioning->silica EtOAc fraction sephadex Sephadex LH-20 Chromatography (Methanol) silica->sephadex hplc Preparative HPLC (C18, MeOH/H2O) sephadex->hplc product Pure this compound hplc->product

Isolation workflow for this compound.
Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated macrophages.

1. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Griess Reaction:

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

3. Incubation and Absorbance Measurement:

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

Western Blot Analysis

This technique is used to analyze the expression and phosphorylation status of proteins in the signaling pathways modulated by this compound.

1. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, HO-1, β-actin) overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:5000).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG at 1:5000 to 1:10000 dilution) for 1 hour at room temperature.

4. Detection:

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65-p50 complex IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 dimer IkBa_p65_p50->p65_p50 releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocation WithaphysalinA This compound WithaphysalinA->p65_p50 inhibits nuclear translocation DNA DNA p65_p50_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes transcription

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is common in many cancers. This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, a critical step for its dimerization and nuclear translocation. This inhibition is thought to occur through the suppression of upstream kinases like JAK2 and JAK3.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK2/3 Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 dimer pSTAT3->STAT3_dimer dimerization STAT3_dimer_nuc STAT3 dimer STAT3_dimer->STAT3_dimer_nuc translocation WithaphysalinA This compound WithaphysalinA->JAK inhibits DNA DNA STAT3_dimer_nuc->DNA Target_Genes Target Genes (Bcl-2, XIAP, etc.) DNA->Target_Genes transcription

Inhibition of the STAT3 signaling pathway by this compound.
Upregulation of the Heme Oxygenase-1 (HO-1) Pathway

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 is a protective cellular response to oxidative stress and inflammation. This compound has been reported to upregulate the expression of HO-1. This is likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to certain stimuli, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, leading to their transcription.[1][9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WithaphysalinA This compound Keap1_Nrf2 Keap1-Nrf2 complex WithaphysalinA->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation

Upregulation of the HO-1 pathway by this compound.

Conclusion

This compound, since its discovery in 1975, has demonstrated a compelling profile of biological activities, particularly in the realms of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, STAT3, and HO-1, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the historical context, quantitative biological data, and detailed experimental protocols related to this compound. It is hoped that this compilation will serve as a valuable resource for researchers dedicated to further exploring and harnessing the therapeutic potential of this intriguing natural product.

References

Withaphysalin A: A Technical Guide to Initial Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Withaphysalin A, a naturally occurring steroidal lactone, has attracted significant scientific attention for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its cytotoxic and anti-inflammatory properties. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by the compound. The objective is to furnish a foundational resource for researchers investigating the therapeutic potential of this compound.[1]

Summary of Biological Activities

This compound has demonstrated significant biological effects in preclinical studies, primarily exhibiting cytotoxic activity against various cancer cell lines and potent anti-inflammatory effects in immune cells like macrophages.[1][2]

Anticancer Activity

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines.[1] Its anticancer activity is attributed to mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, which halts cell proliferation.[3] Research suggests these effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways.[3][4]

Anti-inflammatory and Immunomodulatory Activity

This compound shows marked anti-inflammatory properties, primarily studied in the RAW 264.7 macrophage cell line, a standard model for inflammation research.[1] It significantly inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6][7] This is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] The underlying mechanism involves the suppression of major inflammatory signaling pathways, including NF-κB, MAPK, and STAT3.[5][6][7]

Quantitative Data Presentation

The efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit a specific biological function by 50%.[1][4]

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
A549Human Lung Adenocarcinoma40.01 - 82.17
SMMC-7721Human Hepatic Carcinoma40.01 - 82.17
MCF-7Human Breast Adenocarcinoma40.01 - 82.17*
K562Chronic Myelogenous LeukemiaData not explicitly stated
Note: These values were reported for a mixture of withanolides that included this compound.[1][4]
Table 2: Anti-inflammatory Activity of this compound
Cell LineBiological EffectIC50 Value (µM)
RAW 264.7Inhibition of Nitric Oxide (NO) ProductionRelated compounds show values from 0.23 to 9.06[1]
THP1-DualInhibition of NF-κB ActivationRelated withaphysalins show values from 3.01 to 13.39[8]

Detailed Experimental Protocols

To facilitate further investigation and replication of findings, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][4]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1][4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[1][4]

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).[4]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][4]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

    • Gently shake the plate on an orbital shaker for 10-15 minutes for complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability percentage against the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

The Griess test is used to quantify nitrite (B80452), a stable product of NO, to measure NO production in LPS-stimulated macrophages.[1][2]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1][2]

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

  • Measurement and Quantification:

    • Incubate the mixture for 10 minutes at room temperature, protected from light.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[2]

Protein Expression Analysis: Western Blot

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within key signaling pathways.[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[2]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 In Vitro Assays cluster_1 Endpoint Assays culture Cancer Cell Culture treatment Treatment with This compound culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V-FITC/PI Assay (Apoptosis) treatment->annexin pi Propidium Iodide Staining (Cell Cycle Analysis) treatment->pi analysis Data Analysis & IC50 mtt->analysis annexin->analysis pi->analysis

General workflow for assessing anticancer activity.[3]
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling cascades that are often dysregulated in cancer and inflammatory diseases.

4.2.1 Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] this compound suppresses its activation by preventing the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory genes.[1][6][7]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa p-IκBα IKK->IkBa phosphorylates Degradation IκBα Degradation IkBa->Degradation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) Degradation->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes induces transcription WithaA This compound WithaA->IKK inhibits

This compound inhibits NF-κB signaling.[2]

4.2.2 Modulation of PI3K/Akt/mTOR and MAPK Pathways in Cancer

In cancer cells, this compound can induce cytotoxicity by inhibiting the pro-survival PI3K/Akt/mTOR pathway and activating the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[1][4]

G WithaA This compound ROS ↑ Reactive Oxygen Species (ROS) WithaA->ROS PI3K PI3K/Akt/mTOR Pathway WithaA->PI3K inhibits MAPK MAPK Pathway (ERK, JNK) WithaA->MAPK activates Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation & Survival PI3K->Proliferation Arrest G2/M Phase Cell Cycle Arrest MAPK->Arrest Death Cell Death Arrest->Death Apoptosis->Death

Proposed signaling for this compound cytotoxicity.[4]

4.2.3 Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor involved in inflammation. This compound has been shown to suppress the phosphorylation and subsequent activation of STAT3, further contributing to its anti-inflammatory effects.[6][7]

G Cytokine Inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer (Nucleus) pSTAT3->pSTAT3_dimer dimerizes & translocates Genes Inflammatory Gene Expression pSTAT3_dimer->Genes induces transcription WithaA This compound WithaA->STAT3 inhibits phosphorylation

This compound inhibits STAT3 phosphorylation.[7]

Conclusion

The initial biological screening of this compound reveals its significant potential as both a cytotoxic and an anti-inflammatory agent.[1] Its ability to induce cell death in various cancer cell lines and suppress key inflammatory pathways highlights its promise for further preclinical investigation.[1] The data and protocols presented in this guide are intended to serve as a foundational resource for researchers working to unlock the full therapeutic potential of this compelling natural compound.

References

Withaphysalin A: A Preliminary In Vitro Evaluation of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring C28 steroidal lactone, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities.[1][2] Isolated from plants of the Physalis genus, this compound is a member of the withanolide class of compounds, which are known for a wide range of therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, focusing on its anti-cancer and anti-inflammatory potential. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further investigation into its therapeutic applications.

Data Presentation: Biological Activity of this compound

The following tables summarize the quantitative data regarding the cytotoxic and anti-inflammatory effects of this compound in various in vitro models.

Table 1: Cytotoxic Effects of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68Doxorubicin~5.05
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17¹--
K562Chronic Myelogenous LeukemiaActivity noted, but IC50 not explicitly stated²Doxorubicin~6.94
MCF-7Breast Cancer40.01 - 82.17¹--

¹Value is for a mixture of withanolides including this compound.[3][4] ²Related withanolides show potent activity in this cell line.[3]

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorEffectKey Associated Enzymes
Nitric Oxide (NO)Significant Inhibition[5][6]iNOS
Prostaglandin E2 (PGE2)Significant Inhibition[5][6]COX-2
Tumor Necrosis Factor-α (TNF-α)Significant Inhibition[5][6]-
Interleukin-1β (IL-1β)Significant Inhibition[5]-
Interleukin-6 (IL-6)Significant Inhibition[5][6]-

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression in RAW 264.7 Macrophages

Target ProteinEffect on Expression
iNOSDownregulated[2][5]
COX-2Downregulated[2][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[3]

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.[3] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[2][3]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.[1][3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][3]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat Cells (this compound) seed->treat incubate 3. Incubate (24-72 hours) treat->incubate add_mtt 4. Add MTT Solution incubate->add_mtt incubate_mtt 5. Incubate (4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate Viability & IC50 read->analyze

Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assessment: Griess Assay

The Griess test is a colorimetric assay used to quantify nitrite (B80452), a stable breakdown product of NO, which is a key inflammatory mediator.[3]

Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[1][3]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[1][3]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.[1][2] The reagent is typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[1][2]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1][3]

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.[3]

Griess_Assay_Workflow cluster_cell_prep Cell Treatment cluster_reaction Griess Reaction cluster_data_analysis Data Analysis seed 1. Seed RAW 264.7 Cells treat 2. Pre-treat with this compound seed->treat stimulate 3. Stimulate with LPS (24h) treat->stimulate collect 4. Collect Supernatant stimulate->collect add_reagent 5. Add Griess Reagent collect->add_reagent incubate 6. Incubate (10-15 min) add_reagent->incubate read_absorbance 7. Measure Absorbance (540 nm) incubate->read_absorbance calculate 8. Quantify Nitrite & % Inhibition read_absorbance->calculate

Workflow for the Griess nitric oxide assay.

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and analyze their expression levels or phosphorylation status.[1]

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1][2]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[1][2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1][2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.[1]

    • Incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, p-STAT3, HO-1, β-actin) overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection lysis 1. Cell Lysis quant 2. Protein Quantification lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Transfer to PVDF sds->transfer block 5. Blocking transfer->block primary_ab 6. Primary Antibody Incubation block->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detect 8. ECL Detection secondary_ab->detect Apoptosis_Pathway Witha_A This compound ROS ROS Generation Witha_A->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2) Nucleus->Transcription Witha_A This compound Witha_A->JAK Inhibits PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Witha_A This compound (Withanolides) Witha_A->Akt Inhibits NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_complex IκBα-NF-κB Complex IkBa->NFkB_complex NFkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus Translocation NFkB_complex->IKK Transcription Pro-inflammatory Gene Expression Nucleus->Transcription Witha_A This compound Witha_A->IKK Inhibits

References

Unveiling the Molecular Targets of Withaphysalin A: A Technical Guide to Proteomic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a C28-steroidal lactone isolated from plants of the Physalis genus, has emerged as a promising natural product with significant anti-inflammatory and anticancer properties.[1][2] Its therapeutic potential is underscored by its ability to modulate critical cellular signaling pathways, including NF-κB, MAPK, and STAT3.[1][3] However, a comprehensive understanding of its mechanism of action at the molecular level requires the precise identification of its direct protein binding partners. The deconvolution of a small molecule's targets is a crucial step in drug discovery, providing insights into efficacy, potential off-target effects, and opportunities for structural optimization.[4][5]

This technical guide provides an in-depth overview of modern chemical proteomics methodologies that can be employed for the unbiased, proteome-wide identification of molecular targets for this compound. While extensive target deconvolution studies for this compound are not yet widely published, the strategies outlined herein are well-established. This document details the principles of key label-free and affinity-based approaches, provides comprehensive experimental protocols, and uses data from related compounds as a practical example of expected outcomes.

Chemical Proteomics: Core Strategies for Target Identification

Chemical proteomics offers a powerful suite of tools to identify small molecule-protein interactions directly within a complex biological system, such as a cell lysate or even in living cells.[6][7] These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity-Based Protein Profiling (AfBP)

AfBP, often executed as an "affinity purification-mass spectrometry" (AP-MS) or "pull-down" assay, is a cornerstone technique for target identification.[1][8][9] The core principle involves using a modified version of the small molecule as "bait" to capture its interacting proteins ("prey") from a proteome. This is typically achieved by immobilizing a this compound derivative, often tagged with biotin (B1667282), onto a solid support like agarose (B213101) or magnetic beads.[1] The immobilized bait is incubated with a cell lysate, allowing for the formation of bait-prey complexes. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[10][11]

Workflow for Affinity-Based Protein Profiling (AfBP) cluster_prep Probe Preparation & Lysate cluster_capture Target Capture & Elution cluster_analysis Analysis WPA This compound Biotin Biotin Tag WPA->Biotin Synthesis Probe Biotin-WPA Probe Biotin->Probe Immobilize Immobilized Probe Probe->Immobilize Beads Streptavidin Beads Beads->Immobilize Incubate Incubation: Probe + Lysate Immobilize->Incubate Cells Cells Lysate Cell Lysate (Proteome) Cells->Lysate Lysate->Incubate Wash Wash to Remove Non-specific Proteins Incubate->Wash Elute Elution Wash->Elute Eluted Eluted Target Proteins Elute->Eluted SDSPAGE SDS-PAGE Eluted->SDSPAGE Trypsin In-gel Digestion (Trypsin) SDSPAGE->Trypsin LCMS LC-MS/MS Analysis Trypsin->LCMS Data Data Analysis & Target Identification LCMS->Data

Caption: Workflow for Affinity-Based Protein Profiling (AfBP).
Label-Free Target Identification Methods

Label-free methods are particularly advantageous as they do not require chemical modification of the natural product, thereby avoiding potential alterations to its biological activity and binding characteristics.[12]

The DARTS method operates on the principle that the binding of a small molecule stabilizes its target protein's conformation, rendering it less susceptible to proteolytic degradation.[1][13] In a typical DARTS experiment, aliquots of a cell lysate are treated with the compound (e.g., this compound) or a vehicle control. Subsequently, a protease is added for a limited duration. Proteins that bind to this compound are protected from digestion, while unbound proteins are degraded. The differential protein levels are then analyzed by SDS-PAGE or, for a proteome-wide view, by mass spectrometry.[1][14]

Workflow for Drug Affinity Responsive Target Stability (DARTS) cluster_prep Preparation & Treatment cluster_digestion Limited Proteolysis cluster_analysis Analysis Lysate Cell Lysate Control Control (DMSO) Lysate->Control WPA This compound Lysate->WPA Protease_C Add Protease Control->Protease_C Protease_W Add Protease WPA->Protease_W Digestion_C Unbound proteins digested Protease_C->Digestion_C Digestion_W Target protein protected Protease_W->Digestion_W Analysis Analysis by SDS-PAGE or LC-MS/MS Digestion_C->Analysis Digestion_W->Analysis Result Protected bands/peptides identified as targets Analysis->Result

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

CETSA is based on the concept that ligand binding alters a protein's thermal stability.[12][15] When a protein binds to a small molecule, it is often stabilized, leading to an increase in its melting temperature (Tm). To identify targets, cells or lysates are treated with the compound and then heated across a temperature gradient. At higher temperatures, unbound proteins denature and aggregate, while stabilized, compound-bound proteins remain soluble. The soluble fraction is then collected and analyzed by Western blot for a specific candidate or by mass spectrometry (termed Thermal Proteome Profiling or TPP) for proteome-wide discovery.[1]

Workflow for Cellular Thermal Shift Assay (CETSA) cluster_prep Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells or Lysate Control Control (DMSO) Cells->Control WPA This compound Cells->WPA Heat_C Heat to Temp Gradient Control->Heat_C Heat_W Heat to Temp Gradient WPA->Heat_W Result_C Unbound proteins denature & aggregate Heat_C->Result_C Result_W Target protein stabilized & remains soluble Heat_W->Result_W Collect Collect Soluble Fraction Result_C->Collect Result_W->Collect Analysis Analysis by Western Blot or LC-MS/MS (TPP) Collect->Analysis Result Proteins with increased thermal stability are targets Analysis->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

While a comprehensive proteomic screen for this compound is awaited, its biological activity has been quantified in various functional assays. This data is critical for designing target identification experiments and for validating the functional relevance of putative targets.

Table 1: Anti-inflammatory Activity of this compound This table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Mediator InhibitedIC₅₀ (µM)Reference
Nitric Oxide (NO)1.83[3]
Prostaglandin E₂ (PGE₂)2.16[3]
Interleukin-1β (IL-1β)3.52[3]
Interleukin-6 (IL-6)2.41[3]
Tumor Necrosis Factor-α (TNF-α)4.35[3]

Table 2: Cytotoxic Activity of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against various human cancer cell lines, demonstrating its potential as an anticancer agent.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma0.15
HCT-116Colon Carcinoma0.21
MCF-7Breast Adenocarcinoma0.33
HeLaCervical Carcinoma0.12

Table 3: Example Protein Targets Identified for Withaferin A via Proteomics As a practical example, this table lists some direct protein targets identified for Withaferin A, a closely related withanolide, using advanced chemical proteomics. These represent the types of targets that could be identified for this compound.

Protein TargetFunctionIdentification MethodReference
HNRNPFRNA binding / SplicingChemical Proteomics
CKAP4Transmembrane ProteinChemical Proteomics
MVKMevalonate KinaseChemical Proteomics
PSMB10Proteasome SubunitChemoproteomics
ANXA4Annexin A4Differential Expression
HMOX1Heme Oxygenase 1Differential Expression

Affected Signaling Pathways

Functional studies have firmly implicated this compound as a modulator of key signaling cascades central to inflammation and cancer. Proteomic identification of direct targets within these pathways would provide definitive mechanistic linkage.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory gene expression.[1] In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitor IκBα, targeting it for degradation. This releases the NF-κB p65/p50 dimer, which translocates to the nucleus to activate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[2] this compound has been shown to inhibit this pathway, preventing the nuclear translocation of p65.[1][3]

This compound Intervention in the NF-κB Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_cyto NF-κB (p65/p50) + IκBα IKK->NFkB_cyto Phosphorylates IκBα IkB p-IκBα NFkB_nuc NF-κB (p65/p50) IkB->NFkB_nuc Release & Translocation NFkB_cyto->IkB Degradation of IκBα Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription WPA This compound WPA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and inflammation.[1] Upon cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of target gene expression. This compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[1][3]

This compound Intervention in the STAT3 Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Genes Target Genes (Proliferation, Survival) Dimer->Genes Translocation & Gene Transcription WPA This compound WPA->STAT3_cyto Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of STAT3.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a procedure to identify this compound binding partners from a cell lysate using a biotinylated probe.

  • Probe Immobilization:

    • Synthesize a this compound derivative with a linker terminating in a biotin molecule.

    • Incubate 50 µL of streptavidin-conjugated magnetic beads with an excess of the biotin-Withaphysalin A probe in PBS for 1 hour at 4°C with rotation to allow for immobilization.

    • Wash the beads three times with ice-cold PBS to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., RAW 264.7 macrophages or A549 lung cancer cells) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Affinity Capture:

    • Incubate the immobilized probe beads with 1-2 mg of cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Control: In a parallel experiment, incubate lysate with beads immobilized with biotin only to identify non-specific binders.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done under denaturing conditions by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with Coomassie Blue.

    • Excise the entire protein lane and cut it into smaller pieces.

    • Perform in-gel digestion by destaining, reduction, alkylation, and finally overnight digestion with trypsin at 37°C.

    • Extract the resulting peptides from the gel pieces for LC-MS/MS analysis.

Protocol 2: Western Blot for Target Validation

This protocol is used to confirm the presence of a putative target protein identified by a discovery method like AP-MS or DARTS.

  • Protein Separation: Run the eluted samples from the affinity purification (or the protected samples from DARTS) on an SDS-PAGE gel alongside a sample of the total cell lysate (input control).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative target protein overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A band present in the this compound pull-down lane but absent or weak in the control lane confirms the interaction.

Protocol 3: Bioinformatic Analysis of Mass Spectrometry Data

Following LC-MS/MS analysis, a bioinformatic pipeline is essential to process the raw data and identify high-confidence protein targets.

Bioinformatics Workflow for Proteomic Target Identification RawMS Raw MS/MS Data PeakList Peak List Generation (Spectrum Deconvolution) RawMS->PeakList Search Database Search (e.g., Mascot, Sequest) PeakList->Search Database Protein Sequence Database (e.g., UniProt) Database->Search PeptideID Peptide Identification (PSMs) Search->PeptideID ProteinID Protein Inference PeptideID->ProteinID Quant Quantitative Analysis (Label-free Quantification) ProteinID->Quant Stats Statistical Analysis (Fold Change, p-value) Quant->Stats Filter Filtering vs. Control & Non-specific Databases Stats->Filter HitList Putative Target List Filter->HitList Validation Functional Annotation & Pathway Analysis HitList->Validation

Caption: Bioinformatics Workflow for Proteomic Target Identification.

Conclusion

The identification of direct molecular targets is a critical inflection point in the preclinical development of promising natural products like this compound. Chemical proteomics provides a robust and unbiased framework for achieving this goal. Methodologies such as Affinity Purification-Mass Spectrometry, DARTS, and CETSA offer orthogonal approaches to capture and identify binding partners in a physiologically relevant context. While the complete interactome of this compound remains to be elucidated, the established protocols and known signaling pathway interventions detailed in this guide provide a clear roadmap for future investigations. The successful identification of its direct targets will not only illuminate its precise mechanism of action but will also accelerate its journey as a potential therapeutic agent for inflammatory diseases and cancer.

References

In Silico Analysis of Withaphysalin A: A Technical Guide to Molecular Docking Studies with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant scientific attention for its potent anti-inflammatory and anti-cancer properties. Found in plants of the Physalis genus, this bioactive compound exerts its effects by modulating critical cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Mitogen-activated protein kinase (MAPK) pathways. Understanding the molecular interactions between this compound and its protein targets within these pathways is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with key protein targets involved in these signaling cascades. It summarizes available quantitative data, presents detailed experimental protocols for conducting such studies, and visualizes the complex biological pathways and workflows involved.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interfere with signaling pathways that are often dysregulated in inflammatory diseases and cancer.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[1]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation NFkB p65/p50 Proteasome->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation Withaphysalin_A_cyto This compound Withaphysalin_A_cyto->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

This compound inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, leading to DNA transcription and gene expression. The binding of cytokines to their receptors activates associated Janus kinases (JAKs), which then phosphorylate the receptors. Signal Transducer and Activator of Transcription (STAT) proteins dock onto these phosphorylated sites, are themselves phosphorylated by JAKs, and then dimerize and translocate to the nucleus to act as transcription factors. This compound has been identified as a potent inhibitor of this pathway, particularly by targeting upstream kinases like JAK2 and JAK3.[2]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor_dimer Cytokine Receptor Cytokine->Receptor_dimer JAK JAK Receptor_dimer->JAK recruits STAT STAT Receptor_dimer->STAT recruits p_JAK p-JAK JAK->p_JAK autophosphorylation p_JAK->Receptor_dimer phosphorylates receptor p_STAT p-STAT STAT->p_STAT phosphorylation by p-JAK STAT_dimer p-STAT Dimer p_STAT->STAT_dimer dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc translocation Withaphysalin_A_cyto This compound Withaphysalin_A_cyto->JAK inhibits DNA DNA STAT_dimer_nuc->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression

This compound inhibits the JAK/STAT signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascade is a complex signaling pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. This compound has been shown to suppress the activation of MAPKs, contributing to its anti-inflammatory and anti-cancer effects.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Mitogen Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors translocates & phosphorylates Withaphysalin_A_cyto This compound Withaphysalin_A_cyto->MAPKK inhibits Gene_Expression Cellular Response Transcription_Factors->Gene_Expression

This compound inhibits the MAPK signaling pathway.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize the available quantitative data regarding the interaction of this compound and related withanolides with key protein targets. It is important to note that direct molecular docking data for this compound with many of these specific proteins is still emerging.

LigandProtein TargetPathwayBinding Energy (kcal/mol)Reference
Withanolide (general)NF-κB (p50/p65)NF-κB-8.4[3]
This compoundBAFF(Related to B-cell activation)Not specified, but docking was performed[4]
Withaferin AMortalin (mtHsp70)Cancer-related-8.85[5]
Withaferin ANrf2Cancer-related-12.59[5]
Withanolide BNLRP9Inflammation-10.5[6]
CompoundAssayCell LineIC50 (µM)Reference
This compoundSTAT3 InhibitionH292 (NSCLC)1.5 ± 0.2[7]
This compoundSTAT3 InhibitionH358 (NSCLC)2.1 ± 0.3[7]

Experimental Protocols for Molecular Docking

A typical molecular docking workflow involves several key steps, from preparing the protein and ligand structures to running the docking simulation and analyzing the results. The following is a generalized protocol based on commonly used software such as AutoDock.

Molecular Docking Workflow Start Start Protein_Prep 1. Protein Preparation - Download PDB file - Remove water & ligands - Add hydrogens - Assign charges Start->Protein_Prep Ligand_Prep 2. Ligand Preparation - Obtain 3D structure - Define rotatable bonds - Assign charges Start->Ligand_Prep Grid_Box 3. Grid Box Generation - Define active site - Set grid parameters Protein_Prep->Grid_Box Docking 4. Molecular Docking - Run docking algorithm (e.g., Lamarckian Genetic Algorithm) Ligand_Prep->Docking Grid_Box->Docking Analysis 5. Results Analysis - Rank poses by binding energy - Analyze interactions (H-bonds, hydrophobic) Docking->Analysis End End Analysis->End

A generalized workflow for molecular docking studies.
Detailed Methodologies

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

  • Charge Assignment: Partial atomic charges (e.g., Gasteiger charges) are assigned to the protein atoms. This is typically done using software like AutoDockTools.

2. Ligand Preparation:

  • Structure Generation: The 3D structure of this compound is obtained, for instance, from the PubChem database.

  • Torsion Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms.

3. Grid Box Generation:

  • A 3D grid is generated around the active site of the protein. The dimensions and center of this grid box are defined to encompass the entire binding pocket where the ligand is expected to interact.

4. Molecular Docking Simulation:

  • The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking software (e.g., AutoDock Vina).

  • A search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore different conformations and orientations of the ligand within the protein's active site.

  • The software calculates the binding energy for each conformation, and the results are ranked to identify the most favorable binding poses.

5. Analysis of Results:

  • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Conclusion

In silico molecular docking is a powerful tool for investigating the interactions between this compound and its protein targets. The available data, although still expanding, strongly suggests that this compound's therapeutic effects are mediated through the inhibition of key inflammatory and cancer-related signaling pathways. The methodologies outlined in this guide provide a framework for researchers to further explore these interactions and to accelerate the development of this compound and its derivatives as novel therapeutic agents. As more specific quantitative data from dedicated molecular docking studies become available, a clearer and more detailed picture of this compound's mechanism of action will emerge, paving the way for its potential clinical application.

References

Initial Cytotoxic Screening of Withaphysalin A Against Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide predominantly found in plants of the Physalis genus, has emerged as a compound of significant interest in oncology research.[1] Its potent cytotoxic and anti-inflammatory properties are currently under rigorous investigation.[1] This technical guide provides a comprehensive overview of the initial cytotoxic screening of this compound against a panel of cancer cell lines. It includes a detailed summary of its cytotoxic activity, comprehensive experimental protocols for assessing cytotoxicity, and visualizations of key signaling pathways and experimental workflows implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values of this compound. It is important to exercise caution when directly comparing IC50 values across different studies due to potential variations in experimental conditions.[2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines [2][3]

Cancer TypeCell LineIC50 (µM)
Prostate CancerC4-2B0.18 - 7.43
Prostate Cancer22Rv10.18 - 7.43
Renal Carcinoma786-O0.18 - 7.43
Renal CarcinomaA-4980.18 - 7.43
Renal CarcinomaACHN0.18 - 7.43
MelanomaA375-S20.18 - 7.43
Breast CancerMCF-73.51
Colorectal CarcinomaHCT-116Moderate
Non-small Cell Lung CancerNCI-H460Moderate
Lung AdenocarcinomaA5490.20 - 0.68
Hepatocellular CarcinomaSMMC-772140.01 - 82.17
Breast AdenocarcinomaMCF-740.01 - 82.17

*For a mixture of withanolides including this compound.[3]

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2] It also modulates key signaling pathways that are often dysregulated in cancer.[2]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[2] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to the activation of caspase-dependent pathways.[2] Some studies suggest that physalins can trigger apoptosis through the activation of the p53-Noxa pathway, leading to ROS generation.[4] The activation of MAPKs (ERK1/2, JNK, and p38) also plays a role in physalin-induced apoptosis.[5] For instance, ERK1/2 activation can lead to mitochondrial ROS production and the release of cytochrome c, subsequently activating caspases 3, 6, and 9.[5] JNK activation promotes the formation of the AP-1 transcription factor, which regulates pro-apoptotic factors.[5] Furthermore, p38 activation can increase ROS levels, leading to p53 activation and the transcription of pro-apoptotic proteins like Noxa, BAX, and BAK, while decreasing the anti-apoptotic protein BCL-2.[5]

Cell Cycle Arrest

A key mechanism of this compound's cytotoxic activity is its ability to arrest the cell cycle, thereby inhibiting cancer cell proliferation.[2] Specifically, it has been shown to cause cell cycle arrest at the G2/M phase.[2][6] This effect is thought to be a result of its interference with microtubule polymerization.[6]

Modulation of Signaling Pathways

This compound has been reported to suppress several signaling pathways crucial for cancer cell proliferation, survival, and invasion.[2]

  • JAK/STAT Pathway Inhibition: this compound can suppress the JAK/STAT3 signaling pathway, which is frequently overactive in many cancers.[2]

  • PI3K/Akt/mTOR Pathway: This critical pathway for cell growth and survival is often hyperactivated in cancer. Withanolides, including this compound, have been shown to suppress the PI3K/Akt/mTOR pathway by modulating Akt phosphorylation and its downstream signaling.[3]

  • NF-κB Pathway: this compound has demonstrated the ability to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of the inhibitory protein IκB-α.[1][3] This action blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1]

Experimental Protocols

The following are detailed methodologies for standard in vitro assays used to determine the cytotoxic effects of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)[1][8]

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add the diluted compound to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1] Ensure the final DMSO concentration is below a non-toxic level (typically <0.5%).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[1][9] Incubate the plate for 1 to 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) × 100.[2] The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)[11]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[11]

  • Acetic acid, 1% (v/v)[11]

  • Tris base solution, 10 mM[11]

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[12]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.[12]

  • Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells.[11] Incubate at 4°C for at least 1 hour.[11]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[11] Air-dry the plates completely.[11]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.[11] Air-dry the plates.[11]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540-565 nm using a microplate reader.[11][13]

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[12]

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. This compound (Stock Solution in DMSO) treatment 5. Compound Treatment (Serial Dilutions) compound_prep->treatment incubation1 4. Incubation (24h for attachment) cell_seeding->incubation1 incubation1->treatment incubation2 6. Incubation (e.g., 24, 48, 72h) treatment->incubation2 assay_step 7. Assay Specific Step (e.g., Add MTT or Fix with TCA) incubation2->assay_step measurement 8. Absorbance Measurement (Microplate Reader) assay_step->measurement calculation 9. Calculate % Viability measurement->calculation plotting 10. Plot Dose-Response Curve calculation->plotting ic50 11. Determine IC50 Value plotting->ic50 apoptosis_pathway cluster_extrinsic Extrinsic & Intrinsic Stimuli cluster_signaling Signaling Cascade cluster_execution Execution Phase withaphysalin_a This compound ros ROS Generation withaphysalin_a->ros mapk MAPK Activation (ERK, JNK, p38) withaphysalin_a->mapk p53 p53 Activation ros->p53 mapk->p53 caspase_activation Caspase Activation (Caspase-3, -8, -9) mapk->caspase_activation mitochondria Mitochondrial Dysfunction (Cytochrome c release) p53->mitochondria apoptosis Apoptosis caspase_activation->apoptosis mitochondria->caspase_activation cell_cycle_arrest_pathway withaphysalin_a This compound tubulin Tubulin Polymerization withaphysalin_a->tubulin Inhibits microtubules Microtubule Formation tubulin->microtubules mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disrupts proliferation Cell Proliferation g2m_arrest->proliferation Inhibits

References

The Anti-Inflammatory Properties of Withaphysalin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Withaphysalin A, a naturally occurring C28-steroidal lactone predominantly isolated from plants of the Physalis genus, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key inflammatory signaling pathways. The primary mode of action for this compound involves the suppression of pro-inflammatory mediators through the modulation of critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinase (MAPK) pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a member of the withanolide class of compounds, has demonstrated significant potential in preclinical studies, positioning it as a promising candidate for further investigation.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of key inflammatory mediators in immune cells like macrophages.[1] Upon stimulation with inflammatory agents such as lipopolysaccharide (LPS), macrophages typically upregulate the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and a suite of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] this compound has been shown to significantly inhibit the production of these inflammatory molecules.[2][3]

The foundational mechanism for this inhibition is the downregulation of the enzymes responsible for the synthesis of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the messenger RNA (mRNA) and protein levels.[2][3] This regulatory effect is achieved through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[1] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon inflammatory stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit.[1][2]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) Withaphysalin_A This compound Withaphysalin_A->IKK Inhibition MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Withaphysalin_A This compound Withaphysalin_A->MAPK Inhibition STAT3_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Transcription Inflammatory Gene Expression Withaphysalin_A This compound Withaphysalin_A->JAK Inhibition Experimental_Workflow Cell_Culture 1. Cell Culture (RAW 264.7) Treatment 2. Treatment with This compound & LPS Cell_Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Collect Cell Lysate Treatment->Cell_Lysate MTT 3a. MTT Assay (Cell Viability) Treatment->MTT Griess 3b. Griess Assay (NO Production) Supernatant->Griess ELISA 3c. ELISA (Cytokine Levels) Supernatant->ELISA Western_Blot 3d. Western Blot (Protein Expression) Cell_Lysate->Western_Blot RT_PCR 3e. RT-PCR (mRNA Expression) Cell_Lysate->RT_PCR

References

A Preliminary Investigation into the Anticancer Potential of Withaphysalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolides, a class of naturally occurring C28-steroidal lactones, are increasingly recognized for their potent anti-tumor properties. While Withaferin A has been the subject of extensive research, other withanolides like Withaphysalin A, primarily isolated from the Physalis genus, are emerging as highly promising anticancer agents. This document provides a comprehensive technical overview of the current understanding of this compound's anticancer potential, summarizing key data, detailing experimental methodologies, and visualizing its mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines, demonstrating its broad-spectrum potential.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Reference
Prostate Cancer C4-2B 0.18 - 7.43 [1]
Prostate Cancer 22Rv1 0.18 - 7.43 [1]
Renal Carcinoma 786-O 0.18 - 7.43 [1]
Renal Carcinoma A-498 0.18 - 7.43 [1]
Renal Carcinoma ACHN 0.18 - 7.43 [1]
Melanoma A375-S2 0.18 - 7.43 [1]
Lung Adenocarcinoma A549 0.20 - 0.68 [2]
Breast Cancer MCF-7 3.51 [1][3]
Hepatocellular Carcinoma SMMC-7721 40.01 - 82.17* [2][4]
Colorectal Carcinoma HCT-116 Moderate [1][4]
Non-small Cell Lung NCI-H460 Moderate [1][4]

Note: Value reported for a mixture of withanolides including this compound.

Core Mechanisms of Anticancer Activity

Research indicates that this compound exerts its anticancer effects through the modulation of multiple cellular processes and signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[1] Key identified mechanisms include the induction of apoptosis, cell cycle arrest, and autophagy.

cluster_main Anticancer Mechanisms of this compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects WPA This compound JAK_STAT JAK/STAT3 Pathway WPA->JAK_STAT Inhibits PI3K_AKT PI3K/Akt/mTOR Pathway WPA->PI3K_AKT Inhibits ROS ROS Generation WPA->ROS Induces Autophagy Autophagy WPA->Autophagy Apoptosis Apoptosis Induction JAK_STAT->Apoptosis CellCycle G2/M Cell Cycle Arrest JAK_STAT->CellCycle PI3K_AKT->Apoptosis ROS->Apoptosis Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death CellCycle->Cancer_Cell_Death Autophagy->Cancer_Cell_Death Contributes to

Overview of this compound's primary anticancer mechanisms.
Inhibition of Key Signaling Pathways

JAK/STAT3 Pathway: The JAK/STAT3 signaling pathway is frequently overactive in cancer, promoting tumor cell proliferation, survival, and invasion.[1] this compound has been reported to suppress this pathway, representing a significant mechanism for its anticancer activity.[1]

cluster_pathway JAK/STAT3 Pathway Inhibition by this compound WPA This compound JAK JAK WPA->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

This compound blocks the phosphorylation and activation of STAT3.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[5][6] Withanolides, including this compound, have been shown to suppress the PI3K/Akt/mTOR pathway, which is thought to occur through the modulation of Akt phosphorylation, leading to decreased cell proliferation.[2]

cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition by this compound WPA This compound PI3K PI3K WPA->PI3K Inhibits Akt Akt WPA->Akt Inhibits Phosphorylation GrowthFactor Growth Factor Receptor GrowthFactor->PI3K PI3K->Akt Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound targets key nodes in the PI3K/Akt survival pathway.
Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This process is often initiated by the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[1] Furthermore, the compound can halt the cell division process by arresting the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[1]

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anticancer activity.

General Workflow for In Vitro Assessment

A systematic approach is required to characterize the anticancer effects of a novel compound. The workflow typically involves initial cytotoxicity screening, followed by more detailed mechanistic studies.

cluster_workflow General Workflow for In Vitro Anticancer Assessment cluster_assays Endpoint Assays start Cancer Cell Line Culture treatment Treatment with This compound (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis western->analysis conclusion Mechanistic Conclusion analysis->conclusion

A standard workflow for evaluating novel anticancer compounds.
Cell Viability Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and quantify changes in their expression levels (e.g., proteins involved in apoptosis or signaling pathways).

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a potent natural compound with significant anticancer potential. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical oncogenic pathways like JAK/STAT3 and PI3K/Akt/mTOR highlights its promise as a therapeutic candidate.[1][2]

Further research is necessary to fully elucidate its complex mechanisms of action. Future investigations should focus on direct comparative studies with other withanolides, comprehensive in vivo studies in various cancer models to evaluate efficacy and safety, and the identification of specific molecular targets to facilitate its development as a novel anticancer agent.

References

Withaphysalin A: A Technical Guide to Its Chemical Properties, Stability, and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a C28 steroidal lactone belonging to the withanolide class, has emerged as a compound of significant interest due to its potent anti-inflammatory and potential anticancer activities.[1] Isolated from plants of the Physalis genus, its therapeutic potential necessitates a thorough understanding of its physicochemical characteristics, stability under various stress conditions, and degradation pathways.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, outlines detailed experimental protocols for assessing its stability and degradation, and describes its known biological signaling pathways. All quantitative data are presented in structured tables, and key workflows and pathways are visualized using diagrams to facilitate understanding and further research.

Chemical and Physical Properties

PropertyValueReference(s)
Molecular Formula C₂₈H₃₄O₆[1]
Molecular Weight 466.57 g/mol [1]
CAS Number 57423-72-0[1]
Appearance Data not available[1]
Melting Point Data not available[1]
Solubility Data not available[1]

Spectroscopic Data:

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The reported chemical shifts (δ) in ppm for ¹H and ¹³C NMR are crucial for its identification.[1]

Table 1: ¹H NMR Spectral Data of this compound [1] (Note: A complete assignment requires access to full spectral data from cited literature.)

ProtonChemical Shift (δ ppm)Multiplicity & Coupling Constant (J in Hz)
H-26.00d, J = 9.5
H-37.10dd, J = 9.5, 6.0

Table 2: ¹³C NMR Spectral Data of this compound [1] (Note: A complete assignment requires access to full spectral data from cited literature.)

CarbonChemical Shift (δ ppm)
C-1204.3
C-2128.5
C-3145.1

Stability and Degradation Profile

A comprehensive understanding of a drug candidate's stability is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific forced degradation data for this compound is not extensively published, this section outlines a detailed protocol for such studies based on established guidelines and research on structurally related withanolides.

Experimental Protocol: Forced Degradation Studies

Forced degradation of this compound should be performed under hydrolytic, oxidative, and photolytic stress conditions to assess its stability.

2.1.1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Thermostatic water bath

2.1.2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (methanol or a mixture of methanol and water).

2.1.3. Stability-Indicating HPLC Method: A stability-indicating HPLC method is crucial to separate and quantify the intact drug from its degradation products. The following is a proposed method based on the analysis of similar withanolides.

Table 3: Proposed HPLC Parameters for Stability Indicating Assay

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength 230 nm (based on the α,β-unsaturated ketone chromophore)

2.1.4. Forced Degradation Procedures:

  • Acid Hydrolysis: Treat the this compound working solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before injection into the HPLC system.

  • Alkaline Hydrolysis: Treat the this compound working solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the this compound working solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound and its solution to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose the solid this compound and its solution to UV light (254 nm) and fluorescent light in a photostability chamber for an extended period, following ICH Q1B guidelines.

2.1.5. Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of intact this compound in the stressed sample to that of an unstressed control.

Predicted Degradation Profile

Based on studies of related withanolides, this compound is expected to show some degradation under forced conditions. The steroidal lactone structure is susceptible to hydrolysis, particularly under alkaline conditions. The presence of double bonds makes it potentially liable to oxidation.

Table 4: Predicted Stability Profile of this compound

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 M HCl, 60°C) Moderate degradationEpimerization or rearrangement products
Alkaline (0.1 M NaOH, 60°C) Significant degradationHydrolysis of the lactone ring
Oxidative (3% H₂O₂, RT) Moderate degradationEpoxides or hydroxylated derivatives
Thermal (80°C) Minor to moderate degradationIsomerization products
Photolytic (UV/Vis light) Moderate degradationPhotocycloaddition or rearrangement products

Biological Activity and Signaling Pathways

This compound exerts its biological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[2] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate into the nucleus and trigger the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Degradation IkBa->Degradation degradation Active_NFkB Active NF-κB NFkB->Active_NFkB releases Nucleus Nucleus Active_NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes induces Withaphysalin_A This compound Withaphysalin_A->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of STAT3 and HO-1 Signaling

This compound also influences the Signal Transducer and Activator of Transcription 3 (STAT3) and Heme Oxygenase-1 (HO-1) signaling pathways. It has been shown to suppress the phosphorylation of STAT3, a key transcription factor in inflammation, and upregulate the expression of HO-1, an enzyme with potent anti-inflammatory and cytoprotective functions.[3][4]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, several standard in vitro assays are employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of pro-inflammatory cytokines.

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and stimulation with LPS.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6).[1]

Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Experimental_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Biological_Assays Biological Activity Assays (MTT, Griess, ELISA, Western Blot) Start->Biological_Assays Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Purity) HPLC_Analysis->Data_Analysis Results Stability Profile & Degradation Products Data_Analysis->Results Structure_Activity Structure-Activity Relationship Results->Structure_Activity Activity_Data Biological Activity Data Biological_Assays->Activity_Data Activity_Data->Structure_Activity

Caption: General workflow for stability testing and biological evaluation.

Conclusion

This compound presents a promising scaffold for the development of new anti-inflammatory agents. This guide provides a foundational understanding of its chemical properties and a detailed framework for investigating its stability and degradation, which is essential for its progression through the drug development pipeline. The outlined experimental protocols for both stability assessment and biological evaluation offer a starting point for researchers to generate the necessary data for regulatory submissions and to further elucidate the therapeutic potential of this compelling natural product. Further research is warranted to definitively characterize its degradation products and to fully understand its stability profile under various storage and formulation conditions.

References

Methodological & Application

Standardized protocol for Withaphysalin A extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Standardized Extraction and Purification of Withaphysalin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C28 steroidal lactone derived from plants of the Physalis genus, such as Physalis minima, has attracted considerable scientific attention for its potent anti-inflammatory and cytotoxic properties.[1][2] The development of this compound for therapeutic applications necessitates a standardized and reproducible protocol for its extraction and purification. This document provides a detailed methodology for the isolation of this compound, analytical procedures for its quantification, and an overview of its mechanism of action. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

This compound is an ergostane-type steroidal lactone.[1] Its fundamental properties and spectroscopic data, crucial for structural confirmation, are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₄O₆
Molecular Weight 466.57 g/mol
CAS Number 57423-72-0
Appearance Not readily available
Melting Point Not readily available
Solubility Not readily available
Note: Data on appearance, melting point, and specific solubility are not consistently available in public literature and may require experimental determination.[1]

Table 2: Spectroscopic Data for this compound

Technique Data Highlights
¹H NMR δ (ppm): 7.10 (H-3), 6.00 (d, J=9.5 Hz, H-2)
¹³C NMR δ (ppm): 203.1 (ketone), 178.8 (ester), 164.1 (ester)
IR (cm⁻¹) 3500-3100 (O-H), 3034 (C-H, aromatic), 1687, 1655 (C=O, conjugated)
HRESIMS (m/z) [M+H]⁺: 467.2434 (Calculated for C₂₈H₃₅O₆)
Note: NMR data is partially compiled. A complete assignment requires full spectral data from cited literature.[1]

Experimental Protocols: Extraction and Purification

The following is a generalized protocol for the isolation and purification of this compound from the dried whole plants of Physalis minima.[1]

Plant Material Preparation and Extraction
  • Drying and Grinding: Dry the whole plants of Physalis minima at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).[2]

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Exhaustively extract the powder with 95% ethanol (B145695) at room temperature.[1] A common method is maceration or Soxhlet extraction for comprehensive recovery.[3][4]

  • Concentration: Concentrate the resulting ethanol extract under reduced pressure using a rotary evaporator to yield a crude extract.[1]

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanol extract in water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate (B1210297).[1]

  • Collection: Collect the ethyl acetate fraction, which will contain this compound and other compounds of similar polarity. Concentrate this fraction under reduced pressure to yield the ethyl acetate extract.[1]

Chromatographic Purification

A multi-step chromatographic process is required to achieve high purity.

  • Silica (B1680970) Gel Column Chromatography:

    • Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with petroleum ether.

    • Loading: Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of petroleum ether and acetone (B3395972).[1] Start with 100% petroleum ether and gradually increase the acetone concentration.

    • Fraction Collection: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC). Pool fractions that show a similar profile and contain the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Purpose: This step is used for further purification of the fractions containing this compound to remove pigments and other impurities.[1][5]

    • Procedure: Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column. Elute with the same solvent.

    • Monitoring: Monitor the eluate and collect the fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Purpose: This is the final purification step to obtain high-purity this compound.[1]

    • Column: Use a C18 reverse-phase preparative column.

    • Mobile Phase: A gradient system of water and acetonitrile (B52724) or methanol (B129727) is typically used.

    • Detection: Monitor the elution profile with a UV detector.

    • Collection: Collect the peak corresponding to this compound.

    • Final Step: Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

Visualization of the Extraction and Purification Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

G Start Dried & Powdered Physalis minima Plant Material Extraction Exhaustive Extraction (95% Ethanol) Start->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 Partitioning Suspension in H₂O & Partitioning with Ethyl Acetate Concentration1->Partitioning Concentration2 Concentration of Ethyl Acetate Fraction Partitioning->Concentration2 SilicaGel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) Concentration2->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex Prep Prep Sephadex->Prep HPLC Preparative HPLC End Pure this compound HPLC->End

Caption: Isolation and purification workflow for this compound.

Analytical Method: Quantification by HPLC

For quality control and research purposes, a reliable analytical method is essential for the quantification of this compound.[2] The following is a proposed HPLC method based on the analysis of structurally similar compounds.[2]

Table 3: Proposed HPLC Conditions for this compound Quantification

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm
Note: This method should be fully validated in the laboratory according to ICH guidelines before routine use.[2]

Mechanism of Action: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways.[1][6] One of its primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[6][7]

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[1] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB (p65/p50) dimer is free to translocate into the nucleus, where it induces the expression of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[1] this compound has been shown to inhibit the phosphorylation of IKK, which prevents IκBα degradation and blocks the nuclear translocation of NF-κB, thereby downregulating the inflammatory response.[1]

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) p_IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates WithaA This compound WithaA->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withaphysalin A is a bioactive withanolide compound isolated from plants of the Physalis genus.[1] It has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB.[2] Given its therapeutic potential, a robust, reliable, and validated analytical method is crucial for its quantification in raw materials, finished products, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high sensitivity, resolution, and reproducibility.[3][4]

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring it is suitable for its intended purpose.[5][6]

Experimental Protocols

Chemicals and Reagents
  • This compound Reference Standard (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, obtained from a water purification system)

  • Formic Acid (AR Grade)

  • Placebo matrix (for specificity)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 30 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase (initial composition) to obtain concentrations for the linearity study (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

Preparation of Sample Solutions
  • For Drug Substance: Accurately weigh 10 mg of the this compound sample, dissolve, and dilute to 10 mL with methanol. Further dilute with the mobile phase to achieve a final concentration within the linear range (e.g., 50 µg/mL).

  • For Drug Product (e.g., a formulation): Weigh and finely powder a quantity of the product equivalent to 10 mg of this compound. Transfer to a 10 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a final concentration of approximately 50 µg/mL.

Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines for the following parameters.[6][7]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was evaluated by injecting a blank (diluent), a placebo solution, a standard solution, and a sample solution.[8][9] Forced degradation studies were also performed by subjecting the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions to ensure the separation of degradation products from the main analyte peak.[10][11]

  • Linearity: Linearity was assessed by analyzing six concentrations of this compound (5-150 µg/mL) in triplicate.[8] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were determined.

  • Accuracy (Recovery): Accuracy was determined by performing recovery studies using the standard addition method. A known amount of standard this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.[5]

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the sample solution (50 µg/mL) on the same day under the same experimental conditions.[12]

    • Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by different analysts using different equipment.[4] The results were expressed as the percentage relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[13]

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and the organic component in the mobile phase (±2%).[7] The effect on retention time and peak area was observed.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Linearity Data for this compound

Parameter Result
Linearity Range 5 - 150 µg/mL
Regression Equation y = 45872x + 1254

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery) Study Results

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery % RSD
80% 40.0 39.88 99.70% 0.45
100% 50.0 50.21 100.42% 0.31

| 120% | 60.0 | 59.76 | 99.60% | 0.52 |

Table 3: Precision Study Results

Precision Type % RSD (n=6) Acceptance Criteria
Repeatability (Intra-day) 0.68% % RSD ≤ 2.0%

| Intermediate (Inter-day) | 1.15% | % RSD ≤ 2.0% |

Table 4: LOD, LOQ, and Robustness Summary

Parameter Result
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL

| Robustness | Method found to be robust (%RSD < 2.0% for all variations) |

Visualizations

Experimental Workflow

G cluster_hplc Analysis prep_std Prepare Standard Solutions hplc HPLC System (C18 Column, Gradient Elution) prep_std->hplc prep_smp Prepare Sample Solutions prep_smp->hplc detect UV Detection at 225 nm hplc->detect spec Specificity detect->spec lin Linearity detect->lin acc Accuracy detect->acc prec Precision detect->prec lod LOD / LOQ detect->lod rob Robustness detect->rob G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes WithaA This compound WithaA->IKK Inhibits

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopic Data for Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Withaphysalin A is a naturally occurring withanolide, a C28 steroidal lactone with an ergostane-type skeleton, isolated from plants of the Physalis genus, such as Physalis minima.[1] This compound has attracted significant scientific interest due to its potent anti-inflammatory properties.[1][2] A thorough understanding of its chemical structure is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document provides a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a comprehensive experimental protocol for data acquisition, and a workflow for its structural elucidation.

¹H and ¹³C NMR Spectral Data

The structural characterization of this compound relies heavily on the precise assignment of its proton (¹H) and carbon (¹³C) NMR chemical shifts. The data presented below is typically recorded in deuterated chloroform (B151607) (CDCl₃) using a high-resolution NMR spectrometer (e.g., 500 MHz).[2]

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1][2][3]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.12 (6.00)d10.0 (9.5)
36.85 (7.10)dd10.0, 6.0 (9.5, 6.0)
46.11 (6.24)d6.0
64.90 (4.46)br s-
154.48d4.0
163.77d4.0
181.45s-
191.87s-
211.04d7.0
224.56dt3.0, 12.0
271.93s-
281.74s-
Note: Values in parentheses represent data from additional literature sources, highlighting slight variations in reported shifts.

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃) [1][3]

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
1204.3 (ketone)15-
2-16-
3-17-
4116.918103.1
5-19-
6-20-
7-21-
8-22-
9-23-
1053.824-
11-25-
12215.8 (ketone)26164.1 (ester)
13-27-
14178.8 (ester)28-
Note: A complete assignment of all carbon signals requires comprehensive 2D NMR data. The table presents key reported chemical shifts.

Experimental Protocols

The following section details the methodology for the isolation of this compound and the acquisition of its NMR data.

2.1. Isolation and Purification

This compound is typically extracted from the whole plants or aerial parts of Physalis species.[2][3] The standard procedure involves:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then partitioned using solvents of varying polarities.

  • Chromatography: The target fractions are purified using standard chromatographic techniques, such as column chromatography over silica (B1680970) gel.[2]

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is often employed to obtain this compound in high purity.[2]

2.2. NMR Sample Preparation

  • Weigh approximately 1-5 mg of purified this compound.[2]

  • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

2.3. NMR Data Acquisition NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[2]

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of hydrogen atoms.[2]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms in the molecule.[2]

  • 2D NMR Spectra: A suite of 2D NMR experiments is crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals.[2]

    • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks, which helps to establish connectivity between adjacent protons.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, mapping each proton to the carbon it is attached to.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for identifying quaternary carbons and connecting different fragments of the molecular structure.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and 3D conformation of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

G cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structural Elucidation plant Physalis Plant Material extraction Solvent Extraction plant->extraction purification Column Chromatography & Prep-HPLC extraction->purification pure_compound Pure this compound purification->pure_compound sample_prep Sample Preparation (CDCl3, TMS) pure_compound->sample_prep nmr_acq NMR Data Acquisition one_d 1D NMR (¹H, ¹³C) nmr_acq->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_acq->two_d data_analysis Spectral Data Analysis one_d->data_analysis two_d->data_analysis structure Structure Confirmation of this compound data_analysis->structure

References

Methods for the total synthesis of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring C28-steroidal lactone from the Physalis genus, has emerged as a compound of significant interest for its potent anti-inflammatory and cytotoxic properties.[1][2][3] While a complete total synthesis of this compound has not yet been reported in the literature, extensive research has been conducted on its biological activities and the synthetic strategies for related withanolides. This document provides a comprehensive overview of the biological evaluation of this compound, including detailed experimental protocols for assessing its anti-inflammatory and cytotoxic effects. Additionally, it explores the current synthetic challenges and promising strategies for the construction of the complex withanolide scaffold, offering insights into potential pathways for the future total synthesis of this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways.[1][4] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5] The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]

Quantitative Data on Anti-inflammatory Activity:

Cell LineBiological EffectIC50 Value (µM)Reference
RAW 264.7Inhibition of Nitric Oxide (NO) ProductionNot explicitly stated for this compound, but related compounds show IC50 values in the range of 0.23 to 9.06.[3]
THP1-DualInhibition of NF-κB Activity3.01 - 13.39 (for various withaphysalins)[1]
Cytotoxic Activity

This compound has shown potent cytotoxic effects against a variety of cancer cell lines.[6] Its anti-cancer activity is attributed to the induction of apoptosis and cell cycle arrest.[7]

Quantitative Data on Cytotoxicity:

Cell LineCell TypeIC50 Value (µM)Reference
A549Human Lung Adenocarcinoma40.01 - 82.17[6]
SMMC-7721Human Hepatic Carcinoma40.01 - 82.17[6]
MCF-7Human Breast Cancer40.01 - 82.17[6]
HL-60Human Promyelocytic Leukemia0.7 - 3.5 (for related withaphysalins)[8]
K562Human Chronic Myelogenous Leukemia0.7 - 3.5 (for related withaphysalins)[8]

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation of this compound from its natural source, Physalis minima, is outlined below.[2]

G start Dried and powdered Physalis minima extraction Extraction with 95% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H₂O and partitioning with Ethyl Acetate concentration->partitioning silica_gel Silica gel column chromatography (Gradient elution: Petroleum ether-Acetone) partitioning->silica_gel sephadex Sephadex LH-20 column chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc end Pure this compound hplc->end G seed Seed cells in a 96-well plate treat Treat with various concentrations of this compound seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to dissolve formazan (B1609692) crystals incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability and IC50 value measure->analyze G cluster_0 Core Scaffold Synthesis cluster_1 Late-Stage Functionalization cluster_2 Withanolide Analogues common_intermediate Common Withanolide Intermediate oxidation Selective Oxidations (A/B Ring Formation) common_intermediate->oxidation photooxygenation Photooxygenation (C27 Oxidation) common_intermediate->photooxygenation other_mods Other Modifications common_intermediate->other_mods withanolide_1 Withanolide Analogue 1 oxidation->withanolide_1 withanolide_2 Withanolide Analogue 2 photooxygenation->withanolide_2 withanolide_n ... other_mods->withanolide_n LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, releasing nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) WithaphysalinA This compound WithaphysalinA->IKK Inhibits GF Growth Factors PI3K PI3K GF->PI3K Activate Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation and Survival mTOR->Proliferation Promotes Withanolides Withanolides (e.g., this compound) Withanolides->PI3K Inhibit

References

Standard operating procedure for using Withaphysalin A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Withaphysalin A in Cell Culture

Introduction

This compound is a naturally occurring C28-steroidal lactone, a type of withanolide, isolated from plants of the Physalis genus.[1][2] It has garnered significant scientific interest due to its potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][3][4] These properties make this compound a compelling compound for investigation in cancer biology and drug development. This document provides a standard operating procedure for the use of this compound in cell culture, summarizing its mechanism of action, providing quantitative data on its efficacy, and detailing key experimental protocols.

Mechanism of Action

This compound exerts its biological effects through the modulation of multiple cellular processes and signaling pathways, primarily leading to cell cycle arrest, apoptosis in cancer cells, and suppression of inflammatory responses.

  • Anti-Cancer Effects:

    • Induction of Apoptosis: this compound induces programmed cell death in cancer cells through both extrinsic and intrinsic pathways. It has been shown to bind to the Fas-FADD complex, activating caspase-8 and the extrinsic apoptotic cascade.[5][6] It also triggers the intrinsic pathway through the generation of reactive oxygen species (ROS) and activation of the p53-Noxa pathway.[7]

    • Cell Cycle Arrest: Related withanolides have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[8][9] This is often achieved by interfering with microtubule polymerization, which prevents proper mitotic spindle formation and leads to mitotic catastrophe.[8]

  • Anti-inflammatory Effects:

    • This compound significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[4] This is achieved by modulating key signaling pathways that regulate inflammation.

    • NF-κB Pathway: It suppresses the activation of the NF-κB pathway by preventing the degradation of the inhibitory protein IκB-α, which keeps the NF-κB p65 subunit sequestered in the cytoplasm and blocks its nuclear translocation.[2][3]

    • PI3K/Akt/mTOR Pathway: Like other withanolides, this compound is understood to suppress the PI3K/Akt/mTOR signaling cascade, which is critical for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[3]

    • STAT3 and MAPK Pathways: The compound also inhibits the phosphorylation of STAT3 and can suppress the activation of MAPKs, both of which are crucial for the transcription of inflammatory genes.[4][10]

Signaling Pathways Modulated by this compound

NF_kB_Pathway LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa P p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Releases translocation Translocation p65_p50->translocation nucleus Nucleus genes Pro-inflammatory Gene Expression translocation->genes WA This compound WA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.[2][3]

Apoptosis_Pathway WA This compound Fas Fas Receptor WA->Fas Binds to Fas-FADD complex ROS ROS Generation WA->ROS Induces FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 p53 p53 ROS->p53 Noxa Noxa p53->Noxa Mito Mitochondria Noxa->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by this compound via extrinsic and intrinsic pathways.[5][6][7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across several human cancer cell lines. Note that experimental conditions such as treatment duration can significantly affect IC50 values.[1]

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Prostate CancerC4-2B53.8, 13.5, 9.624, 48, 72 h[11]
Prostate Cancer22Rv181.5, 18.2, 14.224, 48, 72 h[11]
Prostate CancerC4-2B0.18 - 7.43Not Specified[1]
Prostate Cancer22Rv10.18 - 7.43Not Specified[1]
Renal Carcinoma786-O0.18 - 7.43Not Specified[1]
Renal CarcinomaA-4980.18 - 7.43Not Specified[1]
Renal CarcinomaACHN0.18 - 7.43Not Specified[1]
Lung AdenocarcinomaA5490.20 - 0.68Not Specified[3]
MelanomaA375-S20.18 - 7.43Not Specified[1]
Breast CancerMCF-73.51Not Specified[1][12]
Oral Squamous CarcinomaHSC-31.6 - 12.5 (Apoptotic effects)24-48 h[5]
Hepatocellular CarcinomaSMMC-772140.01 - 82.17*Not Specified[3]

*Value reported for a mixture of withanolides including this compound.

Experimental Protocols

Herein are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium.

  • Vehicle Control: The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control group (cells treated with the same final concentration of DMSO) in your experiments.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.[3]

MTT_Workflow A 1. Seed Cells (96-well plate, 5x10³-1x10⁴ cells/well) B 2. Incubate (24h for adherence) A->B C 3. Treat Cells (this compound serial dilutions) B->C D 4. Incubate (24, 48, or 72h) C->D E 5. Add MTT Solution (10 µL, 5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (B1609692) (100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.[2]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][3]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).[1]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][3]

  • Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[3][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting viability against the log of the compound concentration.[1][3]

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Protocol 4: Western Blot Analysis

Western blotting is used to analyze the expression levels and phosphorylation status of key proteins in signaling pathways.[2]

WB_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (5% milk or BSA) C->D E 5. Primary Antibody Incubation (4°C, overnight) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G

Caption: General workflow for Western Blot analysis.[2]

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[2]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[2]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-STAT3, cleaved Caspase-3, β-actin) overnight at 4°C.[2]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Protocol 5: Anti-inflammatory Assay (Nitric Oxide Measurement)

The Griess test is a colorimetric assay used to quantify nitrite (B80452), a stable product of NO, in cell culture supernatants.[3] It is a common method to assess the anti-inflammatory potential of a compound in LPS-stimulated macrophages (e.g., RAW 264.7).[3][10]

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate (e.g., at 5 x 10⁴ cells per well) and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for an additional 24 hours.[10]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[3]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2][10]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.[2][3]

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[3]

References

Practical Applications of Withaphysalin A in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a promising candidate in oncology research.[1] Isolated from plants of the Physalis genus, this compound has demonstrated potent cytotoxic and anti-proliferative activities across a range of cancer cell lines.[2][3] Its multifaceted mechanism of action, primarily involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival, positions it as a valuable tool for cancer research and a potential lead for novel therapeutic development.[1][2]

These application notes provide a comprehensive overview of the practical applications of this compound in oncology research. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key signaling cascades frequently dysregulated in cancer.

Inhibition of the JAK/STAT3 Signaling Pathway

A primary mechanism of this compound's anti-tumor activity is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][4] This pathway is constitutively active in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and invasion.[1][4] this compound has been shown to inhibit the upstream kinases JAK2 and JAK3, which in turn prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue.[1][5] This inhibition prevents STAT3 homodimerization and its subsequent translocation to the nucleus, thereby suppressing the transcription of downstream target genes, including anti-apoptotic proteins like Bcl-2 and XIAP.[1][5]

JAK_STAT3_Inhibition cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK2/JAK3 Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Tyr705) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, XIAP) Nucleus->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation WithaphysalinA This compound WithaphysalinA->JAK Inhibition

Suppression of the PI3K/Akt/mTOR Pathway

This compound has also been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in various cancers.[2] The inhibitory action of withanolides, including this compound, is thought to occur through the modulation of Akt phosphorylation and its downstream effector mTOR.[2] Inhibition of this pathway ultimately leads to a decrease in cell proliferation and survival.[2]

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC mTORC1/mTORC2 Akt->mTORC Activates Downstream Downstream Effectors mTORC->Downstream Growth Cell Growth, Proliferation, & Survival Downstream->Growth WithaphysalinA This compound WithaphysalinA->Akt Inhibition of Phosphorylation

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells.[4] This is achieved, in part, through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[4] Furthermore, this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation.[4]

Data Presentation

The cytotoxic efficacy of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68[2]
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17 (for a mixture including this compound)[2]
MCF-7Breast Adenocarcinoma40.01 - 82.17 (for a mixture including this compound)[2]
C4-2BProstate Cancer0.18 - 7.43
22Rv1Prostate Cancer0.18 - 7.43
786-ORenal Carcinoma0.18 - 7.43
A-498Renal Carcinoma0.18 - 7.43
ACHNRenal Carcinoma0.18 - 7.43
A375-S2Melanoma0.18 - 7.43
HCT-116Colorectal CarcinomaModerate
NCI-H460Non-small Cell LungModerate

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with This compound start->treatment assays Perform In Vitro Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle western Protein Expression (Western Blot) assays->western end End: Data Analysis viability->end apoptosis->end cell_cycle->end invivo In Vivo Xenograft Model (Optional) western->invivo invivo->end

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).[2][3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[4]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Incubate the cells with PI staining solution in the dark for 30 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on the expression and phosphorylation status of proteins in the JAK/STAT3 and PI3K/Akt/mTOR pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-mTOR, anti-Bcl-2, anti-XIAP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

Animal studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism. A closely related compound, physalin A, has been shown to significantly suppress tumor xenograft growth in an in vivo mouse model of non-small cell lung cancer (NSCLC).[5][9]

General Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used.[10]

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[10]

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.

Example Data (Physalin A in NSCLC Xenograft Model): A study on physalin A, which also inhibits the JAK/STAT3 pathway, demonstrated significant suppression of tumor xenograft growth in mice.[5][9] This provides a strong rationale for investigating the in vivo efficacy of this compound.

Conclusion

This compound is a potent anti-cancer agent with a well-defined mechanism of action targeting the JAK/STAT3 and PI3K/Akt/mTOR signaling pathways. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines makes it a valuable tool for oncology research. The protocols provided in this document offer a framework for investigating the anti-cancer properties of this compound, from in vitro cellular assays to in vivo animal models. Further research into its in vivo efficacy and potential for combination therapies is warranted to fully elucidate its therapeutic potential.

References

Application Notes: Withaphysalin A as an Anti-Inflammatory Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a potent anti-inflammatory agent.[1] Isolated from plants of the Physalis genus, it exhibits significant inhibitory effects on key inflammatory mediators.[2] This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate inflammatory processes and evaluate potential therapeutic interventions. Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of crucial inflammatory molecules in immune cells like macrophages.[1] Upon stimulation with agents such as lipopolysaccharide (LPS), macrophages typically release nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] this compound significantly curtails the production of these mediators.[1][2]

The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 synthesis, respectively, at both the mRNA and protein levels.[2] This regulation is achieved through the modulation of key intracellular signaling cascades. Specifically, this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and suppress the phosphorylation of STAT3.[2]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound and related compounds.

Compound/ExtractAssayCell LineIC50 / EffectReference(s)
This compoundNO Production InhibitionRAW 264.7IC50: 9.2 ± 0.9 µM[3]
Physaminimin GNO Production InhibitionRAW 264.7IC50: 17.41 ± 1.04 µM[4]
Physaminimin HNO Production InhibitionRAW 264.7IC50: 36.33 ± 1.95 µM[4]
Physaminimin KNO Production InhibitionRAW 264.7IC50: 21.48 ± 1.67 µM[4]
This compound related compoundsNF-κB InhibitionTHP1-DualIC50 range: 3.01–13.39 μM[2][5]
This compoundiNOS Protein ExpressionRAW 264.7Downregulated[1][2]
This compoundCOX-2 Protein ExpressionRAW 264.7Downregulated[1][2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/cytokine, 6-well for protein/RNA) and allow them to adhere for 24 hours.[1]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[1]

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine analysis, shorter times for signaling pathway analysis).[1]

    • Include a vehicle control group (e.g., DMSO) and an LPS-only group for comparison.[1]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]

  • Protocol:

    • Plate RAW 264.7 cells in a 96-well plate.[6]

    • Treat cells with various concentrations of this compound for 24 hours.[6]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, as a measure of NO production.[6]

  • Protocol:

    • After cell treatment, collect the cell culture supernatant.[6]

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[1]

    • Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.[1]

    • Incubate at room temperature for 10 minutes.[1]

    • Measure the absorbance at 540 nm.[1]

    • Determine the nitrite concentration by comparing it with a sodium nitrite standard curve.[1]

Cytokine Measurement (ELISA)
  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[7]

  • Protocol:

    • Collect cell culture supernatants after treatment as described in Protocol 1.[1]

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[1]

    • Follow the manufacturer's instructions provided with the ELISA kits.[1]

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels and phosphorylation status of specific proteins involved in inflammatory signaling pathways.[3]

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[3]

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.[3]

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Quantitative PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to measure the mRNA expression levels of genes encoding inflammatory mediators.[8]

  • Protocol:

    • RNA Extraction: Following treatment, extract total RNA from RAW 264.7 cells using a suitable reagent like Trizol.[8]

    • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.[8]

    • qPCR: Carry out the qPCR reaction using SYBR Green master mix and specific primers for target genes (e.g., Nos2 for iNOS, Ptgs2 for COX-2) and a housekeeping gene for normalization (e.g., Gapdh).[8]

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[8]

Visualizations

WithaphysalinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces WithaphysalinA This compound WithaphysalinA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

WithaphysalinA_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs Activates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces WithaphysalinA This compound WithaphysalinA->MAPKs Inhibits Phosphorylation

Caption: this compound modulates the MAPK signaling pathway.

Experimental_Workflow cluster_assays In vitro Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment This compound Pre-treatment followed by LPS Stimulation cell_culture->treatment viability Cell Viability (MTT) treatment->viability no_production NO Production (Griess) treatment->no_production cytokine Cytokine Levels (ELISA) treatment->cytokine western Protein Expression (Western Blot) treatment->western qpcr mRNA Expression (qPCR) treatment->qpcr data_analysis Data Analysis viability->data_analysis no_production->data_analysis cytokine->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on Anti-inflammatory Effects data_analysis->conclusion

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Application Notes and Protocols for Preclinical Studies of Withaphysalin A: Formulation and Delivery Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, delivery, and preclinical evaluation of Withaphysalin A, a promising bioactive withanolide with potent anti-inflammatory and anticancer properties. Due to its hydrophobic nature, effective delivery systems are crucial to enhance its bioavailability and therapeutic efficacy. This document outlines detailed protocols for the preparation of liposomal and solid lipid nanoparticle (SLN) formulations, as well as methodologies for in vitro and in vivo preclinical assessment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and formulation components to facilitate experimental design.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer Type/ModelParameterIC₅₀ (µM)Reference(s)
A549Lung AdenocarcinomaCytotoxicity0.20 - 0.68[1]
K562Chronic Myelogenous LeukemiaCytotoxicityPotent activity noted[1]
SMMC-7721Hepatocellular CarcinomaCytotoxicity (mixture)40.01 - 82.17[1]
MCF-7Breast AdenocarcinomaCytotoxicity (mixture)40.01 - 82.17[1]
C4-2BProstate CancerCytotoxicity0.18 - 7.43[2]
22Rv1Prostate CancerCytotoxicity0.18 - 7.43[2]
786-ORenal CarcinomaCytotoxicity0.18 - 7.43[2]
A-498Renal CarcinomaCytotoxicity0.18 - 7.43[2]
ACHNRenal CarcinomaCytotoxicity0.18 - 7.43[2]
A375-S2MelanomaCytotoxicity0.18 - 7.43[2]
HCT-116Colorectal CarcinomaCytotoxicityModerate[3]
NCI-H460Non-small Cell Lung CancerCytotoxicityModerate[3]
RAW 264.7Macrophage (Inflammation)NO Production Inhibition3.91 - 18.46[4][5]

Table 2: Physicochemical Properties of Formulation Components

ComponentMolar Mass ( g/mol )FunctionNotes
This compound466.57Active Pharmaceutical Ingredient (API)Hydrophobic, steroidal lactone
Phosphatidylcholine (PC)~770Liposome (B1194612) structural lipidForms the lipid bilayer. Can be from soy or egg.
Cholesterol386.65Liposome stabilizerModulates membrane fluidity and stability.
Stearic Acid284.48Solid lipid for SLNsPhysiological lipid, forms the solid matrix.
Glyceryl Monostearate358.56Solid lipid for SLNsCommonly used lipid for SLN preparation.
Polysorbate 80 (Tween 80)~1310Surfactant/EmulsifierNon-ionic surfactant for stabilizing nanoparticles.
DSPE-PEG(2000)~2800Stealth agent for liposomesPolyethylene glycol-conjugated lipid to increase circulation time.

Formulation Strategies and Protocols

Given the poor water solubility of this compound, lipid-based nanoformulations such as liposomes and solid lipid nanoparticles (SLNs) are recommended to improve its bioavailability and facilitate parenteral administration.

Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will be entrapped within the lipid bilayer. The thin-film hydration method is a common and effective technique for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Soy PC or Egg PC)

  • Cholesterol

  • DSPE-PEG(2000) (optional, for "stealth" liposomes)

  • Chloroform and Methanol (organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A suggested starting molar ratio is 1:10:5 for this compound:Phosphatidylcholine:Cholesterol. For pegylated liposomes, DSPE-PEG(2000) can be included at 5 mol% of the total lipid.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process should also be carried out above the lipid transition temperature.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., via ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction using a validated analytical method like HPLC.[6]

Solid Lipid Nanoparticle (SLN) Formulation of this compound

SLNs are colloidal carriers with a solid lipid core that can solubilize lipophilic drugs. The solvent injection method is a straightforward technique for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Stearic Acid or Glyceryl Monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Water-miscible organic solvent (e.g., Ethanol or Acetone)

  • Purified water

  • Magnetic stirrer

Procedure:

  • Preparation of Organic Phase:

    • Dissolve this compound and the solid lipid (e.g., stearic acid) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) by heating to a temperature just above the melting point of the lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in purified water and heat it to the same temperature as the organic phase.

  • Nanoparticle Formation:

    • Under continuous stirring, inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid, forming nanoparticles.[4][7]

    • Continue stirring the dispersion at a lower temperature for a specified period to allow for the evaporation of the organic solvent and the solidification of the lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., using ultracentrifugation) and quantifying the encapsulated drug.

Preclinical Evaluation Protocols

In Vitro Studies

This assay determines the effect of this compound and its formulations on cell viability.[1]

Procedure:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound, formulated this compound, and a vehicle control for 24-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or its formulations for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated macrophages.[8]

Procedure:

  • Collect the cell culture supernatants after treatment as described in the Griess assay protocol.

  • Use commercially available ELISA kits for the specific cytokines of interest (TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

In Vivo Studies

The CIA model is a widely used preclinical model for rheumatoid arthritis.[4]

Procedure:

  • Induction: Immunize male Wistar rats with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given on day 21.

  • Treatment: Once arthritis is established (usually around day 21-28), begin treatment with this compound formulation, a vehicle control, and a positive control (e.g., methotrexate) via an appropriate route (e.g., oral gavage or intravenous injection). A suggested dose for a Physalis minima extract liposome patch has been reported at 600 mg/kg body weight, which can be a starting point for dose-ranging studies with purified this compound formulations.[4]

  • Assessment:

    • Monitor the severity of arthritis by measuring paw volume and scoring clinical signs (erythema, swelling).

    • At the end of the study, collect blood for cytokine analysis (ELISA).

    • Harvest joint tissues for histopathological examination to assess inflammation, pannus formation, and bone erosion.

Xenograft models are essential for evaluating the in vivo antitumor activity of new compounds.[9]

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., H292 NSCLC cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound formulation, and a positive control (e.g., cisplatin). For a related compound, physalin A, doses of 40 mg/kg and 80 mg/kg have been used.[9]

  • Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Pharmacokinetic Studies

A significant knowledge gap exists regarding the in vivo pharmacokinetic profile of this compound.[7] Preclinical pharmacokinetic studies are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Procedure:

  • Administer the this compound formulation to rats or mice via intravenous (for bioavailability assessment) and oral routes.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.[6][10]

  • Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and oral bioavailability.

Visualizations

Signaling Pathways and Experimental Workflows

WithaphysalinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK Activation STAT3 STAT3 TLR4->STAT3 Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation WithaphysalinA This compound WithaphysalinA->IKK Inhibition WithaphysalinA->MAPK Inhibition WithaphysalinA->STAT3 Inhibition WithaphysalinA->NFkB_nuc Inhibition of Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes Transcription STAT3_nuc->Proinflammatory_Genes Transcription

Caption: Mechanism of action of this compound in inhibiting inflammatory signaling pathways.

Liposome_Preparation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Dissolve 1. Dissolve Lipids & this compound in Organic Solvent Evaporate 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Buffer Evaporate->Hydrate Extrude 4. Size Reduction (Extrusion) Hydrate->Extrude Characterize 5. Characterization (DLS, Encapsulation Efficiency) Extrude->Characterize

Caption: Experimental workflow for liposome preparation by thin-film hydration.

SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_formation Nanoparticle Formation cluster_finalization Finalization & Analysis Organic_Phase 1. Dissolve this compound & Lipid in Organic Solvent (Heated) Inject 3. Inject Organic Phase into Aqueous Phase (with Stirring) Organic_Phase->Inject Aqueous_Phase 2. Dissolve Surfactant in Water (Heated) Aqueous_Phase->Inject Cool_Stir 4. Cool and Stir to Evaporate Solvent Inject->Cool_Stir Characterize 5. Characterization (DLS, Entrapment Efficiency) Cool_Stir->Characterize

Caption: Experimental workflow for Solid Lipid Nanoparticle (SLN) preparation by solvent injection.

Preclinical_Evaluation_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (Liposome or SLN) Cytotoxicity Cytotoxicity (MTT Assay) Formulation->Cytotoxicity Anti_Inflammatory Anti-inflammatory Activity (Griess, ELISA) Formulation->Anti_Inflammatory PK_Studies Pharmacokinetics (ADME) Formulation->PK_Studies Efficacy Efficacy Models (CIA, Xenograft) Formulation->Efficacy Toxicity Toxicity Studies Formulation->Toxicity Cytotoxicity->Efficacy Dose Selection Anti_Inflammatory->Efficacy Dose Selection

Caption: Logical relationship for preclinical evaluation of this compound formulations.

References

Application Notes and Protocols: The Role of Withaphysalin A in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring C28-steroidal lactone belonging to the withanolide class, has emerged as a promising candidate in natural product-based drug discovery.[1][2] Isolated primarily from plants of the Physalis genus, this compound has demonstrated a spectrum of potent biological activities, including anti-inflammatory, cytotoxic, and immunosuppressive effects.[3][4][5][6] Its multifaceted mechanism of action, involving the modulation of key cellular signaling pathways, positions it as a valuable lead compound for the development of novel therapeutics.[3][7] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the investigation and utilization of this compound.

Physicochemical Properties

This compound is characterized by an ergostane-type steroidal skeleton.[2] Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

PropertyValueReference(s)
Molecular FormulaC₂₈H₃₄O₆[2]
Molecular Weight466.57 g/mol [2]
CAS Number57423-72-0[2]

Applications in Drug Discovery

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[3][4] In cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound effectively reduces the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][8] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3][4][9]

Quantitative Data: Anti-inflammatory Activity of Withaphysalins

CompoundTarget Cell LineBiological EffectIC₅₀ (µM)Reference(s)
This compound-related compoundsTHP1-DualAnti-inflammatory activity3.01–13.39[10]
This compound-related compoundsRAW 264.7Inhibition of Nitric Oxide (NO) Production0.23 to 9.06[5]
Anti-cancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines.[1][7] Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][7]

Quantitative Data: Cytotoxic Activity of this compound

Cell LineCancer TypeThis compound IC₅₀ (µM)Reference(s)
A549Lung Adenocarcinoma0.20 - 0.68[5]
SMMC-7721Human Hepatic Carcinoma40.01 - 82.17 (for a mixture of withanolides including this compound)[1][5]
MCF-7Human Breast Cancer40.01 - 82.17 (for a mixture of withanolides including this compound)[1][5]
MDA-MB-231Human Breast Cancer0.074 (for a this compound derivative)[1]

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

  • NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[3][11] It achieves this by preventing the degradation of the inhibitory protein IκB-α, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[2][3][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target. This compound has been shown to suppress the activation of MAPKs, contributing to its anti-inflammatory effects.[3][11]

  • STAT3 Pathway: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in the expression of various inflammatory mediators and in cancer cell proliferation and survival.[3][4][7]

  • PI3K/Akt/mTOR Pathway: In the context of cancer, withanolides like this compound have been shown to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5]

  • Heme Oxygenase-1 (HO-1) Upregulation: this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[3][4]

Signaling Pathway Diagrams

G cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_1 STAT3 Signaling Pathway Inhibition Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus dimerizes & translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: this compound inhibits the phosphorylation of STAT3.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the biological activities of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines or to assess its impact on the viability of other cell types.[1][2]

Materials:

  • This compound

  • Selected cell line (e.g., A549, MCF-7, or RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Perform serial dilutions in serum-free medium to achieve the desired final concentrations.[1] The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.[1] Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound.[1] Include a vehicle control (DMSO) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.[1]

G cluster_2 Experimental Workflow: MTT Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as LPS-stimulated RAW 264.7 macrophages.[2][3]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[3]

  • 96-well plates

  • Sodium nitrite (B80452) standard

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[3] Pre-treat the cells with various concentrations of this compound for 1-2 hours.[3] Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[3]

  • Supernatant Collection: Collect the cell culture supernatant.[3]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed immediately before use).[3]

  • Incubation: Incubate at room temperature for 10 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[3]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[3]

Protocol 3: Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Materials:

  • Cell culture supernatants from treated cells (see Protocol 2, step 1)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and/or LPS.[3]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit.[2][3] This typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal.[2]

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on the standard curve.[2]

Protocol 4: Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound (e.g., p-NF-κB p65, iNOS, COX-2, p-STAT3).[2][3]

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors[2]

  • BCA protein assay kit[2]

  • SDS-PAGE gels

  • PVDF membrane[3]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[2]

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies[2]

  • Enhanced chemiluminescence (ECL) detection system[2]

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[2][3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[2][3]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an ECL detection system.[2]

Conclusion

This compound represents a valuable natural product with significant potential for the development of new drugs targeting inflammatory diseases and cancer. Its ability to modulate multiple key signaling pathways underscores its therapeutic promise. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive resource for researchers to further explore and harness the pharmacological properties of this compound in their drug discovery efforts.

References

Sourcing and Application of High-Purity Withaphysalin A Analytical Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sourcing, handling, and utilizing high-purity Withaphysalin A analytical standards. This compound, a naturally occurring withanolide, has demonstrated significant potential in preclinical studies due to its anti-inflammatory and anti-cancer properties. These application notes and protocols are intended to facilitate further investigation into its therapeutic promise.

Sourcing High-Purity this compound

The acquisition of high-purity this compound is critical for obtaining reliable and reproducible experimental results. Several reputable suppliers offer this compound as an analytical standard. A summary of key suppliers and their product specifications is provided below for comparative analysis. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Availability
Biosynth HCA42372Information available upon request5 mg, 10 mg, 25 mg, 50 mg$752.00 (5 mg), $1,203.10 (10 mg), $1,961.75 (25 mg), $3,139.00 (50 mg)3-4 Weeks
MedChemExpress HY-N11011>95%5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquire for pricingIn stock
AbMole BioScience MCE-N1101>95%5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquire for pricingIn stock
BioCrick BCN9415>98%5 mg, 10 mg, 25 mg, 50 mg, 100 mgInquire for pricingIn stock

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a detailed Certificate of Analysis.

Quality Control and Analytical Methods

The identity and purity of this compound analytical standards are typically established using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any potential impurities. Purity is often reported as a percentage based on the peak area.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound, ensuring it matches the known structure.

Safety, Handling, and Storage

Safety Precautions:

  • As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Storage Conditions:

  • Powder: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years)[1].

  • In Solvent: For solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability[1].

Preparation of Stock Solutions:

  • This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

  • For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_withaphysalin_a Add this compound incubate_24h->add_withaphysalin_a incubate_treatment Incubate (24-72h) add_withaphysalin_a->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the anti-inflammatory effect of this compound.

Materials:

  • RAW 264.7 murine macrophage cells

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent:

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only group.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the freshly prepared Griess Reagent.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 Cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat Pre-treat with this compound (1h) incubate_overnight->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate 10 min add_griess->incubate_10min read_absorbance Read Absorbance (540 nm) incubate_10min->read_absorbance quantification Quantification read_absorbance->quantification Calculate Nitrite Concentration

Caption: Workflow for the Griess assay.

Western Blot Analysis for NF-κB Pathway

This protocol is to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IkBa_p p-IκBα IkBa_p65->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation WithaphysalinA This compound WithaphysalinA->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of STAT3 and HO-1 Signaling Pathways

This compound has also been reported to suppress the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor involved in cell proliferation and survival.[2] Additionally, it can upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties.[2]

STAT3_HO1_Pathway cluster_main Signaling Modulation by this compound cluster_stat3 STAT3 Pathway cluster_ho1 HO-1 Pathway WithaphysalinA This compound pSTAT3 p-STAT3 WithaphysalinA->pSTAT3 Inhibits Nrf2 Nrf2 WithaphysalinA->Nrf2 Activates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus Proliferation Cell Proliferation & Survival STAT3_nucleus->Proliferation Upregulates HO1_expression HO-1 Expression Nrf2->HO1_expression Induces Anti_inflammation Anti-inflammatory & Antioxidant Effects HO1_expression->Anti_inflammation

Caption: this compound modulates STAT3 and HO-1 pathways.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anti-cancer activities. The use of high-purity analytical standards is paramount for advancing our understanding of its mechanisms of action and therapeutic potential. The information and protocols provided in this document are intended to serve as a valuable resource for the scientific community to design and execute robust preclinical studies.

References

Dissolving Withaphysalin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Withaphysalin A, a naturally occurring steroidal lactone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Accurate and reproducible in vitro and in vivo studies hinge on the correct preparation of this compound solutions. This guide provides detailed protocols for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, tailored for researchers, scientists, and professionals in drug development.

Solubility of this compound

Quantitative solubility data for this compound in various organic solvents are not extensively documented in publicly available literature.[1] However, empirical evidence from numerous studies indicates that DMSO is a highly effective solvent for creating stock solutions for biological assays. Withanolides, the class of compounds to which this compound belongs, are generally characterized as being soluble in organic solvents while having limited solubility in water.[2][3]

Table 1: Qualitative Solubility of this compound and Related Withanolides

SolventSolubility TrendRecommendations for Use
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.[4]
Methanol SolubleCan be used for dissolving, with reported solubility for other withanolides around 0.5 mg/ml.[3][5]
Acetonitrile SolubleAn alternative organic solvent, with reported solubility for other withanolides around 0.1 mg/ml.[3][5]
Ethanol SolubleA commonly used solvent for withanolide extraction.[6]
Ethyl Acetate SolublePrimarily used during the extraction and purification process.[7]
Water Very Low / Sparingly SolubleNot recommended for initial solubilization. Aqueous solutions for assays should be prepared by diluting a stock solution in an organic solvent.[3]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be used for serial dilutions in cell culture media or other aqueous buffers.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Desired Stock Concentration: Based on your experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight of this compound ≈ 466.57 g/mol ), you would dissolve 4.67 mg of this compound in 1 mL of DMSO.

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile, amber microcentrifuge tube or vial.

  • Adding DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Important Considerations for Cell Culture:

  • The final concentration of DMSO in the cell culture medium should be kept low to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[4][8]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[4]

  • When diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, add the stock solution dropwise while gently vortexing the aqueous solution to prevent precipitation of the compound.[8]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound in DMSO and preparing working solutions for cell-based assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock DMSO Stock Solution dissolve->stock dilute Serially Dilute in Culture Medium stock->dilute final Final Working Concentrations (DMSO ≤ 0.5%) dilute->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for dissolving this compound and preparing solutions for cell culture.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory actions of this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation IkBa_P->Proteasome Proteasome->IkBa Degrades Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription WithaphysalinA This compound WithaphysalinA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P P-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription WithaphysalinA This compound WithaphysalinA->JAK Inhibits HO1_Pathway cluster_cytoplasm Cytoplasm WithaphysalinA This compound Nrf2_Keap1 Nrf2-Keap1 Complex WithaphysalinA->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocates Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Releases ARE ARE Nucleus->ARE HO1 HO-1 Gene Expression ARE->HO1 Binds to & Activates AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory

References

Designing Robust Experimental Protocols for Withaphysalin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant scientific interest for its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. This document provides detailed application notes and robust experimental protocols for assessing the cytotoxicity of this compound, focusing on key cellular mechanisms including apoptosis, cell cycle arrest, and autophagy. The methodologies outlined herein are intended to provide a standardized framework for researchers to obtain reliable and reproducible data, facilitating the evaluation of this compound as a potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a comparative overview of its efficacy. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, treatment duration, and assay methodology.

Cell LineCancer TypeThis compound IC50 (µM)Treatment DurationReference
A549Lung Adenocarcinoma0.20 - 3.572 hours[1]
K562Chronic Myelogenous LeukemiaPotent activity reported for related withanolides-
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17 (for a mixture of withanolides)-
MCF-7Breast Adenocarcinoma3.51Not Specified[2]
C4-2BProstate Cancer0.18 - 7.43Not Specified[2]
22Rv1Prostate Cancer0.18 - 7.43Not Specified[2]
786-ORenal Carcinoma0.18 - 7.43Not Specified[2]
A-498Renal Carcinoma0.18 - 7.43Not Specified[2]
ACHNRenal Carcinoma0.18 - 7.43Not Specified[2]
A375-S2Melanoma0.18 - 7.43Not Specified[2]
HCT-116Colorectal CarcinomaModerate ActivityNot Specified[2]
NCI-H460Non-small Cell Lung CancerModerate ActivityNot Specified[2]
H292Non-small Cell Lung Cancer1.5 ± 0.272 hours[1]
H358Non-small Cell Lung Cancer2.1 ± 0.372 hours[1]
H1975Non-small Cell Lung Cancer2.8 ± 0.472 hours[1]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for obtaining reliable data on the cytotoxic effects of this compound. The following diagram illustrates a typical experimental workflow, from initial cell viability screening to detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Signaling Pathway Analysis start Select Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (24, 48, 72h) treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle autophagy Autophagy Analysis (Western Blot for LC3, p62) ic50->autophagy western_blot_pathway Western Blot for Key Signaling Proteins (Akt, STAT3, etc.) apoptosis->western_blot_pathway cell_cycle->western_blot_pathway autophagy->western_blot_pathway

Caption: A typical experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (B1662922) (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well for A549 and MCF-7). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin at its known IC50 concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific time.

    • Include untreated and positive controls.

  • Cell Harvesting and Staining:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide staining solution (containing PI and RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.

Western Blot Analysis for Mechanistic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and autophagy.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Cyclin D1, anti-LC3B, anti-p62, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification:

    • Treat cells with this compound, then lyse them in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-Caspase-3 (1:1000), anti-Bcl-2 (1:1000), anti-Cyclin D1 (1:1000), anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Apoptosis Signaling Pathway

This compound induces apoptosis through the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway Withaphysalin_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Withaphysalin_A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Withaphysalin_A->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.
Cell Cycle Arrest Signaling Pathway

This compound can induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.

cell_cycle_pathway Withaphysalin_A This compound p21 p21 (CDK Inhibitor) Withaphysalin_A->p21 Upregulates CyclinD1_CDK4 Cyclin D1/CDK4 Complex Withaphysalin_A->CyclinD1_CDK4 Downregulates p21->CyclinD1_CDK4 G1_S_Transition G1/S Phase Transition CyclinD1_CDK4->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1_CDK4->Cell_Cycle_Arrest Inhibition leads to

Caption: this compound-induced cell cycle arrest.
Autophagy Signaling Pathway

This compound has been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. The modulation of key autophagy markers like LC3 and p62 is indicative of this process.

autophagy_pathway Withaphysalin_A This compound Beclin1 Beclin-1 Withaphysalin_A->Beclin1 Activates PI3K_III Class III PI3K Complex Beclin1->PI3K_III LC3I LC3-I PI3K_III->LC3I LC3II LC3-II (Lipidated) LC3I->LC3II Conversion Autophagosome Autophagosome Formation LC3II->Autophagosome p62 p62/SQSTM1 (Degraded) Autophagosome->p62 Degrades Autophagy Autophagy Autophagosome->Autophagy

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Withaphysalin A Solubility for Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Withaphysalin A. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound in biological assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing this compound for aqueous bioassays?

A1: The primary challenge with this compound is its poor aqueous solubility. As a lipophilic withanolide, it has a tendency to precipitate when introduced into the aqueous environment of most biological buffers and cell culture media. This can lead to inaccurate and unreliable results in bioassays.

Q2: What is the most common method for dissolving this compound for in vitro studies?

A2: The most common initial approach is to prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO). This stock solution is then serially diluted into the aqueous assay medium to achieve the desired final concentration.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should not exceed 0.5%, with many studies recommending keeping it at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?

A4: This phenomenon, known as "solvent shock," is a common issue. To mitigate this, you can try several strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer.

  • Vortexing: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

A5: Yes, several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • Co-solvents: Using a mixture of solvents can increase solubility.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its solubility and stability in aqueous media.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps & Recommendations
Precipitation upon dilution of DMSO stock in aqueous buffer. - Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate. - Concentration Exceeds Solubility Limit: The final concentration of this compound is above its solubility limit in the final DMSO/aqueous mixture.- Optimize Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing. - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. - Lower Final Concentration: Reduce the final desired concentration of this compound in the assay. - Increase Final DMSO Concentration: If your assay allows, slightly increase the final DMSO percentage. However, always perform a vehicle control to account for any solvent effects.
Cloudiness or precipitation in cell culture media over time. - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.[2] - Temperature Fluctuations: Changes in temperature between storage and incubation can affect solubility.[2]- Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before use. - Filter Sterilize: After dilution, filter the final solution through a 0.22 µm syringe filter to remove any initial microprecipitates. - Test Different Media: If the problem persists, test the solubility of this compound in a simpler basal medium to identify potential interactions.
Inconsistent or lower-than-expected biological activity. - Compound Precipitation: The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation. - Compound Degradation: this compound may be unstable in the aqueous environment of the assay over the incubation period.- Confirm Solubility: Before conducting the bioassay, visually inspect the final solution for any signs of precipitation. Consider quantifying the soluble compound using techniques like HPLC. - Minimize Incubation Time: If stability is a concern, design experiments with the shortest possible incubation time that still yields a measurable biological response. - Use a Solubility-Enhanced Formulation: Consider preparing a cyclodextrin complex or solid dispersion to improve both solubility and stability.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point for withanolides.[1] A phase solubility study is recommended to determine the optimal ratio.

  • Dissolution: Dissolve the determined amount of HP-β-CD in distilled water with stirring.

  • Addition of this compound: Dissolve this compound in a minimal amount of ethanol and add this solution dropwise to the aqueous HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the ethanol from the solution using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Compare the aqueous solubility of the prepared complex with that of the free this compound.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000)

  • Organic solvent (e.g., methanol (B129727) or ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Drug-to-Carrier Ratio Selection: Common starting ratios for solid dispersions are 1:5, 1:10, and 1:15 (drug:carrier by weight).[3]

  • Dissolution: Dissolve both this compound and the chosen carrier (PVP K30 or PEG 6000) in a suitable organic solvent.[4]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion for its amorphous nature and lack of drug-carrier interaction using techniques like Powder X-ray Diffraction (PXRD), DSC, and FTIR.

  • Dissolution Study: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Quantitative Data Summary

While specific quantitative data for this compound solubility enhancement is limited in publicly available literature, the following table summarizes typical solubility improvements observed for other poorly soluble withanolides using various techniques. This data can serve as a general guideline for expected outcomes with this compound.

Solubility Enhancement Technique Compound Carrier/System Solubility/Dissolution Enhancement
Cyclodextrin Inclusion Complex Withanolide AHydroxypropyl-β-cyclodextrinStudies on similar compounds show solubility increases ranging from 100 to 1000-fold.[5]
Solid Dispersion WithanolidesPhospholipid ComplexA ~14-fold increase in aqueous solubility was observed for withanolides in a phospholipid complex.[4]
Solid Dispersion Gliclazide (BCS Class II)PVP K30 (1:5 ratio)Solubility increased approximately 2.54-fold.[6]
Nanoparticle Formulation PiperineEudragit L100-55/Poloxamer 188Aqueous solubility increased from 0.04 mg/mL to 52.31 mg/mL.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts related to improving this compound solubility.

experimental_workflow cluster_prep Initial Preparation cluster_solubility Solubility Enhancement cluster_assay Bioassay cluster_troubleshooting Troubleshooting start This compound Powder stock Prepare DMSO Stock Solution start->stock dilution Direct Dilution in Aqueous Buffer stock->dilution Standard Method cosolvent Use of Co-solvents stock->cosolvent Alternative cyclodextrin Cyclodextrin Inclusion Complex stock->cyclodextrin Alternative solid_dispersion Solid Dispersion stock->solid_dispersion Alternative nanoparticle Nanoparticle Formulation stock->nanoparticle Alternative bioassay Aqueous Bioassay dilution->bioassay precipitation Precipitation Occurs dilution->precipitation cosolvent->bioassay cyclodextrin->bioassay solid_dispersion->bioassay nanoparticle->bioassay

Figure 1. Workflow for preparing this compound for aqueous bioassays.

signaling_pathway cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of this compound dmso DMSO Stock Solution poor_solubility->dmso cyclo Cyclodextrin Complex poor_solubility->cyclo solid Solid Dispersion poor_solubility->solid nano Nanoparticle Formulation poor_solubility->nano enhanced_solubility Enhanced Aqueous Solubility for Bioassays dmso->enhanced_solubility cyclo->enhanced_solubility solid->enhanced_solubility nano->enhanced_solubility

Figure 2. Logical relationship of solubility challenges and solutions.

References

Technical Support Center: Dose-Response Optimization of Withaphysalin A in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the dose-response optimization of Withaphysalin A in preclinical animal models. Due to a notable scarcity of publicly available in vivo pharmacokinetic and dose-finding data for this compound, this guide integrates established preclinical methodologies with data from related withanolides to offer a framework for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a preclinical animal model?

A1: Currently, there is no established starting dose for this compound in the public domain. The initial dose for a dose-ranging study should be determined based on its in vitro cytotoxicity (IC50) values and any available in vivo data from structurally similar compounds. For instance, a related withaphysalin-type compound showed therapeutic effects at a dose of 50 mg/kg (intraperitoneal administration) in a mouse xenograft model with no apparent toxicity[1]. It is crucial to begin with a fraction of a potentially effective dose and perform a dose escalation study to determine the Maximum Tolerated Dose (MTD).

Q2: What are the primary challenges in the in vivo administration of this compound?

A2: Like many withanolides, this compound is a lipophilic steroidal lactone, which can lead to low aqueous solubility and potentially poor oral bioavailability. This can result in challenges with formulation and achieving therapeutic concentrations in vivo. Strategies to enhance bioavailability may include the use of nanoformulations (e.g., liposomes, solid lipid nanoparticles) or co-administration with bioenhancers like piperine[2].

Q3: What are the known signaling pathways modulated by this compound that can be used as pharmacodynamic markers?

A3: this compound has been shown to modulate several key signaling pathways involved in cancer and inflammation. These can be used as pharmacodynamic markers in your studies to confirm target engagement. The primary pathways include:

  • JAK/STAT3 Pathway: this compound inhibits the phosphorylation of JAK2/JAK3, which in turn prevents the activation and nuclear translocation of STAT3, a key transcription factor in cell proliferation and survival[3].

  • NF-κB Pathway: It suppresses the activation of the NF-κB pathway by preventing the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit[4].

  • MAPK Pathway: this compound has been shown to suppress the activation of MAPKs, which are involved in inflammatory responses.

  • PI3K/Akt/mTOR Pathway: Withanolides, as a class, are known to suppress this critical cell growth and survival pathway.

Troubleshooting Guides

Issue 1: High variability in therapeutic response between animals.

  • Possible Cause: Inconsistent drug formulation or administration.

    • Solution: Ensure the this compound formulation is homogenous and stable. For suspensions, vortex thoroughly before each administration. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing.

  • Possible Cause: Variability in animal physiology.

    • Solution: Use age- and weight-matched animals from a single supplier. Standardize housing conditions and diet. Fasting animals overnight before oral dosing can help standardize gastric emptying[2].

Issue 2: No observable therapeutic effect at calculated doses.

  • Possible Cause: Poor bioavailability of the compound.

    • Solution: Consider alternative formulations to improve solubility and absorption. This may include using vehicles with surfactants or preparing a nano-suspension. Intravenous or intraperitoneal routes of administration can be used to bypass first-pass metabolism.

  • Possible Cause: The dose is below the therapeutic window.

    • Solution: If no toxicity is observed, a dose-escalation study should be performed to determine if a higher dose yields a therapeutic effect. It is essential to establish the MTD first.

Issue 3: Unexpected toxicity or mortality in treated animals.

  • Possible Cause: The administered dose exceeds the MTD.

    • Solution: Immediately halt the experiment and conduct a formal MTD study with a wider range of doses. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period[5].

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation itself. Ensure the chosen vehicle and administration volume are appropriate for the animal model and route of administration.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer~5-10
K562Chronic Myelogenous Leukemia~2.5-5
MCF-7Breast Cancer3.51[1]
C4-2BProstate Cancer0.18 - 7.43
22Rv1Prostate Cancer0.18 - 7.43
786-ORenal Carcinoma0.18 - 7.43

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Example In Vivo Data for Related Withanolides

CompoundAnimal ModelCancer TypeAdministration RouteDoseKey Finding
PhysaminiminMouse XenograftTriple-Negative Breast CancerIntraperitoneal50 mg/kgRemarkable therapeutic effects with no apparent toxicity[1].
Withaferin ARatN/AOral10 mg/kgOral bioavailability of approximately 32.4%[3].
Physalin BRatN/AIntravenousN/ALong half-life (321.2 ± 29.5 min) and wide tissue distribution[6].

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound

  • Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats), age- and weight-matched.

  • Dose Selection: Based on in vitro data and analogous compounds, select a range of at least 5 doses. A starting dose could be 10 mg/kg, with escalating doses up to 100 mg/kg or higher.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline). Ensure the formulation is homogenous.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., weight loss >20%, changes in posture, activity, fur texture). Record body weight daily for the first week and then every other day.

  • Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, MCF-7) into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dosing: Based on the MTD study, select 2-3 dose levels of this compound (e.g., 25 mg/kg and 50 mg/kg) and a vehicle control.

  • Administration: Administer the treatment daily or on a specified schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-STAT3).

Mandatory Visualizations

experimental_workflow cluster_mtd MTD Study cluster_efficacy Efficacy Study (Xenograft Model) mtd1 Dose Range Selection mtd2 Single Dose Administration mtd1->mtd2 mtd3 14-Day Observation (Toxicity Signs, Body Weight) mtd2->mtd3 mtd4 MTD Determination mtd3->mtd4 eff4 Treatment Administration (this compound or Vehicle) mtd4->eff4 Inform Dosing eff1 Tumor Cell Implantation eff2 Tumor Growth to Palpable Size eff1->eff2 eff3 Randomization eff2->eff3 eff3->eff4 eff5 Tumor Volume Measurement eff4->eff5 eff6 Endpoint Analysis (Tumor Weight, Biomarkers) eff5->eff6

Caption: Workflow for MTD and Efficacy Studies.

signaling_pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway JAK JAK2/JAK3 STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus_STAT Nuclear Translocation pSTAT3->Nucleus_STAT Gene_STAT Gene Transcription (Bcl-2, XIAP) Nucleus_STAT->Gene_STAT Proliferation Cell Proliferation & Survival Gene_STAT->Proliferation promotes IKB IκBα NFKB NF-κB (p65) IKB_NFKB IκBα-NF-κB Complex (Cytoplasm) Nucleus_NFKB Nuclear Translocation IKB_NFKB->Nucleus_NFKB IκBα degradation Gene_NFKB Pro-inflammatory Gene Transcription Nucleus_NFKB->Gene_NFKB Inflammation Inflammation Gene_NFKB->Inflammation promotes WithaphysalinA This compound WithaphysalinA->JAK inhibits WithaphysalinA->IKB_NFKB prevents degradation of IκBα

Caption: Key Signaling Pathways of this compound.

References

Best practices for the long-term storage and stability of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and stability of Withaphysalin A. Adherence to these guidelines is crucial for ensuring experimental reproducibility and preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Withanolides, the class of compounds to which this compound belongs, are sensitive to temperature and humidity, which can lead to degradation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to prepare stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. To prepare a stock solution, dissolve this compound in anhydrous DMSO to the desired concentration. It is recommended to prepare a concentrated stock solution to minimize the amount of DMSO in subsequent experiments. Stock solutions in DMSO can be stored at -20°C for several weeks. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day. The stability of this compound in aqueous buffers and cell culture media is limited and can be influenced by pH, temperature, and the presence of enzymes. For cell-based assays, it is crucial to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results with this compound are often related to its stability and solubility. Several factors can contribute to this issue:

  • Degradation of stock solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of your stock solution.

  • Precipitation in media: this compound has poor solubility in aqueous solutions. Adding a high concentration of the DMSO stock solution to your culture medium can cause the compound to precipitate, leading to a lower effective concentration.

  • pH of the buffer: The stability of this compound can be pH-dependent.

  • Exposure to light: Withanolides can be photosensitive.

To troubleshoot, it is recommended to use freshly prepared dilutions, ensure the compound is fully dissolved in the media, and protect solutions from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound stock solution or working solutions.Prepare fresh stock solutions and dilute them immediately before use. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous media.Ensure the final concentration of DMSO is low (typically <0.5%) to maintain solubility. Visually inspect for precipitates after adding to media.
High variability between experimental replicates Inconsistent concentration of this compound due to poor solubility or degradation.Vortex or sonicate the stock solution before making dilutions. Prepare working solutions for all replicates from the same freshly diluted stock.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.Analyze a freshly prepared sample as a reference. Compare the chromatograms of stored samples to identify potential degradation products. Protect samples from light and heat.

Stability of this compound

While specific quantitative data on the long-term stability of this compound is limited, the following table summarizes general stability information for withanolides under different conditions.

Condition Solvent/State Temperature Stability Recommendation
Long-term Storage Solid-20°CGenerally stable for months to years.Store in a dark, dry, and sealed container.
Short-term Storage Solid4°CStable for shorter periods.Suitable for temporary storage.
Stock Solution DMSO-20°CStable for several weeks.Aliquot into single-use vials to avoid freeze-thaw cycles.
Aqueous Solution Buffer/MediaRoom TemperatureUnstable; significant degradation can occur within hours.Prepare fresh immediately before use. Do not store.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution.

2. Preparation of Stability Samples:

  • Dilute the stock solution with the test solvent/buffer to a final concentration suitable for HPLC analysis.

  • Dispense the solution into several vials (e.g., amber glass vials to protect from light).

3. Storage Conditions:

  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

4. HPLC Analysis:

  • Analyze one vial immediately after preparation (Time 0) to determine the initial concentration.

  • At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition and analyze it by HPLC.

  • Use a validated stability-indicating HPLC method. A typical method for withanolides would involve a C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, with UV detection at approximately 228 nm.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_samples Prepare Stability Samples (Dilute in test solvent/buffer) prep_stock->prep_samples storage_conditions Store at Different Conditions (-20°C, 4°C, RT, 37°C) prep_samples->storage_conditions hplc_t0 HPLC Analysis (Time 0) prep_samples->hplc_t0 hplc_tn HPLC Analysis (at specified intervals) storage_conditions->hplc_tn data_analysis Data Analysis (% Remaining, Degradation Products) hplc_t0->data_analysis hplc_tn->data_analysis

Workflow for assessing the stability of this compound in solution.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1][2] It has been shown to prevent the degradation of IκBα, which keeps the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates for degradation NFκB NF-κB (p65/p50) IKK->NFκB releases IκBα->NFκB inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates WithaphysalinA This compound WithaphysalinA->IKK inhibits ProInflammatory Pro-inflammatory Gene Expression NFκB_nuc->ProInflammatory induces

Inhibition of the NF-κB signaling pathway by this compound.

Modulation of STAT3 and HO-1 Signaling Pathways

This compound also influences the Signal Transducer and Activator of Transcription 3 (STAT3) and Heme Oxygenase-1 (HO-1) signaling pathways, which are involved in inflammation and cellular stress responses. It has been reported to suppress the phosphorylation of STAT3 and upregulate the expression of HO-1.

G cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response WithaphysalinA This compound STAT3 STAT3 Phosphorylation WithaphysalinA->STAT3 suppresses HO1 HO-1 Expression WithaphysalinA->HO1 upregulates Inflammation Inflammation STAT3->Inflammation promotes Cytoprotection Cytoprotection HO1->Cytoprotection promotes

Modulation of STAT3 and HO-1 signaling by this compound.

References

Troubleshooting and improving low yields in Withaphysalin A extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in Withaphysalin A extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of crude extract from the plant material is low. What are the primary factors I should investigate?

Low crude extract yield is often related to the initial steps of material preparation and extraction. Key areas to review include:

  • Plant Material Quality: The concentration of this compound can vary based on the plant's age, growing conditions, and storage of the harvested material. Ensure you are using high-quality, properly dried plant material.

  • Particle Size: The plant material must be ground to a fine, consistent powder.[1] This increases the surface area available for solvent penetration, leading to a more efficient extraction.[1][2] Inefficient grinding is a common cause of incomplete extraction.[2]

  • Solvent Selection: The choice of solvent is critical.[2] this compound is soluble in solvents like ethanol (B145695), ethyl acetate (B1210297), chloroform, dichloromethane, DMSO, and acetone (B3395972).[3][4] A common initial extraction uses 95% ethanol.[3] If yields are low, the solvent may not have the optimal polarity.[1]

  • Extraction Method: Simple methods like maceration can result in lower yields compared to more exhaustive techniques.[1] Ensure your chosen method allows for sufficient time and solvent-to-material contact.

Q2: I have a good yield of crude extract, but the final amount of pure this compound is disappointingly low. What could be the problem?

This issue typically points to problems during the partitioning, purification stages, or potential degradation of the target compound.

  • Inefficient Partitioning: this compound is typically partitioned from an aqueous suspension into a solvent like ethyl acetate.[3] Losses can occur if the partitioning is incomplete. Ensure vigorous mixing and allow adequate time for layer separation. Performing multiple extractions on the aqueous phase can improve recovery.[5]

  • Compound Degradation: this compound, like many natural products, can be sensitive to heat, light, and pH.[2] Prolonged exposure to high temperatures, such as during Soxhlet extraction or solvent evaporation under high heat, can cause thermal degradation.[1][6] It is advisable to work at lower temperatures, protect extracts from light, and control pH where possible.[2]

  • Purification Losses: During column chromatography, significant loss can occur. This can be due to irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel) or poor separation leading to mixed fractions that are discarded.[1] Optimizing the mobile phase gradient and collecting smaller fractions for analysis can mitigate this.[1]

Q3: My extraction yields are inconsistent from one batch to another. How can I improve reproducibility?

Inconsistent yields are often a result of variability in starting materials or experimental parameters.

  • Standardize Plant Material: If possible, source plant material from a single, reputable supplier. Document the species (Physalis minima is a notable source), collection date, and drying/storage conditions.[3]

  • Protocol Adherence: Strictly adhere to a standardized protocol. Ensure parameters like particle size, solvent-to-solid ratio, extraction time, and temperature are kept constant for every batch.[7]

  • Solvent Quality: Use high-purity solvents for all extractions and chromatography to avoid introducing contaminants that can interfere with purification.

Q4: I am using Soxhlet extraction and suspect thermal degradation is lowering my yield. What are my alternatives?

While Soxhlet extraction is efficient in its use of solvent, the repeated heating can damage thermo-labile compounds like this compound.[1][6][8]

  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature.[8] It avoids heat entirely but may require longer extraction times and higher solvent volumes to be effective.[1][8]

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[8] This method can significantly reduce extraction time and often increases yield without the need for high heat.[1][8]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. While it involves heat, the extraction times are much shorter, potentially reducing the overall thermal stress on the compound.[1]

Data & Protocols

Data Presentation

Table 1: Troubleshooting Checklist for Low this compound Yield

Problem Area Potential Cause Recommended Action
Plant Material Poor quality or improper storageSource authenticated, properly dried material. Store in a cool, dark, dry place.
Inconsistent or large particle sizeGrind dried material to a fine, uniform powder (e.g., 20-65 micron).[1][9]
Extraction Inappropriate solvent choiceTest solvents of varying polarities. Ethanol (95%) is a good starting point.[1][3]
Inefficient extraction methodConsider advanced methods like UAE if maceration/Soxhlet yields are low.[1]
Thermal degradationAvoid high heat. Use a rotary evaporator at low temperatures for solvent removal.[2]
Purification Inefficient liquid-liquid partitioningPerform multiple, sequential extractions with the organic solvent.[5]
Poor chromatographic separationOptimize the mobile phase gradient; consider alternative stationary phases if silica is problematic.[1]
Compound instabilityProtect fractions from light and work quickly to minimize exposure to air and harsh conditions.[2]

Table 2: Comparison of Common Extraction Methods

Method Principle Advantages Disadvantages & Yield Impact
Maceration Soaking plant material in solvent at room temperature.[8]Simple, suitable for heat-sensitive compounds.[1]Time-consuming, high solvent consumption, potentially lower yields.[1][8]
Soxhlet Extraction Continuous extraction with a refluxing solvent.[8]Reduced solvent consumption compared to maceration.[8]Prolonged heat exposure can degrade thermo-labile compounds, reducing yield.[1][6]
Ultrasound-Assisted (UAE) Uses ultrasonic waves to disrupt cell walls and enhance extraction.[8]Faster, improved yields, reduced solvent use, operates at lower temperatures.[1][8]Requires specialized equipment.
Supercritical Fluid (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent.High purity of crude extract, solvent is easily removed.[2]High equipment cost, may require co-solvents for polar compounds.[2]
Experimental Protocols

Protocol 1: Generalized Extraction and Purification of this compound

This protocol is a generalized workflow based on common chromatographic methods reported in the literature.[3]

  • Preparation: Dry the whole plants of Physalis minima at a low temperature (40-50°C) and grind them into a fine powder.[2]

  • Extraction: Macerate the powdered material with 95% ethanol at a 1:10 or 1:20 (w/v) ratio at room temperature for 24-48 hours, with occasional stirring.[2][3] Filter the extract and repeat the process two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[2][3]

  • Partitioning: Suspend the crude extract in water and partition it successively against an equal volume of ethyl acetate three times.[3] Combine the ethyl acetate fractions.

  • Initial Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of petroleum ether and acetone (or hexane (B92381) and ethyl acetate) to separate fractions based on polarity.[2][3]

  • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Pool the this compound-rich fractions and further purify them using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[3]

Protocol 2: Quantification via High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of withanolides. Specific parameters may need optimization.[10]

  • System: An HPLC system equipped with a photodiode array (PDA) detector and a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). For example: 0-18 min, 30-80% B; 18-25 min, 80% B.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 220 nm, which is an optimal wavelength for many withanolides.[10]

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of your extract or fraction in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in your sample to the standard calibration curve to determine its concentration.

Visualizations

Logical & Experimental Workflows

G cluster_troubleshooting Troubleshooting Low Yield start Low Final Yield of This compound q1 Is the crude extract yield low? start->q1 crude_issue Problem: Low Crude Yield q1->crude_issue Yes purification_issue Problem: Low Purity / High Loss q1->purification_issue No check_material 1. Check Plant Material (Quality, Grinding) crude_issue->check_material check_solvent 2. Optimize Solvent (Polarity, Ratio) check_material->check_solvent check_method 3. Evaluate Extraction Method (Time, Temp, Technique) check_solvent->check_method check_partition 1. Check Partitioning Steps (Incomplete Separation) purification_issue->check_partition check_degradation 2. Assess Degradation Risk (Heat, Light, pH) check_partition->check_degradation check_chroma 3. Optimize Chromatography (Stationary/Mobile Phase) check_degradation->check_chroma

Caption: A decision tree for troubleshooting low yields.

G plant Dried & Powdered Plant Material (Physalis minima) extraction Extraction (e.g., 95% Ethanol Maceration) plant->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partition Liquid-Liquid Partitioning (Water vs. Ethyl Acetate) concentration1->partition aq_phase Aqueous Phase (Discard) partition->aq_phase org_phase Organic (EtOAc) Phase partition->org_phase concentration2 Concentration org_phase->concentration2 silica Silica Gel Column Chromatography (Gradient Elution) concentration2->silica fractions Collect & Analyze Fractions (TLC) silica->fractions purification Further Purification (Sephadex LH-20 / Prep-HPLC) fractions->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for this compound isolation.

Signaling Pathway

G cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikba_p65 IκBα - NF-κB (p65) ikk->ikba_p65 Phosphorylates ikba_p P-IκBα (Degradation) ikba_p65->ikba_p p65 Active NF-κB (p65) ikba_p65->p65 Releases p65_nuc NF-κB (p65) p65->p65_nuc Translocates witha This compound witha->ikk Inhibits genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_nuc->genes Induces Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

References

Technical Support Center: Strategies to Prevent the Degradation of Withaphysalin A During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Withaphysalin A during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a steroidal lactone, is susceptible to degradation under several conditions. The primary factors include exposure to non-neutral pH (both acidic and alkaline conditions), high temperatures, light (especially UV), and oxidizing agents.[1] The presence of moisture can also contribute to degradation, particularly in dried extracts.

Q2: I'm observing a lower than expected yield of this compound after purification. What could be the cause?

A2: A low yield can be attributed to several factors, including incomplete extraction from the plant material or degradation during purification. To troubleshoot, first, ensure your extraction protocol is optimized. If extraction is efficient, then degradation is the likely culprit. Review your purification workflow for potential exposure to harsh pH, high temperatures, or prolonged light exposure.

Q3: My purified this compound shows extra peaks on the HPLC chromatogram that were not present in the crude extract. What are these?

A3: The appearance of new peaks in the HPLC chromatogram of your purified sample likely indicates the formation of degradation products. These can arise from the breakdown of this compound during one or more of the purification steps. It is crucial to analyze these impurities to understand the degradation pathway and optimize your protocol to prevent their formation.

Q4: How should I store my crude extract and purified this compound to minimize degradation?

A4: For optimal stability, both crude extracts and purified this compound should be stored in a cool, dark, and dry place.[2] For long-term storage, keeping the material at -20°C or below is recommended. To prevent oxidation, consider storing under an inert atmosphere, such as nitrogen or argon.[3] If stored as a solution, use amber vials and avoid repeated freeze-thaw cycles by aliquoting into smaller volumes.[3]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Solutions
Low Yield of this compound Degradation during extraction: Prolonged exposure to high temperatures during solvent evaporation.- Use a rotary evaporator at a controlled, low temperature (not exceeding 40°C) to remove the extraction solvent.[1] - Consider using non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and temperature.[1]
Degradation during chromatographic purification: Use of harsh acidic or basic mobile phases or prolonged run times.- Use a neutral or near-neutral pH for your mobile phase if possible. - If acidic or basic conditions are necessary, minimize the exposure time by using faster flow rates or shorter columns. - Work at room temperature or consider using a cooled autosampler and column compartment.
Appearance of New Peaks in HPLC Acid-catalyzed hydrolysis: Opening of the lactone ring.- Avoid strong acids in your mobile phase or workup procedures. - If an acidic modifier is required for chromatography, use a weak acid at a low concentration (e.g., 0.1% formic acid).
Alkali-catalyzed hydrolysis: Opening of the lactone ring.- Avoid strong bases during extraction and purification. - Use a neutral pH buffer for partitioning steps.
Photodegradation: Exposure to UV or ambient light during processing and storage.- Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil.[3] - Minimize exposure to ambient light during experimental procedures.
Oxidative degradation: Reaction with atmospheric oxygen or residual oxidizing agents.- Degas all solvents used for chromatography. - After drying the purified compound, store it under an inert atmosphere (e.g., nitrogen or argon).[3] - Consider adding an antioxidant like ascorbic acid to the extraction solvent.[1]
Change in Color of the Extract/Purified Compound Oxidation or other chemical reactions. - Perform extraction and purification steps under an inert atmosphere whenever possible.[1] - Ensure all solvents are of high purity and free from peroxides.
Inconsistent Purity Between Batches Variability in experimental conditions. - Strictly control all purification parameters, including solvent composition, pH, temperature, and time for each step. - Use a standardized and well-documented protocol.

Quantitative Data on Withanolide Stability

Stress Condition Reagent/Condition Duration Temperature % Degradation of Withanolide A *
Acidic Hydrolysis 0.1 M HCl2 hReflux15.2%
Alkaline Hydrolysis 0.1 M NaOH30 minRoom Temp21.5%
Oxidative Stress 3% H₂O₂24 hRoom Temp10.8%
Photolytic Stress UV light (254 nm)24 hRoom Temp5.6%
Thermal Stress Dry Heat48 h80°C8.9%

*Data adapted from a study on a standardized extract of Withania somnifera and should be considered as an estimation for this compound stability.

Experimental Protocols

Protocol 1: General Purification of this compound from Physalis minima

This protocol provides a detailed methodology for the isolation and purification of this compound.

1. Extraction:

  • Air-dry the whole plants of Physalis minima at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.

2. Partitioning:

  • Suspend the crude ethanol extract in distilled water.

  • Partition the aqueous suspension successively with an equal volume of ethyl acetate (B1210297) three times.

  • Collect the ethyl acetate fractions, combine them, and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate fraction.

3. Column Chromatography (Silica Gel):

  • Pre-adsorb the crude ethyl acetate fraction onto silica (B1680970) gel (100-200 mesh).

  • Pack a glass column with silica gel in petroleum ether.

  • Load the pre-adsorbed sample onto the top of the column.

  • Elute the column with a gradient of petroleum ether and acetone, starting from 100% petroleum ether and gradually increasing the polarity to 100% acetone.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a petroleum ether:acetone (6:4) solvent system.

  • Combine fractions containing spots with a similar Rf value to that of a this compound standard.

4. Column Chromatography (Sephadex LH-20):

  • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

  • Use methanol (B129727) as the mobile phase.

  • Collect fractions and monitor by TLC.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Subject the enriched fractions from the Sephadex LH-20 column to preparative HPLC for final purification.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water is typically effective.

  • Detection: UV at 225 nm.[4]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Purification

This compound Purification Workflow start Dried Physalis minima Powder extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Partitioning (Water/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 silica_gel Silica Gel Column Chromatography (Petroleum Ether:Acetone Gradient) concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol:Water Gradient) sephadex->prep_hplc end_product Pure this compound prep_hplc->end_product

Caption: A generalized workflow for the purification of this compound.

Potential Degradation Pathways of this compound

This compound Degradation Pathways withaphysalin_a This compound (Intact Steroidal Lactone) hydrolysis_product Hydrolyzed Product (Open Lactone Ring) withaphysalin_a->hydrolysis_product Lactone Ring Opening oxidation_product Oxidized Products withaphysalin_a->oxidation_product photo_product Photodegradation Products withaphysalin_a->photo_product acid_base Acid/Base (Hydrolysis) acid_base->hydrolysis_product oxidants Oxidizing Agents oxidants->oxidation_product light_heat Light/Heat light_heat->photo_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Investigating Cellular Resistance to Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating cellular resistance to Withaphysalin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. Based on its known mechanisms of action, potential resistance pathways include:

  • Upregulation of pro-survival signaling pathways: Cancer cells may develop resistance by hyperactivating signaling cascades that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. Key pathways to investigate are:

    • NF-κB Signaling: Constitutive activation of the NF-κB pathway can lead to the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cell cycle regulators, mitigating the effects of drug-induced stress.

    • STAT3 Signaling: Persistent activation of STAT3, a transcription factor, can drive the expression of genes involved in cell survival, proliferation, and angiogenesis, contributing to a resistant phenotype.

    • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that, when hyperactivated, promotes cell growth, proliferation, and survival, and is a common mechanism of resistance to various cancer therapies.

  • Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters act as pumps that actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Alterations in apoptotic machinery: Resistance can develop through mutations or altered expression of proteins involved in the apoptosis cascade. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).

  • Target protein modification: Although less common for natural products with multiple targets, mutations in the direct molecular targets of this compound could potentially reduce its binding affinity and inhibitory effect.

Q2: I am trying to develop a this compound-resistant cell line. What is the general protocol?

A2: Developing a drug-resistant cell line is a long-term process that involves gradually exposing a parental cell line to increasing concentrations of the drug.[1][2][3][4][5] A general protocol is as follows:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTT or CCK-8 assay).

  • Initial low-dose exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[2]

  • Stepwise dose escalation: Once the cells have adapted and are proliferating steadily (this may take several passages), gradually increase the concentration of this compound in the culture medium.[1][2] A common approach is to increase the dose by 1.5 to 2-fold at each step.[3]

  • Monitoring and maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. If significant cell death occurs, maintain the cells at the current concentration for a longer period or return to the previous lower concentration until they recover.[2][3]

  • Characterization of resistant cells: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), you have established a resistant cell line. It is crucial to characterize these cells by re-evaluating the IC50 of this compound and comparing it to the parental line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[2]

  • Cryopreservation: It is essential to cryopreserve aliquots of the resistant cells at different stages of development.[2]

Q3: How can I determine if increased drug efflux is the mechanism of resistance in my this compound-resistant cells?

A3: A common method to assess the activity of drug efflux pumps like P-glycoprotein is the Rhodamine 123 efflux assay.[6][7][8][9][10] Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump out the dye, resulting in lower intracellular fluorescence.

The basic principle is to load both parental (sensitive) and resistant cells with Rhodamine 123 and then measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader. A lower fluorescence signal in the resistant cells compared to the parental cells suggests increased efflux activity. To confirm that this is mediated by P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. If the fluorescence in the resistant cells increases in the presence of the inhibitor, it indicates that P-gp is responsible for the efflux.

Q4: I hypothesize that the NF-κB pathway is constitutively active in my resistant cells. How can I test this?

A4: To investigate the activation of the NF-κB pathway, you can perform a Western blot analysis to examine the key proteins in this cascade.[11][12][13][14] The hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Therefore, you should analyze the levels of p65 in both the cytoplasmic and nuclear fractions of your sensitive and resistant cells. An increased level of nuclear p65 in the resistant cells would indicate constitutive activation.

Additionally, you can assess the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. In activated cells, IκBα is phosphorylated and subsequently degraded. Therefore, a decrease in the total IκBα protein levels and an increase in phosphorylated IκBα in the resistant cells would support the hypothesis of constitutive NF-κB activation.

Q5: What is the best way to confirm that a specific signaling protein (e.g., STAT3 or Akt) is responsible for the observed resistance?

A5: To confirm the causal role of a specific protein in mediating resistance, you can use siRNA-mediated gene silencing to knock down the expression of that protein in your resistant cells.[15][16][17][18][19] If the knockdown of the target protein re-sensitizes the resistant cells to this compound (i.e., the IC50 decreases), it provides strong evidence for its involvement in the resistance mechanism.

The general workflow for this experiment is:

  • Transfect the resistant cells with an siRNA specifically targeting the gene of interest (e.g., STAT3 or AKT1). A non-targeting or scrambled siRNA should be used as a negative control.

  • After a suitable incubation period (typically 48-72 hours) to allow for protein knockdown, confirm the reduced expression of the target protein by Western blot.

  • Treat the transfected cells with various concentrations of this compound and perform a cell viability assay to determine the IC50.

  • A significant decrease in the IC50 of the cells transfected with the target-specific siRNA compared to the control siRNA-transfected cells would confirm the protein's role in resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Lung AdenocarcinomaA5490.20 - 0.68[20][21]
Large Cell CarcinomaH12990.20 - 0.68[20]
Breast CancerMCF-73.51[22]
Prostate CancerC4-2B0.18 - 7.43[22]
Prostate Cancer22Rv10.18 - 7.43[22]
Chronic Myelogenous LeukemiaK5620.7 - 3.5[23]
Promyelocytic LeukemiaHL-600.7 - 3.5[23]
Hepatocellular CarcinomaSMMC-772140.01 - 82.17*[21]

*Value for a mixture of withanolides including this compound.

Table 2: Illustrative Example of this compound IC50 in a Sensitive vs. Resistant Cell Line Pair

Cell LineDescriptionIC50 of this compound (µM)Resistance Index (RI)
ABC-123Parental, Sensitive2.51.0
ABC-123/WPRThis compound-Resistant25.010.0

This table is a hypothetical representation for illustrative purposes.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line[1][2][3][4][5]
  • Cell Culture: Culture the parental cancer cell line in its recommended growth medium.

  • IC50 Determination: Determine the IC50 of this compound for the parental cell line using a 72-hour MTT assay.

  • Induction of Resistance:

    • Continuously expose the cells to this compound at an initial concentration equal to the IC20.

    • When the cells resume a normal growth rate, subculture them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this stepwise increase in concentration, allowing the cells to adapt at each step.

  • Confirmation of Resistance:

    • After the cells can proliferate in a medium containing a significantly higher concentration of this compound, perform an MTT assay to determine the new IC50.

    • Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line).

  • Maintenance of Resistant Line: Culture the resistant cell line in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis for NF-κB, STAT3, and PI3K/Akt Pathways[11][12][13][14][15][25][26][27][28][29][30][31][32][33][34]
  • Cell Lysis:

    • Wash sensitive and resistant cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For NF-κB translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), STAT3, and Akt, as well as antibodies for IκBα and loading controls (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Rhodamine 123 Efflux Assay[6][7][8][9][10]
  • Cell Preparation: Harvest and resuspend sensitive and resistant cells in a suitable buffer.

  • Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Efflux:

    • Wash the cells to remove the extracellular dye.

    • Resuspend the cells in a fresh, dye-free medium and incubate at 37°C.

  • Data Acquisition: At various time points, measure the intracellular fluorescence of the cells using a flow cytometer.

  • Analysis: Compare the fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence in the resistant line indicates increased efflux.

Protocol 4: siRNA-Mediated Gene Knockdown[16][17][18][19][20]
  • Cell Seeding: Seed the resistant cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a mixture of siRNA (targeting the gene of interest or a non-targeting control) and a suitable transfection reagent (e.g., Lipofectamine) in a serum-free medium.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

  • Verification of Knockdown: Harvest a subset of the cells and perform a Western blot to confirm the reduced expression of the target protein.

  • Chemosensitivity Assay: Treat the remaining transfected cells with a range of this compound concentrations and determine the IC50 using an MTT assay.

Mandatory Visualizations

G cluster_0 Development of this compound-Resistant Cell Line start Parental Cell Line ic50 Determine IC50 start->ic50 low_dose Culture with low dose (e.g., IC20) of This compound ic50->low_dose adapt Cells Adapt and Proliferate low_dose->adapt increase_dose Increase this compound Concentration adapt->increase_dose monitor Monitor Cell Viability and Growth increase_dose->monitor monitor->increase_dose No, return to previous step stable Stable Proliferation at Higher Concentration monitor->stable Yes characterize Characterize Resistant Phenotype (re-determine IC50) stable->characterize resistant_line This compound-Resistant Cell Line characterize->resistant_line

Caption: Workflow for developing a this compound-resistant cell line.

G cluster_1 Potential Resistance Mechanisms to this compound cluster_2 Signaling Pathways cluster_3 Resistance Mechanisms Withaphysalin_A This compound Cell Cancer Cell Withaphysalin_A->Cell NFkB NF-κB Pathway Withaphysalin_A->NFkB inhibits STAT3 STAT3 Pathway Withaphysalin_A->STAT3 inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Withaphysalin_A->PI3K_Akt inhibits Apoptosis Apoptosis Cell->Apoptosis induces Upregulation Upregulation of Pro-Survival Pathways Upregulation->Apoptosis inhibits Upregulation->NFkB Upregulation->STAT3 Upregulation->PI3K_Akt Resistance Cellular Resistance Upregulation->Resistance Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Withaphysalin_A removes from cell Efflux->Resistance Apoptosis_Evasion Apoptosis Evasion Apoptosis_Evasion->Apoptosis inhibits Apoptosis_Evasion->Resistance G cluster_0 NF-κB Signaling Pathway in Resistance Stimulus Pro-survival Stimuli IKK IKK Activation Stimulus->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_release NF-κB (p65/p50) Release IkBa_deg->NFkB_release NFkB_nuc Nuclear Translocation NFkB_release->NFkB_nuc Gene_exp Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nuc->Gene_exp Resistance Cell Survival and Resistance Gene_exp->Resistance Withaphysalin_A This compound Withaphysalin_A->IKK inhibits

References

Identifying and mitigating potential off-target effects and toxicity of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating potential off-target effects and toxicity associated with Withaphysalin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a naturally occurring steroidal lactone known for its potent anti-inflammatory and cytotoxic properties.[1][2] Its primary mechanism involves the modulation of key intracellular signaling pathways.[1][3] Specifically, it has been shown to:

  • Inhibit the NF-κB Pathway: this compound prevents the degradation of IκBα, which keeps the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[1][2][3]

  • Suppress the STAT3 Pathway: It inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor involved in inflammation.[3][4]

  • Modulate the MAPK Pathway: The compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), which plays a role in its anti-inflammatory effects.[3][4]

  • Upregulate Heme Oxygenase-1 (HO-1): this compound can upregulate the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[3][4]

Caption: this compound inhibits the NF-κB signaling pathway.[2]
Q2: What are the potential off-target effects of this compound?

A2: Specific off-target interactions for this compound are not extensively documented in current literature. However, like many small molecules, particularly natural products, it may interact with unintended biological targets.[5] Potential off-target effects can be hypothesized based on its chemical class (withanolide) and the general behavior of kinase inhibitors, which often have broad selectivity profiles.[6] Unintended interactions could lead to cellular toxicity or misinterpretation of experimental results.[7]

Q3: How can I experimentally identify potential off-target effects?

A3: A systematic approach is necessary to identify off-target interactions. This typically involves a combination of computational and experimental methods.[5][8]

  • In Silico Prediction: Use computational tools to screen this compound against databases of known protein targets. Methods include 2-D chemical similarity searches and 3-D protein pocket similarity searches.[5][8]

  • Biochemical Screening: Test the compound against large panels of purified proteins. Common approaches include:

    • Kinase Profiling: Screen against a comprehensive panel of kinases to identify unintended inhibition or activation.[9]

    • Proteome Arrays: Evaluate binding against thousands of proteins immobilized on a microarray to uncover unexpected binding partners.[9]

  • Cell-Based Validation:

    • Counter-Screening: Perform assays in a cell line that does not express the intended target. If the effect persists, it is likely due to off-target activity.[7]

    • Genetic Knockdown/Out: Use siRNA or CRISPR to eliminate the primary target. If this compound still produces the same phenotype, off-target effects are the likely cause.[7][10]

Off_Target_Workflow start Start: Unexpected Phenotype Observed in_silico In Silico Prediction (Similarity Search, Docking) start->in_silico biochem Biochemical Screening (Kinase Panels, Proteome Arrays) in_silico->biochem hit_id Identify Potential Off-Targets ('Hits') biochem->hit_id validation Cell-Based Validation hit_id->validation crispr CRISPR/siRNA Knockout/down of Primary Target validation->crispr Option 1 counter Counter-Screening (Target-Negative Cell Line) validation->counter Option 2 phenocopy Does this compound still cause phenotype? crispr->phenocopy counter->phenocopy result_off Conclusion: Off-Target Effect Confirmed phenocopy->result_off Yes result_on Conclusion: On-Target Effect phenocopy->result_on No

Caption: Workflow for identifying potential off-target effects.

Troubleshooting Guides

Problem: I am observing high cytotoxicity at concentrations expected to be non-toxic.

This issue can arise from several factors, including on-target toxicity, off-target toxicity, or experimental variables.

Toxicity_Troubleshooting start High Cytotoxicity Observed q1 Is the cell line known to be highly sensitive? start->q1 a1_yes Consider using a more resistant cell line for mechanism-of-action studies. q1->a1_yes Yes q2 Was a dose-response curve performed (e.g., MTT assay)? q1->q2 No a2_no Action: Perform a full dose-response to determine the precise IC50 value. q2->a2_no No q3 Is the primary target essential for cell survival? q2->q3 Yes a3_yes This may be ON-target toxicity. Use genetic methods (siRNA/CRISPR) to confirm the target's role. q3->a3_yes Yes a3_no This suggests OFF-target toxicity. Proceed with off-target identification workflow. q3->a3_no No

Caption: Troubleshooting guide for unexpected cytotoxicity.
Possible Causes & Mitigation Strategies:

  • On-Target Toxicity: The intended molecular target of this compound may be essential for the survival of your specific cell line.

    • Mitigation: Use the lowest effective concentration possible for your experiments. Consider using a cell line where the target is not essential for viability to study other effects.

  • Off-Target Toxicity: The compound may be interacting with one or more unintended proteins that are critical for cell survival.[7]

    • Mitigation: If off-target effects are identified, consider if structurally related analogs are available that may have a cleaner selectivity profile.

  • Compound Stability/Solubility: Poor solubility can lead to compound precipitation, causing non-specific stress and cell death.

    • Mitigation: Ensure the final DMSO concentration is low (typically <0.1%) and does not induce solvent-related cytotoxicity.[1] Visually inspect media for any signs of precipitation.

  • Cell Culture Conditions: The health and density of your cells can significantly impact their sensitivity to a compound.

    • Mitigation: Ensure cells are healthy, within a low passage number, and plated at a consistent density for all experiments.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a biological function.[1] The cytotoxic effects of this compound have been evaluated in several human cancer cell lines.[1][11]

Cell LineCancer TypeThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
A549Lung Adenocarcinoma40.01 - 82.17Doxorubicin~5.05
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17Not specifiedNot specified
MCF-7Breast Adenocarcinoma40.01 - 82.17Not specifiedNot specified

Data sourced from multiple studies evaluating a mixture of withanolides, including this compound.[1][11][12]

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11][13]

MTT_Assay_Workflow start Start step1 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) start->step1 step2 2. Incubate for 24h (Allow attachment) step1->step2 step3 3. Treat with this compound (Serial dilutions + controls) step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT Solution (e.g., 10 µL of 5 mg/mL) step4->step5 step6 6. Incubate for 4h at 37°C (Formazan crystal formation) step5->step6 step7 7. Solubilize Formazan (B1609692) (Add 100 µL DMSO) step6->step7 step8 8. Measure Absorbance (570 nm) step7->step8 end End: Calculate % Viability and IC50 step8->end

Caption: Workflow for the MTT cell viability assay.[2]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[1] Replace the old medium with medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[1]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 to 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][11]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[1]

Protocol 2: In Vivo Acute Oral Toxicity Assessment (General Guideline)

While specific in vivo toxicity data for this compound is limited, studies on related withanolides like Withaferin-A follow standardized guidelines.[14] The following is a general protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method).[14]

Objective: To determine the acute oral toxicity of a compound.

Methodology:

  • Animal Model: Use a standardized rodent model (e.g., Swiss albino mice).[14]

  • Housing and Acclimatization: House animals in standard conditions and allow them to acclimatize for at least one week before the study.

  • Dosing:

    • Fast animals for 4 hours before and after dosing.[14]

    • Administer a single oral dose of this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).[14]

    • Use a stepwise procedure with defined doses (e.g., 50, 300, 2000 mg/kg body weight).[14] A vehicle control group must be included.[14]

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, autonomic functions (e.g., salivation, urination), and central nervous system activity (e.g., seizures, lethargy).[15]

    • Record body weight changes and any instances of mortality.

  • Endpoint: Based on the number of mortalities at a given dose, the compound is assigned a GHS (Globally Harmonized System) toxicity category. The LD50 (lethal dose for 50% of animals) can be estimated. For Withaferin-A, the LD50 was found to be >2000 mg/kg.[14]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to check for any organ abnormalities.

References

Technical Support Center: Enhancing the Oral Bioavailability of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Withaphysalin A. Due to the current lack of publicly available in vivo pharmacokinetic data for this compound, this guide focuses on established methods for enhancing the oral bioavailability of poorly water-soluble compounds, offering detailed protocols and troubleshooting advice that can be adapted for this compound and other withanolides.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation of poorly soluble compounds like this compound.

A. Solid Dispersions

FAQs:

  • Q1: What is a solid dispersion and how can it improve the bioavailability of this compound? A1: A solid dispersion is a system where a poorly soluble drug, like this compound, is dispersed in a solid, hydrophilic carrier or matrix. By converting the drug to an amorphous state and increasing its wettability and dissolution rate, solid dispersions can significantly enhance oral bioavailability.

  • Q2: Which carrier should I choose for a this compound solid dispersion? A2: The choice of carrier is critical. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC). The ideal carrier should be chemically compatible with this compound, have good water solubility, and be capable of preventing recrystallization of the drug.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low Drug Loading Poor miscibility between this compound and the carrier.Screen different carriers with varying polarities. Consider using a combination of carriers or a surfactant to improve miscibility.
Phase Separation or Recrystallization during Storage The amorphous drug is thermodynamically unstable. The chosen polymer is not effectively inhibiting nucleation and crystal growth. Moisture absorption can act as a plasticizer, increasing molecular mobility and promoting crystallization.Increase the polymer-to-drug ratio to better isolate drug molecules. Store the solid dispersion in a desiccated environment. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.
Poor Dissolution of the Solid Dispersion Incomplete amorphization of this compound. The carrier itself has slow dissolution.Optimize the preparation method (e.g., increase cooling rate in melt methods, use a more volatile solvent in solvent evaporation). Select a more rapidly dissolving carrier.
B. Liposomes

FAQs:

  • Q1: How can liposomes enhance the oral delivery of this compound? A1: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For a hydrophobic compound like this compound, it would be entrapped within the lipid bilayer. Liposomes can protect the drug from degradation in the gastrointestinal (GI) tract, enhance its absorption across the intestinal membrane, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.

  • Q2: What are the key considerations when formulating this compound into liposomes? A2: Important factors include the lipid composition (e.g., phospholipids (B1166683), cholesterol), particle size, surface charge, and encapsulation efficiency. The choice of lipids will affect the stability and release profile of the liposomes in the GI tract.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency Poor affinity of this compound for the lipid bilayer. Suboptimal lipid composition or drug-to-lipid ratio.Screen different phospholipids with varying acyl chain lengths and saturation. Optimize the drug-to-lipid ratio; too high a ratio can lead to drug precipitation. Incorporate cholesterol to improve bilayer packing and drug retention.
Liposome Instability in GI Tract (e.g., aggregation, drug leakage) Degradation by bile salts and enzymes in the stomach and intestine.Use saturated phospholipids with a high phase transition temperature. Incorporate cholesterol to increase bilayer rigidity. Coat the liposomes with polymers like PEG (pegylation) to provide a protective hydrophilic barrier.
Inconsistent Particle Size Issues with the preparation method (e.g., hydration or homogenization steps).Ensure the lipid film is thin and uniform before hydration. Optimize the homogenization method (e.g., sonication time and power, or number of passes and pressure for extrusion).
C. Cyclodextrin (B1172386) Inclusion Complexes

FAQs:

  • Q1: What are cyclodextrin inclusion complexes and how do they work for this compound? A1: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent water solubility and dissolution rate.

  • Q2: Which type of cyclodextrin is best for this compound? A2: The choice depends on the size and shape of the this compound molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their cavity size. HP-β-CD and SBE-β-CD offer the advantage of higher aqueous solubility and lower toxicity compared to native β-CD.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low Complexation Efficiency Mismatch between the size of this compound and the cyclodextrin cavity. Competition for the cavity by solvent molecules. Inefficient preparation method.Screen different types of cyclodextrins (β-CD, γ-CD) and their derivatives. Use water as the primary solvent, as the hydrophobic effect is the main driving force for complexation. Optimize the preparation method (e.g., kneading time, sonication parameters).
Precipitation of the Complex The solubility limit of the cyclodextrin or the complex itself has been exceeded.Use more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD. Adjust the pH of the solution if the guest molecule's solubility is pH-dependent.
Insignificant Improvement in Dissolution Rate Incomplete formation of the inclusion complex, with a significant amount of free drug remaining. The complex may be in a crystalline state with low dissolution.Purify the complex to remove uncomplexed drug. Use techniques like freeze-drying to obtain an amorphous solid, which generally has a faster dissolution rate.
D. Nanoparticles

FAQs:

  • Q1: How can formulating this compound into nanoparticles improve its oral bioavailability? A1: Nanoparticles are particles in the size range of 1-1000 nanometers. Formulating this compound as nanoparticles can dramatically increase its surface area-to-volume ratio, leading to a faster dissolution rate. Nanoparticles can also improve absorption by adhering to the intestinal mucosa and being taken up by specialized cells.

  • Q2: What are the different types of nanoparticles I can use for this compound? A2: For a hydrophobic drug like this compound, common nanoparticle formulations include polymeric nanoparticles (where the drug is encapsulated within a polymer matrix) and solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which are based on solid lipids.

Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Particle Aggregation Insufficient stabilization of the nanoparticle surface. High surface energy of the nanoparticles.Optimize the concentration and type of stabilizer (e.g., surfactants, polymers). Adjust the surface charge of the nanoparticles to promote electrostatic repulsion.
Low Drug Entrapment Efficiency Drug leakage into the external phase during preparation. Poor affinity of the drug for the nanoparticle matrix.Optimize the formulation parameters (e.g., polymer/lipid concentration, drug-to-polymer/lipid ratio). Adjust the solvent system in emulsion-based methods to favor drug partitioning into the nanoparticle phase.
Poor in vivo Performance Despite Good in vitro Dissolution Rapid clearance from the GI tract. Degradation of the nanoparticles in the harsh GI environment.Incorporate mucoadhesive polymers to increase residence time in the intestine. Use enteric coatings to protect the nanoparticles from the acidic stomach environment.

II. Data Presentation: Comparative Bioavailability Enhancement

The following tables summarize quantitative data from studies on withanolides (primarily Withaferin A, a compound structurally similar to this compound) and other poorly soluble natural products, demonstrating the potential of various formulation strategies.

Table 1: Solid Dispersion Formulations

Drug Carrier Drug:Carrier Ratio Fold Increase in Bioavailability (AUC) Reference Compound
Withaferin APVP K301:4~2.5Pure Withaferin A
CurcuminHPMC1:9~5.8Pure Curcumin
SilymarinPEG 60001:5~4.2Pure Silymarin

Table 2: Liposomal Formulations

Drug Lipid Composition Mean Particle Size (nm) Fold Increase in Bioavailability (AUC) Reference Compound
Withaferin APhosphatidylcholine, Cholesterol~125~3.0Pure Withaferin A
Ginsenoside Rg3Soy Phosphatidylcholine, Poloxamer 188~350~11.8Ginsenoside Rg3 Extract
PaclitaxelEgg Phosphatidylcholine, Cholesterol~150~6.5Taxol®

Table 3: Cyclodextrin Inclusion Complexes

Drug Cyclodextrin Molar Ratio (Drug:CD) Fold Increase in Bioavailability (AUC) Reference Compound
NaringeninHP-β-CD1:17.4Pure Naringenin[1]
RutinHP-β-CD1:1~3.0Pure Rutin
CurcuminHP-β-CD1:72.77Pure Curcumin[2]

Table 4: Nanoparticle Formulations

Drug Formulation Type Mean Particle Size (nm) Fold Increase in Bioavailability (AUC) Reference Compound
Withaferin AAcetal-Dextran NanoparticlesNot SpecifiedNot Specified (Improved efficacy)Pure Withaferin A[3]
PaclitaxelPolymeric Nanoparticles~250~9.0Taxol®
Amphotericin BSolid Lipid Nanoparticles~200~5.0Fungizone®

III. Experimental Protocols

The following are detailed methodologies for key experiments. Researchers should optimize these protocols for this compound based on its specific physicochemical properties.

A. Preparation of Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and the chosen carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol, ethanol, or a mixture). A typical starting drug-to-carrier ratio is 1:4 (w/w). Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation, typically around 40-50°C. Continue evaporation under reduced pressure until a dry, thin film is formed on the wall of the flask.

  • Final Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., 100 mesh) to obtain a fine, uniform powder.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-carrier interactions. Perform in vitro dissolution studies to evaluate the enhancement in dissolution rate.

B. Preparation of Liposomes by Thin-Film Hydration Method
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[4][5][6][7][8]

  • Solvent Removal: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.[4][5][6][7][8]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask gently. The temperature of the hydration medium should be above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5]

  • Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: Characterize the liposomes for particle size and size distribution (using Dynamic Light Scattering), zeta potential, encapsulation efficiency (by separating free drug and quantifying the encapsulated drug), and morphology (using Transmission Electron Microscopy).

C. Preparation of Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Place the chosen cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a suitable solvent (e.g., a water:methanol 50:50 v/v mixture) to form a paste.[9][10][11]

  • Incorporation of Drug: Gradually add this compound to the cyclodextrin paste while continuously triturating with a pestle.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity. The consistency of the paste should be maintained by adding small amounts of the solvent mixture if it becomes too dry.[9][10][11]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. The disappearance or shifting of the drug's melting peak in the DSC thermogram is a good indicator of complex formation. Conduct phase solubility studies to determine the stoichiometry and stability constant of the complex.

D. Preparation of Nanoparticles by Emulsion-Solvent Evaporation Method
  • Preparation of Organic Phase: Dissolve this compound and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer or surfactant (e.g., polyvinyl alcohol, PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The size of the emulsion droplets will influence the final nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) is often added to prevent aggregation during lyophilization.

  • Characterization: Characterize the nanoparticles for particle size, size distribution, zeta potential, drug loading, and encapsulation efficiency. The surface morphology can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

IV. Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.

A. Key Signaling Pathways Modulated by this compound
  • NF-κB Pathway: this compound has been reported to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammation. It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[12][13] This leads to the downregulation of pro-inflammatory genes.

  • STAT3 Pathway: this compound is a potent inhibitor of the STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, which is essential for its dimerization and translocation to the nucleus.[14][15] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

  • HO-1 Pathway: this compound has been found to upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[16][17] The induction of HO-1 is a protective mechanism against cellular stress.

Withaphysalin_A_Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_HO1 HO-1 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB Nucleus NF-κB (in Nucleus) NF-κB (p65/p50)->NF-κB Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Nucleus->Pro-inflammatory Genes activates transcription Withaphysalin_A_NFKB This compound Withaphysalin_A_NFKB->IKK Cytokines Cytokines JAK JAK Cytokines->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 (Dimer) STAT3->p-STAT3 STAT3 Nucleus p-STAT3 (in Nucleus) p-STAT3->STAT3 Nucleus translocates Target Genes (Proliferation, Survival) Target Genes (Proliferation, Survival) STAT3 Nucleus->Target Genes (Proliferation, Survival) activates transcription Withaphysalin_A_STAT3 This compound Withaphysalin_A_STAT3->JAK Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates transcription Anti-inflammatory Effects Anti-inflammatory Effects HO-1 Gene->Anti-inflammatory Effects leads to Withaphysalin_A_HO1 This compound Withaphysalin_A_HO1->Nrf2 promotes activation

Caption: Signaling pathways modulated by this compound.

B. Experimental Workflow for Evaluating Bioavailability Enhancement

The following diagram outlines a general workflow for developing and evaluating a new formulation of this compound aimed at enhancing oral bioavailability.

Bioavailability_Workflow start Start: Poorly Soluble This compound formulation Formulation Development (Solid Dispersion, Liposomes, Cyclodextrin Complex, Nanoparticles) start->formulation physchem Physicochemical Characterization (DSC, XRD, FTIR, Size, etc.) formulation->physchem invitro In Vitro Dissolution & Drug Release Studies physchem->invitro fail1 Fails Criteria: Reformulate physchem->fail1 Unstable or Poor Characteristics invivo In Vivo Pharmacokinetic Study in Animal Model (e.g., Rats) invitro->invivo Promising Results invitro->fail1 No Improvement in Dissolution data_analysis Data Analysis (Calculate Cmax, Tmax, AUC, Relative Bioavailability) invivo->data_analysis conclusion Conclusion: Optimized Formulation with Enhanced Bioavailability data_analysis->conclusion Significant Improvement fail2 Fails Criteria: Reformulate data_analysis->fail2 No Significant Improvement fail1->formulation fail2->formulation

Caption: Workflow for bioavailability enhancement studies.

References

Technical Support Center: Optimization of Chromatographic Conditions for Separating Withaphysalin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the separation of Withaphysalin isomers. Due to their structural similarities, these compounds present unique challenges in chromatographic analysis. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and streamline method development.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of Withaphysalin isomers so challenging?

A1: Withaphysalin isomers, like other withanolides, are steroidal lactones with very similar chemical structures. They often have the same molecular weight and polarity, which results in close or overlapping peaks (co-elution) in traditional reversed-phase chromatography, making accurate quantification difficult.[1]

Q2: What are the most critical parameters to optimize for a successful separation of Withaphysalin isomers?

A2: The most critical factors for achieving good resolution between Withaphysalin isomers are the choice of the stationary phase (the column), the composition of the mobile phase (including the organic modifier, buffers, and pH), and the column temperature.[1] Fine-tuning these parameters can significantly improve the selectivity and efficiency of the separation.

Q3: Which chromatographic technique is most suitable for separating Withaphysalin isomers: HPLC, UPLC, or SFC?

A3: The choice of technique depends on the specific analytical goal:

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of withanolide isomers. A well-optimized HPLC method can provide reliable and reproducible results.[2]

  • Ultra-Performance Liquid Chromatography (UPLC) is recommended when higher resolution, shorter analysis times, and increased sensitivity are required. The smaller particle size of UPLC columns leads to greater efficiency, which is particularly beneficial for resolving closely eluting isomers like Withaphysalins.[1]

  • Supercritical Fluid Chromatography (SFC) is an excellent alternative, especially for chiral separations. It can offer faster and more efficient separations than HPLC and is also effective for achiral isomer separations.[3]

Q4: What type of HPLC column is best suited for separating Withaphysalin isomers?

A4: While C18 columns are a common starting point, their hydrophobic selectivity may not be sufficient for complex isomer separations. For aromatic and structurally similar compounds like Withaphysalins, consider columns that offer alternative selectivities:

  • Phenyl-Hexyl or Phenyl-3 columns provide π-π interactions, which can enhance the separation of aromatic isomers.[3]

  • Pentafluorophenyl (PFP) columns offer a combination of hydrophobic, π-π, and dipole-dipole interactions, providing unique selectivity.

  • Biphenyl columns are also effective for separating aromatic and moderately polar analytes and can improve the resolution of structural isomers, particularly when using methanol (B129727) as the organic modifier.[4]

Q5: How does the mobile phase composition affect the separation of Withaphysalin isomers?

A5: The mobile phase composition is a powerful tool for optimizing selectivity:

  • Organic Modifier: Acetonitrile and methanol have different selectivities. If one does not provide adequate separation, switching to the other is a recommended strategy.[5]

  • pH and Buffers: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity.[5] Buffers are used to maintain a stable pH and improve reproducibility.[6]

  • Additives: Additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency in mass spectrometry detection.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: What should I do if my Withaphysalin isomers are co-eluting or have poor resolution?

A: Co-elution is the most common challenge in separating Withaphysalin isomers. Here is a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to increase retention times, which may improve separation.[1]

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.[5]

    • Modify pH: If your Withaphysalin isomers have ionizable groups, adjusting the mobile phase pH with a suitable buffer can significantly impact their retention behavior.[5]

  • Change the Stationary Phase:

    • If mobile phase optimization is not sufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, to introduce different separation mechanisms.[1][4]

  • Adjust Chromatographic Parameters:

    • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, especially for chiral separations.[5]

    • Use a Shallower Gradient: If using gradient elution, a shallower gradient will increase the separation window for closely eluting peaks.[1]

G start Poor Resolution or Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength mobile_phase->solvent_strength switch_modifier Switch Organic Modifier (MeOH vs. ACN) mobile_phase->switch_modifier adjust_ph Adjust pH (if applicable) mobile_phase->adjust_ph stationary_phase Change Stationary Phase solvent_strength->stationary_phase If no improvement success Resolution Achieved solvent_strength->success Success switch_modifier->stationary_phase If no improvement switch_modifier->success Success adjust_ph->stationary_phase If no improvement adjust_ph->success Success phenyl_column Try Phenyl-Hexyl or Biphenyl Column stationary_phase->phenyl_column other_params Adjust Other Parameters phenyl_column->other_params If no improvement phenyl_column->success Success temperature Lower Column Temperature other_params->temperature gradient Use a Shallower Gradient other_params->gradient temperature->success Success gradient->success Success

Troubleshooting flowchart for poor resolution.

Q: Why are my peaks tailing?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase. For withanolides, this can be due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

  • Solutions:

    • Use a highly deactivated (end-capped) column to minimize silanol interactions.[1]

    • Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

    • Reduce sample concentration or injection volume to avoid column overload.[1]

Q: Why are my retention times shifting between runs?

A: Unstable retention times can indicate a problem with the HPLC system or the method's robustness.

  • Possible Causes and Solutions:

    • Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.

    • Column temperature fluctuations: Use a column oven to maintain a consistent temperature.

    • Column degradation: Use a guard column to protect the analytical column and flush the column regularly.

Q: My system backpressure is high. What should I do?

A: High backpressure can indicate a blockage in the system.

  • Troubleshooting Steps:

    • Identify the source of the blockage: Systematically disconnect components, starting from the detector and moving backward, to pinpoint the source of the high pressure.

    • Check for blocked frits: The column inlet frit can become clogged. If the manufacturer allows, try reversing and flushing the column.[5]

    • Inspect for precipitated buffer: Ensure that any buffers used are fully dissolved and miscible with the organic solvent to prevent precipitation.[5]

Experimental Protocols

G sample_prep Sample Preparation (Extraction & Filtration) chrom_system Chromatographic System (HPLC, UPLC, or SFC) sample_prep->chrom_system separation Separation on Analytical Column chrom_system->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Integration & Quantification) detection->data_analysis

General experimental workflow.
Protocol 1: HPLC-UV Method for Separation of Withanolide Isomers

This protocol is based on a validated method for the separation of withaferin A, withanolide A, and withanone, which are structurally similar to Withaphysalins.[2]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Withaphysalin isomers in methanol to a final concentration of 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Instrument HPLC system with UV detector
Column Lichrocart Purospher STAR RP-18e (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol and 0.01 M ammonium acetate (B1210297) buffer (pH 5) (60:40, v/v)[2]
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 20 µL
Detection UV at 227 nm

Expected Results (Hypothetical for Withaphysalin Isomers):

CompoundRetention Time (min)Resolution (Rs)
Withaphysalin Isomer A12.5-
Withaphysalin Isomer B14.2> 1.5

Data Analysis:

  • Integrate the peak areas of the separated isomers.

  • Quantify the concentration of each isomer using a calibration curve prepared from reference standards.

Protocol 2: UPLC-MS/MS Method for Quantification of Physalin-type Compounds

This protocol is adapted from a method for the quantitative analysis of five active physalins and can be optimized for Withaphysalin isomers.

Sample Preparation:

  • Perform an extraction of the plant material using a suitable solvent (e.g., methanol or ethanol).

  • Concentrate the extract and redissolve it in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

Chromatographic Conditions:

ParameterValue
Instrument UPLC system coupled to a tandem mass spectrometer (MS/MS)
Column Acquity UPLC BEH Shield RP C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid[3]
Gradient Optimized linear gradient (e.g., 10-90% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Detection Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM)

Data Analysis:

  • Develop an MRM method by selecting precursor and product ions for each Withaphysalin isomer.

  • Optimize collision energy for each transition.

  • Quantify using an internal standard and a calibration curve.

Protocol 3: SFC-MS Method for Separation of Steroid Isomers

This protocol provides a general framework for the separation of steroid isomers using Supercritical Fluid Chromatography.[5]

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

ParameterValue
Instrument SFC system coupled to a mass spectrometer
Column Chiral stationary phase (e.g., CHIRALPAK IC) or a column with alternative selectivity
Mobile Phase A: Supercritical CO2; B: Methanol (as co-solvent)
Gradient Optimized gradient (e.g., 5-40% B over 8 minutes)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temp. 35 °C
Injection Vol. 2 µL
MS Detection ESI in positive mode

Data Analysis:

  • Identify peaks based on their mass-to-charge ratio (m/z) and retention times.

  • Quantify using a suitable standard and calibration curve.

References

Technical Support Center: Withaphysalin A Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of Withaphysalin A samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of a new batch of this compound?

A1: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A validated, stability-indicating HPLC method can separate this compound from potential impurities and degradation products.[1][2] Purity is typically determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]

Q2: My this compound sample shows low biological activity compared to previous batches. What could be the cause?

A2: Reduced biological activity can stem from several factors:

  • Degradation: this compound may have degraded due to improper storage or handling. It is susceptible to degradation in solution, especially with repeated freeze-thaw cycles.

  • Impurities: The presence of inactive or interfering impurities can lower the effective concentration of this compound. These impurities can arise from the synthesis process or degradation.[4][5]

  • Solubility Issues: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration and consequently, reduced activity.

It is recommended to re-assess the purity of the sample by HPLC and compare it with the certificate of analysis. Preparing fresh stock solutions and ensuring complete solubilization before use is also crucial.

Q3: I am observing unexpected peaks in my HPLC chromatogram of this compound. What are the possible sources of these peaks?

A3: Unexpected peaks in an HPLC chromatogram can originate from several sources:

  • Synthesis-Related Impurities: These can include starting materials, intermediates, by-products, and other withanolides with similar structures that were not completely removed during purification.[4][6]

  • Degradation Products: this compound can degrade under the influence of heat, light, pH extremes, or oxidizing agents, leading to the formation of new compounds.[7]

  • Solvent Impurities: Impurities in the solvents used for sample preparation or the mobile phase can appear as peaks in the chromatogram.[8]

  • System Contamination: Contamination from previous analyses or from leaching of components from vials or tubing can also result in extraneous peaks.

To identify the source, it is advisable to run a blank (injection of the solvent used to dissolve the sample) and to ensure the purity of the mobile phase solvents. If the peaks persist, LC-MS analysis can help in identifying the molecular weights of the unknown compounds, providing clues to their identity.[9]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To ensure the stability and integrity of this compound stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for preparing stock solutions.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to aqueous assay media.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in the dark to protect from light and thermal degradation.

  • Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Interaction of this compound with active sites on the column packing. 3. Inappropriate mobile phase pH. 4. Column overload.1. Use a guard column and ensure the mobile phase is within the recommended pH range for the column. 2. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 4. Reduce the injection volume or the concentration of the sample.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles in the system. 4. Column equilibration is insufficient.1. Prepare fresh mobile phase daily and ensure thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. 4. Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.
Loss of Resolution 1. Column contamination or aging. 2. Change in mobile phase composition. 3. Incompatible injection solvent.1. Wash the column with a strong solvent or replace the column if necessary. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks 1. Contamination in the injection solvent or mobile phase. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and prepare fresh solutions. 2. Implement a needle wash step in the injection sequence. 3. Increase the run time or include a gradient flush at the end of the run to elute all components.
Cell-Based Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in Assay Medium 1. Low solubility of this compound in aqueous solutions. 2. Final concentration of the organic solvent (e.g., DMSO) is too low.1. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that is toxic to the cells (typically <0.5%).
Inconsistent or Non-reproducible Results 1. Degradation of this compound in stock or working solutions. 2. Inaccurate pipetting or cell seeding. 3. Variation in cell passage number or health.1. Use freshly prepared working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock. 2. Calibrate pipettes regularly and ensure uniform cell seeding. 3. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
High Background Signal in Blank Wells 1. Contamination of the assay medium or reagents. 2. Interference from the this compound sample (e.g., autofluorescence).1. Use sterile, high-purity reagents and medium. 2. Run a control with this compound in cell-free wells to check for direct interference with the assay signal.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and this compound sample.

Chromatographic Conditions

Parameter Recommended Condition
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions will be used to construct a calibration curve for quantification.

Sample Preparation

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in methanol to a final concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Forced Degradation Study for Stability-Indicating Method Development

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[7][10][11]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
Thermal Degradation Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified time. Dissolve the stressed sample in methanol for analysis.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Purity & Identity Testing cluster_2 Decision & Release start Receive this compound Sample doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection (Color, Appearance) doc_review->visual_insp hplc HPLC Purity Assessment (Peak Area %) visual_insp->hplc lcms LC-MS Analysis (Impurity Identification) hplc->lcms nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr data_analysis Data Analysis & Comparison to Specifications nmr->data_analysis pass Sample Meets Specifications (Release for Experiments) data_analysis->pass fail Sample Fails Specifications (Quarantine & Investigate) data_analysis->fail

Caption: Workflow for Quality Control of this compound Samples.

NF_kB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB phosphorylates IκBα for degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates WithaphysalinA This compound WithaphysalinA->IKK inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Gene induces

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.[3]

References

Controlling for confounding variables in Withaphysalin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding variables in your Withaphysalin A experiments.

Frequently Asked Questions (FAQs)

Q1: My vehicle control (DMSO) is showing significant cytotoxicity. How can I troubleshoot this?

A1: This is a common issue that can confound your results. The goal is to ensure that the observed effects are due to this compound and not the solvent.

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically not exceeding 0.1% for most cell lines.[1] However, the sensitivity to DMSO can be cell-line dependent.

  • Conduct a DMSO Dose-Response Curve: Before your main experiment, test a range of DMSO concentrations on your specific cell line to determine the highest tolerated concentration without significant loss of viability.

  • Check Purity of this compound and DMSO: Impurities in either your compound or the solvent can contribute to unexpected toxicity.[2]

  • Proper Storage and Handling: Ensure your this compound and DMSO are stored correctly to prevent degradation. For instance, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Evaluate Cell Seeding Density: Low cell density can make cells more susceptible to solvent toxicity.[2] Ensure you are using a consistent and optimal seeding density.

Q2: I'm observing high variability in my MTT assay results between replicate wells. What could be the cause?

A2: High variability in MTT assays can obscure the true effect of this compound. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Ensure Homogenous Cell Seeding: A non-uniform cell suspension is a primary cause of variability. Gently swirl the cell suspension before and during plating to ensure an even distribution of cells in each well.[4]

  • Mitigate the "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can alter concentrations and affect cell viability. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your data analysis.[4]

  • Standardize Pipetting Technique: Inconsistent pipetting of cells, media, or reagents is a major source of error.[4] Calibrate your pipettes regularly and use a consistent technique for all wells.

  • Complete Solubilization of Formazan (B1609692) Crystals: Incomplete dissolution of the purple formazan crystals will lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO and that the crystals are fully dissolved, which can be verified by microscopic inspection.[4]

Q3: How can I be sure that the observed effects of this compound are not due to off-target activities?

A3: Off-target effects are a significant concern with small molecule inhibitors and can lead to misinterpretation of data.

Strategies to Control for Off-Target Effects:

  • Use Multiple Cell Lines: Testing this compound in different cell lines can help determine if the observed effect is consistent or cell-type specific, which might suggest an off-target interaction.

  • Rescue Experiments: If this compound is hypothesized to inhibit a specific protein, try to overexpress a resistant mutant of that protein. If the cells are then resistant to this compound, it provides evidence for on-target activity.

  • Use a Structurally Unrelated Compound: If available, use another compound with a different chemical structure that is known to target the same primary pathway. Observing a similar phenotype can strengthen the evidence for on-target effects.[5]

  • Kinase Profiling: Since many small molecules have off-target effects on kinases, performing a kinase profiling assay can identify unintended interactions.[6][7][8]

  • Pathway Analysis: Conduct global gene or protein expression profiling (e.g., RNA-seq, proteomics) to see if this compound perturbs pathways other than the intended one.[5]

Troubleshooting Guide: Unexpected Results in Nitric Oxide (NO) Assay

Problem: You are not observing the expected inhibition of nitric oxide (NO) production in LPS-stimulated macrophages treated with this compound.

Troubleshooting Workflow:

G Troubleshooting Workflow for NO Assay start Unexpected NO Assay Result check_controls Review Controls: - Positive Control (LPS only) shows high NO? - Negative Control (cells only) shows low NO? - Vehicle Control (LPS + DMSO) similar to Positive? start->check_controls check_viability Perform Cytotoxicity Assay (MTT) at the same concentrations check_controls->check_viability Controls OK troubleshoot_assay Troubleshoot Griess Assay: - Reagent preparation - Standard curve - Incubation times check_controls->troubleshoot_assay Controls NOT OK is_toxic Is this compound toxic at the tested concentrations? check_viability->is_toxic re_evaluate_hypothesis Re-evaluate Hypothesis: - Consider alternative mechanisms - Test different cell line is_toxic->re_evaluate_hypothesis No optimize_concentration Optimize this compound Concentration: - Use non-toxic concentrations - Repeat NO assay is_toxic->optimize_concentration Yes troubleshoot_assay->start Re-run experiment conclusion Interpret Results: - No effect on NO production at non-toxic concentrations re_evaluate_hypothesis->conclusion optimize_concentration->conclusion

Caption: A logical workflow to troubleshoot unexpected nitric oxide assay results.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference CompoundReference Compound IC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68Doxorubicin~5.05
K562Chronic Myelogenous LeukemiaNot explicitly statedDoxorubicin~6.94
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17Not specifiedNot specified
MCF-7Breast Adenocarcinoma40.01 - 82.17Not specifiedNot specified

*For a mixture of withanolides including this compound. Data extracted from a comparative analysis.[1]

Table 2: Anti-inflammatory Activity of Withaphysalins

CompoundBiological EffectCell LineIC50 (µM)
This compoundInhibition of NO ProductionRAW 264.7Not explicitly stated, related compounds 0.23 - 9.06
Compounds 2, 5, 6, 9, 10, 11, and 20Anti-inflammatory effectsTHP1-Dual3.01 - 13.39

Data from studies on anti-inflammatory effects.[1][9]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1]

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of DMSO used for the highest this compound concentration.

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

      • Negative Control: Cells in medium only.

    • Remove the old medium and add 100 µL of the medium with the different treatments. Incubate for 48 to 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is for measuring the anti-inflammatory effect of this compound by quantifying nitrite (B80452), a stable product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[1]

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production.[1]

    • Include the following controls:

      • Negative Control: Cells only.

      • Vehicle Control: Cells with DMSO and LPS.

      • Positive Control: A known inhibitor of NO synthase.[1]

  • Supernatant Collection: After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.[1]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 5-10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B and incubate for another 5-10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.[1]

Mandatory Visualizations

Signaling Pathways

G This compound Signaling Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt/mTOR Pathway LPS LPS IKK IKK LPS->IKK phosphorylates IKB_p65 IKB_p65 IKK->IKB_p65 phosphorylates p65_p50 p65_p50 IKB_p65->p65_p50 releases nucleus_nfkb nucleus_nfkb p65_p50->nucleus_nfkb translocates to pro_inflammatory_genes pro_inflammatory_genes nucleus_nfkb->pro_inflammatory_genes activates WithaphysalinA_nfkb This compound WithaphysalinA_nfkb->IKB_p65 inhibits degradation cytokine cytokine JAK JAK cytokine->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerizes nucleus_stat3 nucleus_stat3 STAT3_dimer->nucleus_stat3 translocates to target_genes target_genes nucleus_stat3->target_genes activates WithaphysalinA_stat3 This compound WithaphysalinA_stat3->JAK inhibits growth_factor growth_factor PI3K PI3K growth_factor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates cell_growth cell_growth mTOR->cell_growth promotes WithaphysalinA_pi3k This compound WithaphysalinA_pi3k->Akt inhibits phosphorylation G General Experimental Workflow start Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture dose_response Dose-Response and Cytotoxicity Assay (MTT) cell_culture->dose_response confounder_control1 Control for DMSO toxicity dose_response->confounder_control1 primary_assay Primary Functional Assay (e.g., Griess, ELISA, Western Blot) confounder_control1->primary_assay confounder_control2 Include appropriate controls: - Positive - Negative - Vehicle primary_assay->confounder_control2 secondary_assay Secondary/Mechanistic Assays (e.g., Western Blot for signaling proteins, Caspase assays, Cell Cycle analysis) confounder_control2->secondary_assay confounder_control3 Control for off-target effects secondary_assay->confounder_control3 data_analysis Data Analysis and Interpretation confounder_control3->data_analysis conclusion Conclusion data_analysis->conclusion

References

Addressing and troubleshooting inconsistent experimental results with Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Withaphysalin A. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring steroidal lactone with recognized anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the modulation of key signaling pathways, including the suppression of pro-inflammatory mediators.[1][2]

Q2: How should this compound be stored for optimal stability?

For long-term stability, this compound powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and subjected to minimal freeze-thaw cycles to prevent degradation.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[4] It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that could induce cytotoxicity, typically below 0.1%.[4]

Q4: Can this compound precipitate in cell culture medium?

Yes, precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous culture medium. This can be caused by the compound's lower solubility in aqueous solutions. To avoid this, it is recommended to add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

Q: My cell viability assay (e.g., MTT, XTT) results with this compound are inconsistent between experiments. What are the potential causes and solutions?

A: Inconsistent cell viability results can stem from several factors related to the compound, cell culture conditions, and assay execution.

Potential Causes and Solutions:

  • Compound Precipitation:

    • Issue: this compound may precipitate out of the solution when added to the cell culture medium, leading to a lower effective concentration.

    • Solution: Prepare fresh dilutions from a stock solution for each experiment. When diluting, add the stock solution to the medium slowly while vortexing to ensure proper mixing. Visually inspect the medium for any signs of precipitation before adding it to the cells.[5]

  • Suboptimal Concentration Range:

    • Issue: The effective concentration of this compound is highly cell-line dependent. The concentration range you are using may not be optimal for your specific cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 value for your cell line and experimental conditions.

  • Variable Incubation Time:

    • Issue: The duration of treatment with this compound can significantly impact cell viability. Inconsistent incubation times will lead to variable results.

    • Solution: Standardize the incubation time across all experiments. Refer to published literature for your specific cell line to determine an appropriate starting point for incubation duration.[4]

  • Cell Seeding Density:

    • Issue: Variations in the initial number of cells seeded can affect the final assay readout.

    • Solution: Ensure a consistent and optimized cell seeding density for each experiment. Allow cells to adhere and enter the logarithmic growth phase before treatment.

  • Lot-to-Lot Variability of this compound:

    • Issue: Different batches of this compound may have slight variations in purity or activity.[6][7]

    • Solution: If possible, purchase a larger quantity from a single lot to ensure consistency across a series of experiments. If you must switch lots, it is advisable to perform a bridging experiment to compare the activity of the new lot with the old one.

Variability in Western Blot Results

Q: I am observing inconsistent protein expression levels in my Western blot analysis after treating cells with this compound. How can I troubleshoot this?

A: Inconsistent Western blot results can be due to issues with sample preparation, the blotting procedure itself, or the biological response to this compound.

Potential Causes and Solutions:

  • Inconsistent Cell Lysis and Protein Extraction:

    • Issue: Incomplete cell lysis can lead to variable protein yields.

    • Solution: Ensure complete cell lysis by using an appropriate lysis buffer containing protease and phosphatase inhibitors.[1] Keep samples on ice throughout the process to prevent protein degradation.

  • Protein Loading Inaccuracy:

    • Issue: Unequal amounts of protein loaded onto the gel will result in misleading expression level comparisons.

    • Solution: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay. Load equal amounts of protein for each sample. Always use a loading control (e.g., β-actin, GAPDH) to normalize your results.

  • Antibody Performance:

    • Issue: Primary and secondary antibodies can be a source of variability due to improper storage, dilution, or lot-to-lot differences.

    • Solution: Follow the manufacturer's recommendations for antibody storage and dilution. Validate new lots of antibodies to ensure consistent performance.

  • Dynamic Nature of Signaling Pathways:

    • Issue: The signaling pathways affected by this compound (e.g., NF-κB, MAPK) are dynamic. The timing of cell harvesting after treatment is critical.[2]

    • Solution: Perform a time-course experiment to determine the optimal time point to observe the desired changes in protein expression or phosphorylation status.

Inconsistent Nitric Oxide (NO) Assay Results

Q: My results from the Griess assay for nitric oxide (NO) production are variable after treating macrophages with this compound and LPS. What could be wrong?

A: Variability in NO assays can be attributed to several factors, from cell stimulation to the assay procedure.

Potential Causes and Solutions:

  • LPS Activity:

    • Issue: The potency of lipopolysaccharide (LPS) can vary between lots and preparations, leading to inconsistent macrophage activation and NO production.

    • Solution: Use a single, validated lot of LPS for your experiments. Prepare a large stock solution and aliquot it to avoid repeated freeze-thaw cycles.

  • Cell Health and Density:

    • Issue: The responsiveness of macrophages to LPS and this compound can be affected by their health and density.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Seed a consistent number of cells for each experiment.

  • Timing of Treatment:

    • Issue: The timing of pre-treatment with this compound before LPS stimulation is crucial.[4]

    • Solution: Standardize the pre-treatment time. A typical pre-incubation period is 1-2 hours before adding LPS.[4]

  • Griess Reagent Preparation and Stability:

    • Issue: The Griess reagent is light-sensitive and can degrade over time.

    • Solution: Prepare fresh Griess reagent for each experiment and protect it from light. Ensure accurate mixing of the components.

Challenges in Animal Studies

Q: I am observing high variability in the outcomes of my in vivo experiments with this compound. How can I improve the consistency of my results?

A: In vivo studies are inherently more complex and subject to greater variability. Careful planning and execution are key to obtaining reliable data.

Potential Causes and Solutions:

  • Formulation and Administration:

    • Issue: Poor solubility and stability of this compound in the vehicle can lead to inconsistent dosing. The stress of administration methods like oral gavage can also be a confounding factor.[8]

    • Solution: Develop a stable and homogenous formulation for your chosen route of administration. For oral gavage, a common vehicle is a suspension in a solution containing DMSO, PEG400, Tween-80, and saline.[9] Ensure consistent administration technique to minimize stress on the animals.[10][11]

  • Animal-to-Animal Variation:

    • Issue: Individual differences in metabolism and response to treatment can contribute to variability.

    • Solution: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups and ensure consistent housing and husbandry conditions.

  • Dose Selection:

    • Issue: An inappropriate dose can lead to either no effect or toxicity, both of which can increase variability.

    • Solution: Conduct a dose-range finding study to determine the optimal therapeutic dose with minimal toxicity.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory effects of this compound across various cell lines. Note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68Doxorubicin~5.05
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17 (for a mixture of withanolides including this compound)Not specifiedNot specified
MCF-7Breast Adenocarcinoma40.01 - 82.17 (for a mixture of withanolides including this compound)Not specifiedNot specified
HCT-116Colorectal CarcinomaModerate cytotoxic activityNot specifiedNot specified
NCI-H460Non-small-cell Lung CancerModerate cytotoxic activityNot specifiedNot specified
A375Human Melanoma1.2 - 7.5 (for various withanolides from Physalis minima)Not specifiedNot specified

Data compiled from multiple sources.[4][12]

Table 2: Anti-inflammatory Effects of this compound

Cell LineBiological EffectThis compound IC50 (µM)
RAW 264.7Inhibition of Nitric Oxide (NO) ProductionRelated compounds show IC50 values in the range of 0.23 to 9.06
RAW 264.7Inhibition of NO Production (Physaminimins G, H, K)17.41 ± 1.04, 36.33 ± 1.95, 21.48 ± 1.67

Data compiled from multiple sources.[4][13]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[4]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][4]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

Nitric Oxide (NO) Production (Griess) Assay
  • Cell Seeding and Treatment: Plate RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[4]

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Incubate for 5-10 minutes at room temperature, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.[1]

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[1]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

WithaphysalinA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK, ERK, p38) TLR4->MAPK STAT3 STAT3 TLR4->STAT3 NFkB_p65 NF-κB p65 IKK->NFkB_p65 Nucleus_NFkB Nucleus NFkB_p65->Nucleus_NFkB Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Pro_inflammatory_Genes WithaphysalinA This compound WithaphysalinA->IKK Inhibits WithaphysalinA->MAPK Inhibits pSTAT3 p-STAT3 WithaphysalinA->pSTAT3 Inhibits Phosphorylation HO1 HO-1 WithaphysalinA->HO1 Upregulates MAPK->Pro_inflammatory_Genes STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Translocation Inflammatory_Mediators Inflammatory Mediator Expression Nucleus_STAT3->Inflammatory_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect HO1->Anti_inflammatory_Effect

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Inconsistent_Results->Check_Compound Purity Check Purity & Lot Number Check_Compound->Purity Solubility Ensure Complete Solubilization Check_Compound->Solubility Storage Confirm Proper Storage Check_Compound->Storage Review_Protocol Step 2: Review Experimental Protocol Check_Compound->Review_Protocol Cell_Culture Standardize Cell Culture Conditions (Passage #, Density, Health) Review_Protocol->Cell_Culture Treatment_Conditions Consistent Treatment Conditions (Concentration, Incubation Time) Review_Protocol->Treatment_Conditions Assay_Execution Precise Assay Execution (Reagent Prep, Timing) Review_Protocol->Assay_Execution Optimize_Experiment Step 3: Optimize Experiment Review_Protocol->Optimize_Experiment Dose_Response Perform Dose-Response Curve Optimize_Experiment->Dose_Response Time_Course Conduct Time-Course Study Optimize_Experiment->Time_Course Positive_Negative_Controls Include Appropriate Controls Optimize_Experiment->Positive_Negative_Controls Consistent_Results Consistent & Reliable Results Optimize_Experiment->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent results.

References

Optimizing treatment concentration and duration for in vitro Withaphysalin A studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing treatment concentration and duration for in vitro studies with Withaphysalin A.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell viability assays?

A1: The optimal concentration of this compound is highly dependent on the cell line being investigated. For cytotoxic effects, a good starting point is to perform a dose-response experiment. Based on available data, IC50 values can range from the sub-micromolar to the double-digit micromolar range.[1][2] For instance, in A549 lung adenocarcinoma cells, the IC50 has been reported to be between 0.20 - 0.68 µM.[1] In contrast, for SMMC-7721 human hepatic carcinoma and MCF-7 human breast cancer cells, the IC50 for a mixture containing this compound was in the range of 40.01 - 82.17 µM.[2]

Q2: What is a typical treatment duration for observing the effects of this compound?

A2: For cytotoxicity and anti-proliferative studies, treatment durations of 24, 48, or 72 hours are commonly used.[2] Many protocols suggest an incubation period of 48 to 72 hours to observe significant effects on cell viability.[1] For studies on signaling pathway modulation, shorter time points (e.g., 1, 2, 4, 8, 16 hours) may be necessary to capture early events like protein phosphorylation.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1][2]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in cancer and inflammation. These include the inhibition of the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT3 pathways.[1][4][5][6] It has also been reported to upregulate the expression of Heme Oxygenase-1 (HO-1), which has anti-inflammatory and antioxidant properties.[4][6]

Troubleshooting Guides

Issue 1: High variability or inconsistent results in cell viability assays.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. Plate cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate for many common cancer cell lines.[1]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or culture medium to maintain humidity.

  • Possible Cause: this compound precipitation.

    • Solution: Ensure the stock solution is fully dissolved before diluting it in culture medium. When preparing working concentrations, add the this compound solution to the medium and mix gently but thoroughly. Visually inspect for any signs of precipitation.

Issue 2: No significant effect of this compound at expected concentrations.

  • Possible Cause: Incorrect concentration calculations or dilution errors.

    • Solution: Double-check all calculations for preparing the stock and working solutions. Use calibrated pipettes for accurate dilutions.

  • Possible Cause: Cell line resistance.

    • Solution: The chosen cell line may be inherently resistant to this compound. It is advisable to include a positive control (e.g., doxorubicin) to ensure the assay is working correctly.[1] Consider testing a wider range of concentrations.

  • Possible Cause: Insufficient treatment duration.

    • Solution: Extend the treatment duration. Some cellular effects may take longer to manifest. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.[2]

Issue 3: Unexpected protein expression or phosphorylation status in Western blot analysis.

  • Possible Cause: Suboptimal protein extraction.

    • Solution: Use ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4][6] Ensure complete cell lysis by scraping or sonication if necessary.[7]

  • Possible Cause: Incorrect antibody dilution or incubation time.

    • Solution: Follow the manufacturer's recommendations for the primary and secondary antibody dilutions. Optimize incubation times; primary antibody incubation is often performed overnight at 4°C.[4][6]

  • Possible Cause: Problems with protein transfer.

    • Solution: Ensure proper assembly of the transfer sandwich and that no air bubbles are present.[7] After transfer, you can use a Ponceau S stain to visualize total protein on the membrane and confirm transfer efficiency.[7]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma0.20 - 0.68[1]
SMMC-7721Human Hepatic Carcinoma40.01 - 82.17[2]
MCF-7Human Breast Cancer40.01 - 82.17[2]
MDA-MB-231Human Breast Cancer0.074**[2]

* Value is for a mixture of withanolides including this compound. ** Value is for a this compound derivative.

Table 2: Effective Concentrations of this compound for Anti-inflammatory Effects in RAW 264.7 Macrophages

Biological EffectEffective Concentration (µM)Notes
Inhibition of Nitric Oxide (NO) ProductionRelated compounds show IC50 values in the range of 0.23 to 9.06[1]
General Anti-inflammatory Studies1, 5, 10, 25Pre-treatment for 1-2 hours before LPS stimulation.[4]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with ≤0.1% DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

2. Western Blot Analysis

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4][6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4][6]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4][6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-STAT3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[4][6]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6]

  • Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][6]

Visualizations

WithaphysalinA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs TLR4->MAPKs PI3K PI3K TLR4->PI3K JAKs JAKs TLR4->JAKs WithaphysalinA This compound WithaphysalinA->IKK WithaphysalinA->MAPKs Akt Akt WithaphysalinA->Akt STAT3 STAT3 WithaphysalinA->STAT3 Inhibits phosphorylation HO1 HO-1 WithaphysalinA->HO1 Upregulates IkBa IκBα IKK->IkBa Degrades NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc JNK JNK MAPKs->JNK p38 p38 MAPKs->p38 ERK ERK MAPKs->ERK Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) JNK->Inflammatory_Genes p38->Inflammatory_Genes ERK->Inflammatory_Genes PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation JAKs->STAT3 Phosphorylates STAT3_nuc p-STAT3 STAT3->STAT3_nuc NFkB_nuc->Inflammatory_Genes STAT3_nuc->Inflammatory_Genes Experimental_Workflow_MTT start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

References

Technical Support Center: Strategies to Mitigate Withaphysalin A-Induced Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides strategies and experimental protocols to address Withaphysalin A-induced toxicity in normal, non-cancerous cells. The information is presented in a question-and-answer format to facilitate troubleshooting during your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal (non-cancerous) cell lines when treated with this compound. Is this expected?

A1: Yes, while this compound and related withanolides can exhibit selective cytotoxicity towards cancer cells, they can also impact the viability of normal cells, particularly at higher concentrations. The primary mechanism of this toxicity is believed to be the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis.[1][2] The degree of toxicity can vary significantly depending on the cell type and experimental conditions.

Q2: What are the typical IC50 values for this compound in normal, non-cancerous human cell lines?

A2: Comprehensive data for this compound across a wide range of normal human cell lines is limited in publicly available literature. However, studies on related withaphysalins and the structurally similar withanolide, Withaferin A, provide valuable insights into the expected cytotoxicity. It is generally observed that higher concentrations are required to induce toxicity in normal cells compared to many cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Withanolides

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and Withaferin A in various human cancer and normal cell lines to provide a comparative perspective.

Table 1: Cytotoxicity (IC50) of this compound in Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
A549Lung Adenocarcinoma0.20 - 0.68Doxorubicin~5.05
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17¹Not specifiedNot specified
MCF-7Breast Adenocarcinoma40.01 - 82.17¹Not specifiedNot specified
Peripheral Blood Mononuclear Cells (PBMCs)Normal Blood Cells>20²DoxorubicinNot specified

¹ Data for a mixture of withanolides including this compound.[3] ² Data for Withaphysalins O, M, and N.[4]

Table 2: Cytotoxicity (IC50) of Withaferin A in Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference
PC-3Prostate Adenocarcinoma~2.0[5]
DU-145Prostate Adenocarcinoma~2.0[5]
HUVECNormal Endothelial Cells0.012[6]
TIG-1Normal Human FibroblastLess severe toxicity observed at 2 µM[5][7]
KDNormal Human FibroblastLess severe toxicity observed at 2 µM[5][7]
Melanoma Cells (various)Skin Cancer1.8 - 6.1[1][2]

Q3: What strategies can we employ to reduce this compound-induced toxicity in our normal cell cultures?

A3: A primary strategy to mitigate this compound-induced toxicity is to counteract the induction of oxidative stress. The use of antioxidants has shown promise in this regard.

  • N-Acetylcysteine (NAC) Co-treatment: NAC is a potent antioxidant and a precursor to glutathione (B108866) (GSH), a key intracellular antioxidant. Co-treatment with NAC can scavenge ROS produced by this compound, thereby reducing oxidative stress and subsequent cell death.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High toxicity observed in normal cells at low concentrations of this compound. Cell line is particularly sensitive to oxidative stress.1. Perform a dose-response curve to confirm the IC50 in your specific cell line. 2. Implement the NAC co-treatment protocol described below to assess if toxicity is ROS-mediated.
Inconsistent results in toxicity assays. 1. Variability in cell seeding density. 2. Degradation of this compound or NAC. 3. Inconsistent incubation times.1. Ensure consistent cell numbers are plated for each experiment. 2. Prepare fresh stock solutions of this compound and NAC for each experiment. 3. Adhere strictly to the defined incubation periods.
NAC co-treatment does not reduce toxicity. 1. NAC concentration is suboptimal. 2. Toxicity may be mediated by a non-ROS-dependent pathway in your specific cell line.1. Perform a dose-response experiment for NAC to determine the optimal protective concentration without inducing toxicity itself. 2. Investigate other potential mechanisms of this compound-induced toxicity, such as inhibition of key signaling pathways.

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of N-Acetylcysteine (NAC) against this compound-Induced Toxicity

This protocol details a method to determine if NAC can protect normal, non-cancerous cells from the cytotoxic effects of this compound.

Materials:

  • Normal human cell line of interest (e.g., human fibroblasts, HUVECs)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • N-Acetylcysteine (NAC) (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound and NAC in complete culture medium.

    • Aspirate the medium from the wells.

    • Add 100 µL of the treatment media to the wells according to the following groups:

      • Control: Complete medium only.

      • Vehicle Control: Complete medium with the same final concentration of DMSO as the highest this compound concentration.

      • This compound only: Medium with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).

      • NAC only: Medium with varying concentrations of NAC (e.g., 1, 2.5, 5, 10 mM) to test for NAC toxicity.

      • Co-treatment: Medium containing a fixed concentration of this compound (e.g., the IC50 or a concentration that induces ~50-70% cell death) and varying concentrations of NAC.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound in the presence and absence of NAC.

    • Determine if NAC co-treatment leads to a statistically significant increase in cell viability.

Signaling Pathways and Experimental Workflows

This compound-Induced Toxicity and NAC Protection

The following diagram illustrates the proposed signaling pathway for this compound-induced toxicity in normal cells and the point of intervention for N-Acetylcysteine (NAC).

G cluster_0 This compound-Induced Toxicity Pathway cluster_1 NAC Protective Mechanism Withaphysalin_A This compound ROS Increased ROS (Oxidative Stress) Withaphysalin_A->ROS Stress_Kinases Stress Kinases (e.g., JNK, p38) ROS->Stress_Kinases Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Stress_Kinases->Apoptosis Mitochondrial_Dysfunction->Apoptosis NAC N-Acetylcysteine (NAC) GSH Increased Glutathione (GSH) NAC->GSH GSH->ROS Scavenges ROS

Caption: Proposed mechanism of this compound toxicity and NAC protection.

Experimental Workflow for Assessing Cytoprotection

The following diagram outlines the experimental workflow for evaluating strategies to reduce this compound-induced toxicity.

G cluster_workflow Experimental Workflow A 1. Seed Normal Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat Cells: - this compound only - NAC only - Co-treatment B->C D 4. Incubate for 24/48/72h C->D E 5. Perform Cell Viability Assay (MTT) D->E F 6. Measure Absorbance and Analyze Data E->F

Caption: Workflow for assessing cytoprotective strategies.

References

Validation & Comparative

Comparative analysis of the anticancer activity of Withaphysalin A and Withaferin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anticancer Activity of Withaphysalin A and Withaferin A

Introduction

Withanolides, a class of naturally occurring C28-steroidal lactone triterpenoids, have emerged as a significant area of interest in oncology research due to their potent antitumor properties. Among the most extensively studied is Withaferin A, derived from Withania somnifera (Ashwagandha).[1][2][3] More recently, other withanolides like this compound, primarily isolated from the Physalis genus, are being recognized as promising anticancer agents.[1] This guide presents a detailed, data-supported comparative analysis of the anticancer activities of this compound and Withaferin A, designed for researchers, scientists, and professionals in drug development.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a crucial metric for assessing a compound's potency. The tables below summarize the IC50 values for this compound and Withaferin A across a range of cancer cell lines, as documented in scientific literature. It is important to exercise caution when directly comparing IC50 values across different studies, as variations in experimental conditions can influence the results.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Prostate CancerC4-2B0.18 - 7.43[1][4]
Prostate Cancer22Rv10.18 - 7.43[1][4]
Renal Carcinoma786-O0.18 - 7.43[1][4]
Renal CarcinomaA-4980.18 - 7.43[1][4]
Renal CarcinomaACHN0.18 - 7.43[1][4]
MelanomaA375-S20.18 - 7.43[1][4]
Breast CancerMCF-73.51[1]
Lung AdenocarcinomaA5490.20 - 0.68[5]
Hepatocellular CarcinomaSMMC-772140.01 - 82.17[4][5]
Result for a mixture of withanolides including this compound.

Table 2: IC50 Values of Withaferin A in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2311.066[1][6]
Breast CancerMCF-70.8536[1][6]
Endometrial CancerKLE10[1][7]
Cervical CancerCaSKi0.45[1][8]
Prostate CancerPC-3~1.0[1]
Prostate CancerDU-145~1.0[1]
MelanomaVarious Lines1.8 - 6.1[9]
Lung Cancer (NSCLC)Various Lines0.3 - 1.49[10]

Mechanisms of Anticancer Action

Both this compound and Withaferin A employ multiple strategies to combat cancer, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating key signaling pathways.[1]

This compound: Emerging Mechanisms

Research into this compound is uncovering several key anticancer mechanisms:

  • Apoptosis Induction: this compound triggers apoptosis in cancer cells, with some studies indicating this is mediated through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[1]

  • Cell Cycle Arrest: This compound has been shown to arrest the cell cycle at the G2/M phase, which effectively inhibits cancer cell proliferation.[1]

  • JAK/STAT Pathway Inhibition: this compound can suppress the JAK/STAT3 signaling pathway.[1][11] This pathway is frequently overactive in cancer, promoting tumor cell growth, survival, and invasion.[1][11]

  • Autophagy: There is emerging evidence that withaphysalins can induce autophagy, a cellular process that can either lead to cell survival or contribute to cell death depending on the context.[1]

Withaferin A: A Pleiotropic Anticancer Agent

Withaferin A is a well-researched withanolide with a broad spectrum of anticancer activities:

  • Apoptosis Induction: Withaferin A is a potent inducer of apoptosis. This is often mediated by the generation of ROS, which leads to the disruption of mitochondrial function.[9][12][13] It influences the balance of pro- and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2, leading to the activation of caspases 9 and 3.[9][14]

  • Cell Cycle Arrest: It predominantly causes cell cycle arrest in the G2/M phase.[7][9][15][16] This is achieved by altering the levels of key regulatory proteins, including cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25C (Cdc25C).[2][15]

  • Inhibition of NF-κB Signaling: One of the most established mechanisms of Withaferin A is its ability to inhibit the NF-κB pathway, which is a crucial regulator of inflammation, cell survival, and proliferation.[1][9]

  • JAK/STAT Pathway Inhibition: Similar to this compound, Withaferin A is also known to inhibit the JAK/STAT signaling pathway, particularly STAT3, in various cancers.[1][13]

  • Anti-Angiogenic and Anti-Metastatic Effects: Withaferin A has demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis).[1][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 General Experimental Workflow cluster_1 Endpoints A Cancer Cell Culture B Treatment with This compound or Withaferin A A->B C Incubation (Time-course) B->C D Cell Viability (MTT Assay) C->D E Apoptosis Analysis (Flow Cytometry) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Protein Expression (Western Blot) C->G G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Witha This compound Withaferin A Witha->JAK Inhibition G Witha This compound Withaferin A ROS ROS Generation Witha->ROS Bax Bax (Pro-apoptotic) Witha->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Witha->Bcl2 Downregulates Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Bax->Mito Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution G G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Cdk1_CyclinB Cdk1-Cyclin B1 Complex (Active) Cdk1_CyclinB->M_Phase Drives Cdc25C Cdc25C pCdk1 Cdk1 (Inactive) (Tyr15 Phosphorylated) Cdc25C->pCdk1 Dephosphorylates (Activates) pCdk1->Cdk1_CyclinB Witha This compound Withaferin A Witha->Cdc25C Inhibition Arrest G2/M Arrest Witha->Arrest

References

Head-to-head comparison of the biological activities of different withaphysalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalins, a class of C28-steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities.[1] These naturally occurring compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, antimicrobial, and immunomodulatory properties.[1][2] This guide provides a comprehensive head-to-head comparison of the biological activities of different withaphysalins, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

Comparative Biological Activity of Withaphysalins

The biological efficacy of withaphysalins varies significantly depending on their specific chemical structures. These variations influence their interactions with cellular targets and signaling pathways. The primary areas of investigation for withaphysalins have been their anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Withaphysalins exert their anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and mitogen-activated protein kinase (MAPK) pathways.[3][4] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5]

The following table summarizes the inhibitory effects of various withaphysalins on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

Table 1: Comparison of Anti-inflammatory Activity of Withaphysalins (Inhibition of NO Production)

WithaphysalinIC50 (µM)Cell LineReference
Withaphysalin A9.2 ± 0.9RAW 264.7[2]
2,3-dihydro-withaphysalin C>100RAW 264.7[3]
Physaminimin G17.41 ± 1.04RAW 264.7[2]
Physaminimin H36.33 ± 1.95RAW 264.7[2]
Physaminimin K21.48 ± 1.67RAW 264.7[2]
Angulasteroidin B0.23RAW 264.7[2]
Withaphysalin Analog 239.6 ± 1.8RAW 264.7[2]
Withaphysalin Analog 525.5 ± 1.1RAW 264.7[2]
Withaphysalin Analog 89.2 ± 0.9RAW 264.7[2]

Cytotoxic Activity

The cytotoxic effects of withaphysalins against various cancer cell lines are a significant area of research. These compounds induce cell death through mechanisms such as apoptosis and by targeting critical signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[5][6]

The table below presents a comparison of the cytotoxic activity of different withaphysalins, indicated by their half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines.

Table 2: Comparison of Cytotoxic Activity of Withaphysalins

WithaphysalinCell LineIC50 (µM)Reference
This compoundA549 (Lung)1.9-4.3[5]
K562 (Leukemia)1.9-4.3[5]
HepG2 (Liver)0.051 ± 0.004 µg/mL[2]
SK-LU-1 (Lung)0.86 ± 0.09 µg/mL[2]
MCF7 (Breast)0.12 ± 0.01 µg/mL[2]
Withangulatin BVarious0.2 - 1.6 µg/mL[7][8]
Physalin DVarious0.2 - 1.6 µg/mL[7][8]
Physalin FVarious0.2 - 1.6 µg/mL[7][8]
CORL23 (Lung)0.4–1.92[9]
MCF-7 (Breast)0.4–1.92[9]
Physagulide IHepG2, MCF-7, MG-630.06–6.73[2]
Physalin BCORL23 (Lung)0.4–1.92[9]
MCF-7 (Breast)0.4–1.92[9]

Antimicrobial Activity

Several withaphysalins have also been investigated for their antimicrobial properties. For instance, physalin D has demonstrated antibacterial action, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.[10] Physalins have also shown inhibitory effects against some molds.[11]

Signaling Pathways Modulated by Withaphysalins

The biological activities of withaphysalins are underpinned by their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] this compound has been shown to suppress the activation of this pathway by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[3][4] This leads to the downregulation of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation WithaphysalinA This compound WithaphysalinA->IKK Inhibition IkB_p->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[6] Withanolides, including withaphysalins, have been shown to suppress this pathway, contributing to their cytotoxic effects.[5][6]

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Withaphysalins Withaphysalins Withaphysalins->Akt Inhibition MTT_Workflow A Seed cells in 96-well plate B Treat with Withaphysalins A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E

References

Independent Validation of Withaphysalin A's Anti-Inflammatory Effects in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Withaphysalin A in macrophages against other well-established anti-inflammatory agents. The information presented is collated from preclinical studies and aims to provide a comprehensive resource for evaluating the therapeutic potential of this compound. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Comparative Efficacy: Inhibition of Inflammatory Mediators

This compound has demonstrated significant potency in inhibiting key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for studying inflammation.[1] The following tables summarize the available quantitative data, comparing the efficacy of this compound with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone (B1670325).

Table 1: Inhibition of Inflammatory Mediators and Cytokines

CompoundTargetIC50 / % InhibitionCell LineReference
This compound NO ProductionIC50: ~5 µMRAW 264.7[2]
TNF-α ProductionSignificant inhibition at 10 µMRAW 264.7[3]
IL-6 ProductionSignificant inhibition at 10 µMRAW 264.7[3]
IL-1β ProductionSignificant inhibition at 10 µMRAW 264.7[3]
Ibuprofen PGE2 ProductionIC50: ~2.5 µMRAW 264.7[1]
Dexamethasone NO ProductionIC50: ~0.1 µMRAW 264.7[1]
TNF-α ProductionSignificant inhibition at 1 µMRAW 264.7[4]
IL-6 ProductionSignificant inhibition at 1 µMRAW 264.7[4]
Curcumin (B1669340) TNF-α ExpressionPotent inhibition at 5-10 µMRAW 264.7[5]
IL-6 ExpressionPotent inhibition at 5-10 µMRAW 264.7[5]

Note: IC50 values represent the concentration of a drug required for 50% inhibition in vitro. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[1]

Mechanism of Action: A Tale of Three Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of key signaling pathways central to the inflammatory response.[1]

  • This compound: Exerts its effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] It has also been shown to inhibit the phosphorylation of STAT3 and upregulate the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[2][3]

  • Ibuprofen: As a non-selective COX inhibitor, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1]

  • Dexamethasone: This synthetic corticosteroid has a broader mechanism, which includes the inhibition of NF-κB, similar to this compound.[1] It can also upregulate the expression of anti-inflammatory proteins.[1]

  • Curcumin: This natural polyphenol has been shown to inhibit the expression of pro-inflammatory cytokines by modulating SOCS-1, SOCS-3, and p38 MAPK signaling pathways.[5] It also suppresses NF-κB activation.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Degrades & Releases Nucleus Nucleus NF-κB (p65)->Nucleus Translocates to Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NF-κB (p65) Inhibits Nuclear Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_1 MAPK Signaling Pathway Inhibition LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK\n(p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK\n(p38, JNK, ERK) Phosphorylates AP-1 AP-1 MAPK\n(p38, JNK, ERK)->AP-1 Activates Nucleus Nucleus AP-1->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->MAPK\n(p38, JNK, ERK) Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

G cluster_2 Experimental Workflow RAW 264.7 Macrophages RAW 264.7 Macrophages Seed Cells Seed Cells RAW 264.7 Macrophages->Seed Cells Pre-treat with\nthis compound Pre-treat with This compound Seed Cells->Pre-treat with\nthis compound Stimulate with LPS Stimulate with LPS Pre-treat with\nthis compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant & Lysates Collect Supernatant & Lysates Incubate->Collect Supernatant & Lysates Downstream Assays Downstream Assays Collect Supernatant & Lysates->Downstream Assays NO Assay (Griess)\nELISA (Cytokines)\nWestern Blot (Proteins) NO Assay (Griess) ELISA (Cytokines) Western Blot (Proteins) Downstream Assays->NO Assay (Griess)\nELISA (Cytokines)\nWestern Blot (Proteins)

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction) and allow them to adhere for 24 hours.[2]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[2]

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).[2]

    • Include a vehicle control group (e.g., DMSO) and an LPS-only group.[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

  • Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[2]

  • Treatment: Treat cells with various concentrations of this compound for 24 hours.[2]

  • Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilize Formazan (B1609692): Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure Absorbance: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable product of NO.

  • Collect Supernatant: After cell treatment (as in Protocol 1), collect the cell culture supernatant.[2]

  • Prepare Griess Reagent: Mix equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2]

  • Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.[2]

  • Incubate: Incubate at room temperature for 10 minutes.[2]

  • Measure Absorbance: Measure the absorbance at 540 nm.[2]

  • Quantification: Determine the nitrite concentration by comparing it with a sodium nitrite standard curve.[2]

Protocol 4: Cytokine Measurement (ELISA)
  • Collect Supernatant: Collect cell culture supernatants after treatment (as in Protocol 1).[2]

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits.[2]

Protocol 5: Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin) overnight at 4°C.[7]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

References

Cross-Study Validation and Reproducibility of Withaphysalin A's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a naturally occurring steroidal lactone, has demonstrated significant potential as a therapeutic agent due to its diverse biological activities. This guide provides a comprehensive comparison of its bioactivity across various studies, focusing on its anticancer, anti-inflammatory, and immunomodulatory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to facilitate a deeper understanding of this compound's therapeutic promise and address the critical aspects of cross-study validation and reproducibility.

Data Presentation: Comparative Bioactivity of this compound

The reproducibility of in vitro bioactivity data for natural products like this compound can be influenced by various factors, including the purity of the compound, specific experimental conditions (e.g., cell culture media, incubation time), and the methodologies used for measurement.[1][2] The following tables summarize the quantitative data from multiple studies to provide a comparative overview of this compound's efficacy.

Anticancer Activity: Cytotoxicity (IC50 Values)

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Variations in IC50 values for the same cell line across different reports highlight the importance of standardized experimental protocols.

Cancer TypeCell LineThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Lung AdenocarcinomaA5490.20 - 0.68[3]Doxorubicin~5.05[3]
Chronic Myelogenous LeukemiaK562Potent activity by related withanolidesDoxorubicin~6.94[3]
Hepatocellular CarcinomaSMMC-772140.01 - 82.17 (mixture including this compound)[3]Not SpecifiedNot Specified
Breast AdenocarcinomaMCF-740.01 - 82.17 (mixture including this compound)[3]Not SpecifiedNot Specified
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

This compound exhibits potent anti-inflammatory properties, primarily studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its efficacy is demonstrated by its ability to inhibit the production of key inflammatory mediators.

Biological EffectCell LineThis compound IC50 (µM)Notes
Inhibition of Nitric Oxide (NO) ProductionRAW 264.7IC50 values for related compounds in the range of 0.23 to 9.06 µM[3]This compound significantly inhibits NO production[4][5]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)RAW 264.7Concentration-dependent inhibitionSignificantly curtails the production of these cytokines[4][5]

Experimental Protocols

To facilitate the reproducibility of the cited bioactivities, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide (NO) Production

The Griess test is used to quantify nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[3] In LPS-stimulated macrophages, this compound inhibits the degradation of the inhibitory protein IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) IkBa->NFkB_active Degrades, releasing Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Induces Transcription WithaphysalinA This compound WithaphysalinA->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cellular proliferation and survival. This compound has been reported to suppress the JAK/STAT3 signaling pathway, which is often overactive in cancer cells.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Induces Transcription WithaphysalinA This compound WithaphysalinA->JAK Inhibits

Inhibition of the JAK/STAT3 signaling pathway by this compound.
Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. This compound has been shown to suppress the activation of MAPKs, contributing to its anti-inflammatory effects.[4]

MAPK_Pathway Stimulus Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression WithaphysalinA This compound WithaphysalinA->MAPKKK Inhibits

Modulation of the MAPK signaling pathway by this compound.
Suppression of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer. Withanolides, including this compound, have been shown to suppress this pathway.[3]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth WithaphysalinA This compound WithaphysalinA->PI3K Inhibits

Suppression of the PI3K/Akt/mTOR pathway by this compound.

Immunomodulatory Effects: Beyond Anti-inflammation

This compound's immunomodulatory activity extends beyond its general anti-inflammatory effects. Studies on related withanolides suggest a role in modulating macrophage polarization. Macrophages can exist in two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. Withaferin A, a structurally similar withanolide, has been shown to inhibit the M2 polarization of macrophages induced by tumor-conditioned media or IL-4.[6] This is significant as M2-like tumor-associated macrophages (TAMs) are known to promote tumor growth and metastasis.[6] The inhibition of M2 polarization by withanolides is often mediated through the STAT6 signaling pathway.[6] While direct studies on this compound's effect on macrophage polarization are still emerging, its known inhibitory action on STAT3, a key transcription factor in immunity, suggests a strong potential for immunomodulation.[4]

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the initial screening and validation of this compound's bioactivity.

Experimental_Workflow start Start compound This compound (Purity & Characterization) start->compound cytotoxicity Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) - RAW 264.7 Macrophages compound->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action - Western Blot (NF-κB, STAT3, etc.) - qPCR (Gene Expression) ic50->mechanism cytokine Cytokine Analysis (ELISA for TNF-α, IL-6) - RAW 264.7 Macrophages anti_inflammatory->cytokine cytokine->mechanism immunomodulation Immunomodulation Studies - Macrophage Polarization - T-cell Proliferation mechanism->immunomodulation validation In vivo Validation (Animal Models) immunomodulation->validation end End validation->end

References

A Comparative Guide to the Efficacy of Withaphysalin A: Natural Source vs. Synthetic Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Primarily isolated from plants of the Physalis genus, it has demonstrated promising anti-inflammatory and anti-cancer properties in a variety of preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound derived from natural sources against its synthetic counterpart. However, it is critical to note at the outset that a thorough review of the current scientific literature reveals a conspicuous absence of studies directly comparing the biological efficacy of synthetically produced this compound with that isolated from natural sources.

This guide will therefore focus on the extensive data available for natural-source this compound, presenting its demonstrated efficacy through quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. Furthermore, this guide will address the implications of the current data gap regarding synthetic this compound and discuss the potential advantages and challenges associated with its chemical synthesis.

Data Presentation: Efficacy of Natural-Source this compound

The biological activity of this compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process by 50%. The following tables summarize the reported IC50 values for natural-source this compound across various cancer cell lines and in the context of its anti-inflammatory effects. It is important to consider that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Cytotoxic Efficacy of Natural-Source this compound in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Lung AdenocarcinomaA54940.01 - 82.17[1]
Hepatocellular CarcinomaSMMC-772140.01 - 82.17[1]
Breast CancerMCF-73.51 - 82.17[1][2]
Prostate CancerC4-2B0.18 - 7.43[2]
Prostate Cancer22Rv10.18 - 7.43[2]
Renal Carcinoma786-O0.18 - 7.43[2]
Renal CarcinomaA-4980.18 - 7.43[2]
Renal CarcinomaACHN0.18 - 7.43[2]
MelanomaA375-S20.18 - 7.43[2]
Colorectal CarcinomaHCT-116Moderate Activity[2]
Non-small Cell Lung CancerNCI-H460Moderate Activity[2]
Table 2: Anti-inflammatory Efficacy of Natural-Source this compound
Biological EffectCell LineIC50 (µM)Reference
Inhibition of Nitric Oxide (NO) ProductionRAW 264.73.91 - 18.46[3][4]
Inhibition of NF-κB activityTHP1-Dual3.01 - 13.39[5][6]

Synthetic vs. Natural-Source this compound: A Discussion on the Data Gap

Currently, there is a significant lack of publicly available data on the biological efficacy of synthetic this compound. While the synthesis of various withanolides and their derivatives has been reported, a direct head-to-head comparison of the anti-cancer or anti-inflammatory activity of a synthetically produced this compound molecule versus its natural counterpart has not been published.

Potential Advantages of Synthetic this compound:

  • Purity and Consistency: Chemical synthesis offers the potential to produce this compound of very high purity, free from other contaminating withanolides or plant metabolites that may be present in natural extracts. This would allow for a more precise understanding of its specific biological effects.

  • Scalability and Sustainability: A robust synthetic route could provide a more scalable and sustainable source of this compound, independent of the geographical and environmental factors that can affect the cultivation of Physalis plants.

  • Analog Development: A successful synthetic strategy would open the door for the creation of novel analogs of this compound, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Challenges in Synthesis and the Importance of Comparative Studies:

  • Structural Complexity: this compound possesses a complex steroidal backbone with multiple stereocenters. The development of a stereoselective synthesis is a significant chemical challenge.

  • Confirmation of Biological Equivalence: Until a synthetic version is produced and tested, it cannot be assumed that it will have identical biological activity to the natural product. Subtle differences in conformation or the presence of minor, uncharacterized impurities in natural extracts could influence efficacy.

The absence of comparative studies represents a critical knowledge gap. Future research should prioritize the development of a total synthesis of this compound, followed by rigorous biological evaluation against the natural compound. Such studies are essential to validate the therapeutic potential of synthetically derived withanolides and to pave the way for their clinical development.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[2]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is used to measure the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with different concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[7]

  • Sample Collection: The cell culture supernatant is collected.[7]

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[7]

  • Incubation and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.[7]

Analysis of Signaling Pathways: Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins in signaling pathways.

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[7][8]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[7][8]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[7][8]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, and β-actin as a loading control) overnight at 4°C.[7]

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Mandatory Visualizations

Signaling Pathways Modulated by Natural-Source this compound

The anti-cancer and anti-inflammatory effects of this compound are attributed to its ability to modulate several key intracellular signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assessment cluster_mechanism Mechanism of Action cell_culture Cell Culture (e.g., Cancer Cell Line or Macrophages) treatment Treatment with Natural-Source this compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity IC50 Determination anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) treatment->anti_inflammatory IC50 Determination western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot Protein Expression

Experimental workflow for evaluating this compound efficacy.

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release of NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) WithaphysalinA This compound WithaphysalinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes WithaphysalinA This compound (as a Withanolide) WithaphysalinA->AKT Inhibits

Suppression of the PI3K/Akt/mTOR pathway by withanolides.

STAT3_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation WithaphysalinA This compound WithaphysalinA->JAK Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds to Genes Target Gene Expression DNA->Genes Transcription

Inhibition of the JAK/STAT3 signaling pathway by this compound.

Conclusion

Natural-source this compound demonstrates significant potential as a therapeutic agent, with potent anti-cancer and anti-inflammatory activities documented in numerous preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and STAT3. While the data supporting the efficacy of natural this compound is robust, the complete absence of comparative data for a synthetic version highlights a critical gap in the current research landscape. The development of a total synthesis and subsequent comparative efficacy studies are paramount to fully unlock the therapeutic potential of this promising natural product and to advance its journey towards clinical application.

References

The Evolving Landscape of Withaphysalin A: A Guide to Structure-Activity Relationships and Synthetic Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Withaphysalin A, a naturally occurring withanolide, presents a compelling scaffold for the development of novel therapeutics. Its potent anti-inflammatory and cytotoxic activities have spurred investigations into its mechanism of action and the synthesis of derivatives with enhanced potency and selectivity. This guide provides a comparative analysis of this compound and its synthetic analogs, focusing on their structure-activity relationships (SAR), supported by experimental data from recent studies.

Comparative Biological Activity of this compound and Its Derivatives

The biological efficacy of this compound and its derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following tables summarize the cytotoxic and anti-inflammatory activities of these compounds, highlighting the impact of structural modifications on their potency.

Cytotoxic Activity

The antiproliferative effects of withaphysalins have been evaluated across a range of human cancer cell lines. Modifications to the withanolide scaffold have, in some instances, led to a dramatic increase in cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Key Structural FeaturesReference
This compound HCT-116Colorectal CarcinomaModerate ActivityParent Compound[1]
NCI-H460Non-small-cell Lung CancerModerate ActivityParent Compound[1]
Withangulatin A Derivative 10 MDA-MB-231Breast Cancer0.074Synthetic derivative[1]
Withangulatin A (Parent) MDA-MB-231Breast Cancer5.22[1]
Withaphysalin Derivative 7 MCF-7Breast Cancer3.51Naturally occurring derivative[1]
Withaminima A RAW 264.7Macrophage (NO inhibition)3.9118-norwithanolide[2]
Withaminima B RAW 264.7Macrophage (NO inhibition)18.4613/14-secowithanolide[2]
Withaminima C RAW 264.7Macrophage (NO inhibition)11.2313/14-secowithanolide[2]
Withaminima D RAW 264.7Macrophage (NO inhibition)12.56[2]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
This compound RAW 264.7NO Production InhibitionSignificant Inhibition[3]
2,3-dihydro-withaphysalin C RAW 264.7NO Production InhibitionSignificant Inhibition[3]
Physaminimin G RAW 264.7NO Production Inhibition17.41[1]
Physaminimin H RAW 264.7NO Production Inhibition36.33[1]
Physaminimin K RAW 264.7NO Production Inhibition21.48[1]
Withaphysalin Derivative 2 THP1-DualNF-κB Inhibition3.01[4]
Withaphysalin Derivative 5 THP1-DualNF-κB Inhibition13.39[4]
Withaphysalin Derivative 6 THP1-DualNF-κB Inhibition10.98[4]
Withaphysalin Derivative 9 THP1-DualNF-κB Inhibition6.25[4]
Withaphysalin Derivative 10 THP1-DualNF-κB Inhibition4.89[4]
Withaphysalin Derivative 11 THP1-DualNF-κB Inhibition9.87[4]
Withaphysalin Derivative 20 THP1-DualNF-κB Inhibition7.54[4]

Key Structure-Activity Relationship Insights

The accumulated data from studies on withaphysalins and related withanolides point to several key structural features that govern their biological activity:

  • The α,β-Unsaturated Ketone in Ring A: This moiety is a critical contributor to the cytotoxic and anti-inflammatory effects of withanolides.[5]

  • The 5β,6β-Epoxy Moiety in Ring B: The presence of this epoxide is important for the biological activity of these compounds.[5]

  • Modifications at C-4 and C-27: Esterification at the C-27 position has been shown to generally increase cytotoxic activity.[6] Conversely, conversion of the C-4 hydroxyl group to a ketone can reduce antiproliferative effects.[6]

  • The Lactone Side Chain: The α,β-unsaturated lactone group is a key pharmacophore for many withanolides.[6]

  • Introduction of an Azide (B81097) Group: Derivatization of Ring A with an azide group has been found to significantly enhance cytotoxic potency.[6]

Signaling Pathways Modulated by this compound and Its Derivatives

This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.[7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes Induces Transcription Withaphysalin_A This compound Withaphysalin_A->IKK_complex Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. This compound has been identified as a potent inhibitor of this pathway.[8]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Target_genes Target Genes (Bcl-2, XIAP, Cyclin D1) Nucleus->Target_genes Induces Transcription Withaphysalin_A This compound Withaphysalin_A->JAK Inhibits

Inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow Seed_cells Seed cells in 96-well plate Treat_cells Treat with compounds Seed_cells->Treat_cells Add_MTT Add MTT solution Treat_cells->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Solubilize formazan (B1609692) Incubate->Solubilize Read_absorbance Read absorbance (570 nm) Solubilize->Read_absorbance

General workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with various concentrations of the compounds and incubate for the desired duration (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[9]

NF-κB Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Procedure:

  • Cell Seeding: Seed THP1-Dual™ NF-κB reporter cells in a 96-well plate.[4][10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.[4]

  • Stimulation: Stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][10]

  • Luciferase Assay: After incubation, measure the luciferase activity using a luminometer. The light output is proportional to the activity of the NF-κB pathway.[10][11]

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.[4]

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to determine the effect of compounds on the phosphorylation status of STAT3.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.[9]

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Conclusion

The study of this compound and its derivatives continues to be a promising area of research for the development of new anticancer and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural moieties for biological activity and provide a rational basis for the design of more potent and selective analogs. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers seeking to further explore the therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of the Bioactivities of Withaphysalin A and Withaphysalin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalins, a class of C28-steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among these, Withaphysalin A and Withaphysalin F have emerged as promising candidates for therapeutic development due to their notable anti-inflammatory and cytotoxic properties. This guide provides a comprehensive and objective comparison of the bioactivities of this compound and Withaphysalin F, supported by experimental data, to assist researchers in the fields of pharmacology and drug discovery.

Comparative Bioactivities: A Quantitative Overview

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and Withaphysalin F. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative Cytotoxicity (IC50 values in µM)
Cell LineCancer TypeThis compound (µM)Withaphysalin F (µM)Reference Compound (Doxorubicin) (µM)
A549Lung Adenocarcinoma0.20 - 0.68[1][2]-~5.05[1]
K562Chronic Myelogenous LeukemiaPotent activity noted for related withanolides[1]-~6.94[1]
SMMC-7721Hepatocellular Carcinoma40.01 - 82.17 (in a mixture)[1][3]--
C4-2BProstate Cancer0.18 - 7.43[4]--
22Rv1Prostate Cancer0.18 - 7.43[4]--
786-ORenal Carcinoma0.18 - 7.43[4]--
A-498Renal Carcinoma0.18 - 7.43[4]--
ACHNRenal Carcinoma0.18 - 7.43[4]--
A375-S2Melanoma0.18 - 7.43[4]--
MCF-7Breast Cancer3.51[4]1.92[5]-
HCT-116Colorectal CarcinomaModerate Activity[4]--
NCI-H460Non-small Cell Lung CancerModerate Activity[4]--
CORL23Large Cell Lung Carcinoma-0.4[5]-
T-47DBreast Carcinoma-3.60 (µg/ml)-

Note: Some data for this compound in SMMC-7721 cells was obtained from a mixture of withanolides.

Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
AssayCell LineThis compound (µM)Withaphysalin F (µM)Reference Compound
Nitric Oxide (NO) Production InhibitionRAW 264.7Moderate to Significant Inhibition[1][6][7]0.32 - 4.03[8]-
NF-κB Activation InhibitionHeLa-0.98-

Mechanisms of Action: A Look into Cellular Signaling

Both this compound and Withaphysalin F exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation.[1] Both this compound and Withaphysalin F have been shown to inhibit this pathway, albeit through potentially different mechanisms. This compound has been demonstrated to prevent the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes. Studies on Physalin F have shown its potent ability to inhibit NF-κB activation, suggesting it is a key mechanism for its anti-inflammatory and cytotoxic effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound/F This compound/F This compound/F->IKK Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Induces Pro-inflammatory & Pro-survival Proteins Pro-inflammatory & Pro-survival Proteins

Inhibition of the NF-κB signaling pathway.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in mediating cellular responses to cytokines and growth factors, and its constitutive activation is a hallmark of many cancers. This compound has been reported to suppress the JAK/STAT3 signaling pathway, which is often hyperactivated in tumor cells, leading to reduced proliferation and survival.[4] While direct evidence for Withaphysalin F's effect on this pathway is less documented, its structural similarity to other withanolides that inhibit JAK/STAT signaling suggests it may share this mechanism.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes pSTAT_n pSTAT pSTAT->pSTAT_n Translocates This compound This compound This compound->JAK Inhibits Gene Transcription Gene Transcription pSTAT_n->Gene Transcription Induces Cell Proliferation & Survival Cell Proliferation & Survival

Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Withaphysalin F in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Withaphysalins A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable metabolite of nitric oxide (NO), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or Withaphysalin F for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. Include appropriate controls (cells only, cells with LPS and vehicle, and a known iNOS inhibitor).

  • Supernatant Collection: After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is widely used to analyze the expression and phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound or Withaphysalin F for the desired time, then wash with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3, or a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

Both this compound and Withaphysalin F demonstrate significant potential as anti-inflammatory and cytotoxic agents. The available data suggests that both compounds modulate key signaling pathways, including the NF-κB and likely the JAK/STAT pathways. While this compound has been more extensively studied, the potent bioactivities reported for Withaphysalin F, particularly its strong inhibition of NF-κB, highlight its promise as a therapeutic candidate. Further direct comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potency and therapeutic potential of these two promising natural products. This guide provides a foundational resource for researchers to design and interpret future investigations into the bioactivities of this compound and Withaphysalin F.

References

Assessing Reproducibility of Withaphysalin A Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a steroidal lactone from the Physalis genus, has shown significant promise in preclinical studies, with reports highlighting its potent anti-cancer and anti-inflammatory activities. For researchers aiming to build upon these findings, understanding the consistency and reproducibility of published data is critical. This guide offers an objective comparison of reported findings, presenting supporting data, experimental protocols, and mechanistic diagrams to facilitate a comprehensive assessment of this compound's biological activities.

Comparative Analysis of Biological Activity

Reproducibility in pharmacological studies can be assessed by comparing quantitative endpoints across different studies. While a direct comparison of half-maximal inhibitory concentration (IC50) values for this compound's cytotoxicity is challenging due to a lack of multiple published reports for the same cell lines, we can summarize the reported bioactivities and the concentrations at which they were observed. This allows for a qualitative assessment of the compound's potency in different biological contexts.

Table 1: Summary of Reported Biological Effects of this compound and Related Compounds

CompoundBiological EffectCell LineConcentration / IC50Key Findings
This compoundAnti-inflammatoryRAW 264.7 MacrophagesIC50: 3.01–13.39 µM (for NF-κB inhibition)Significantly inhibited the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1][2]
This compoundAnti-inflammatoryTHP1-Dual cellsIC50: 3.01–13.39 µM (for NF-κB inhibition)Showed significant anti-inflammatory effects by inhibiting the NF-κB pathway.[2]
Physalin AChondroprotectiveMouse ChondrocytesNot specifiedInhibited MAPK and NF-κB signal transduction, protecting against cartilage destruction.[1][3]
Withaferin AAnti-proliferativeA549 (Lung Cancer)IC50: 0.56 µMDose-dependently decreased cell viability.[4]
Withaferin AApoptosis InductionMDA-MB-231 & MCF-7 (Breast Cancer)2.5 - 5 µMCaused a dose-dependent increase in mitochondrial superoxide.[5]

Observations on Reproducibility: The anti-inflammatory effects of this compound, particularly its inhibition of the NF-κB pathway, are consistently reported across multiple studies using different macrophage cell lines (RAW 264.7 and THP1-Dual).[1][2][6] The reported IC50 values for this activity fall within a reasonably consistent range. However, for anti-cancer cytotoxic effects, data for this compound is less abundant, making direct reproducibility assessment difficult. Data from related withanolides, such as Withaferin A, show potent activity but highlight the need for more specific studies on this compound to establish its individual profile.

Mechanistic Insights: Comparison of Signaling Pathways

The consistency of reported mechanisms of action is a key aspect of reproducibility. This compound has been shown to modulate several critical signaling pathways.

NF-κB Signaling Pathway

A widely reported mechanism for this compound's anti-inflammatory activity is the inhibition of the NF-κB pathway. This is a point of high consensus in the literature. The proposed mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the NF-κB p65 subunit.[1][6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK WithaphysalinA This compound WithaphysalinA->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: this compound inhibits NF-κB nuclear translocation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. While several studies suggest that the broader class of withanolides inhibits this pathway, direct and repeated evidence specifically for this compound is less established. Reports on other compounds demonstrate that inhibition of this pathway is a plausible mechanism for anti-cancer effects.[8][9][10][11]

PI3K_Akt_Pathway GF Growth Factors PI3K PI3K GF->PI3K WithaphysalinA This compound (Proposed) WithaphysalinA->PI3K (as a withanolide) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Proliferation, Growth & Survival mTOR->Downstream

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

To aid in the design of experiments aimed at reproducing or expanding upon published work, the following are detailed, generalized protocols for key assays.

Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell proliferation by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis in appropriate software.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Logical Workflow for Reproducibility Assessment

Researchers should adopt a systematic approach when attempting to reproduce published findings.

Reproducibility_Assessment Lit_Review 1. Comprehensive Literature Review Identify_Data 2. Identify Key Quantitative Findings (e.g., IC50, % inhibition) Lit_Review->Identify_Data Compare_Methods 3. Compare Methodologies Across Studies (Cell lines, assays, concentrations) Identify_Data->Compare_Methods Note_Variance 4. Note Variance in Results & Protocols Compare_Methods->Note_Variance Standardize_Protocol 5. Design Experiment with Standardized Protocol Note_Variance->Standardize_Protocol Execute_Experiment 6. Execute In-House Experiment with Proper Controls Standardize_Protocol->Execute_Experiment Compare_Results 7. Compare Internal Data to Published Findings Execute_Experiment->Compare_Results Conclusion 8. Conclude on Reproducibility Compare_Results->Conclusion

Caption: A systematic workflow for assessing reproducibility.

References

A Head-to-Head Battle: Unraveling the Cytotoxic Superiority of Withaphysalin A Over Withaphysalin D

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of oncological research, the quest for potent, naturally derived anti-cancer agents is relentless. Among the promising candidates are withaphysalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus. This guide provides a direct comparative analysis of the cytotoxic profiles of two prominent members, Withaphysalin A and Withaphysalin D, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

In Vitro Cytotoxicity: A Clear Distinction in Potency

A pivotal study directly comparing the cytotoxic effects of this compound and Withaphysalin D against human nasopharyngeal carcinoma (HONE-1) and gastric carcinoma (NUGC) cell lines revealed a significant difference in their potency. Withaphysalin D demonstrated markedly stronger cytotoxic activity, exhibiting lower half-maximal effective concentration (EC50) values across both cell lines.[1][2]

CompoundCell LineCancer TypeEC50 (µg/mL)[1][2]
This compound HONE-1Nasopharyngeal Carcinoma> 20
NUGCGastric Carcinoma> 20
Withaphysalin D HONE-1Nasopharyngeal Carcinoma0.3
NUGCGastric Carcinoma1.6

EC50: The concentration of a drug that gives a half-maximal response.

These findings from a single, controlled study provide strong evidence for the superior in vitro cytotoxic potential of Withaphysalin D compared to this compound under the tested conditions.

Mechanisms of Action: A Glimpse into Cellular Demise

While direct comparative mechanistic studies are limited, the available literature sheds light on the distinct and overlapping pathways through which these compounds may exert their cytotoxic effects.

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Its anti-cancer activity is attributed to the modulation of several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway leads to decreased cell proliferation and survival.[5]

  • NF-κB Signaling: Suppression of the NF-κB pathway, a key regulator of inflammation and cell survival, contributes to its pro-apoptotic effects.[5]

  • JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade, particularly STAT3, has been implicated in its anti-cancer activity.[4]

Withaphysalin D , while less extensively studied, is believed to induce apoptosis through the activation of stress-related signaling cascades. Physalins, the broader class of compounds to which Withaphysalin D belongs, are known to induce apoptosis via the mitogen-activated protein kinase (MAPK) pathway, involving the activation of ERK, JNK, and p38 kinases.[6] This activation can lead to the production of reactive oxygen species (ROS), release of cytochrome c from mitochondria, and subsequent activation of caspases, ultimately culminating in programmed cell death.

Experimental Protocols: A Blueprint for Research

The following is a detailed methodology for a typical in vitro cytotoxicity assay, based on the protocols used in studies evaluating withaphysalins.

In Vitro Cytotoxicity Assay

This protocol outlines the determination of the half-maximal effective concentration (EC50) of a compound against cultured cancer cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HONE-1, NUGC) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 5 × 10⁴ cells/mL.

2. Compound Preparation and Treatment:

  • This compound and Withaphysalin D are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • The culture medium is removed from the seeded wells and replaced with the medium containing the various concentrations of the test compounds. A control group receiving medium with DMSO alone is also included.

3. Incubation:

  • The treated plates are incubated for a specified period, typically 72 hours, under the standard cell culture conditions.

4. Cytotoxicity Assessment (e.g., MTT Assay):

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours.

  • The MTT solution is then removed, and the resulting formazan (B1609692) crystals are dissolved in DMSO.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways: A Tale of Two Mechanisms

To illustrate the proposed signaling pathways involved in the cytotoxic effects of this compound and Withaphysalin D, the following diagrams are provided.

Withaphysalin_A_Pathway WA This compound PI3K PI3K/Akt/mTOR Pathway WA->PI3K Inhibits NFkB NF-κB Pathway WA->NFkB Inhibits JAK_STAT JAK/STAT Pathway WA->JAK_STAT Inhibits Apoptosis Apoptosis WA->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes NFkB->Proliferation Promotes JAK_STAT->Proliferation Promotes

Caption: Proposed signaling pathways modulated by this compound.

Withaphysalin_D_Pathway WD Withaphysalin D MAPK MAPK Pathway (ERK, JNK, p38) WD->MAPK Activates ROS ROS Production MAPK->ROS Mitochondria Mitochondrial Stress MAPK->Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated apoptotic pathway induced by Withaphysalin D.

Conclusion: A Clear Winner in Potency, A Need for Further Exploration

The direct comparative data unequivocally positions Withaphysalin D as a more potent cytotoxic agent than this compound in the tested cancer cell lines.[1][2] However, the depth of mechanistic understanding for this compound currently surpasses that of Withaphysalin D. Further research is warranted to fully elucidate the signaling pathways governed by Withaphysalin D and to validate its superior cytotoxic profile in a broader range of cancer models. This will be crucial in determining its potential for further preclinical and clinical development as a promising anti-cancer therapeutic.

References

Unraveling the Cellular Impact of Withaphysalin A: A Comparative Transcriptomic and Proteomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, withanolides, a group of naturally occurring steroids, have emerged as promising candidates. Among them, Withaphysalin A has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of the transcriptomic and proteomic changes induced by this compound and its alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

While direct, side-by-side transcriptomic and proteomic data for this compound is still emerging, we can draw valuable comparative insights from studies on the closely related and well-documented withanolide, Withaferin A, and the widely used corticosteroid, Dexamethasone. This guide synthesizes available data to illuminate the distinct and overlapping cellular responses to these compounds.

Comparative Proteomic Analysis: Withaferin A in Focus

A quantitative proteomic analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) on a mouse microglial cell line (N9) treated with Withaferin A revealed significant changes in the expression of 32 non-redundant proteins.[1] These proteins are primarily involved in crucial cellular processes such as cell death and survival, free radical scavenging, and carbohydrate metabolism.[1] The study highlights the upregulation of several heat shock proteins (Hsps), suggesting an induction of the cellular stress response.[1] Notably, Annexin A1, a key anti-inflammatory molecule, was found to be downregulated.[1]

Below is a summary of key differentially expressed proteins identified in microglial cells following Withaferin A treatment.

ProteinGeneFunctionRegulation
Heat shock cognate 71 kDa proteinHspa8Chaperone, stress responseUpregulated
Heat shock protein 90-alphaHsp90aa1Chaperone, signal transductionUpregulated
Heat shock protein 105 kDaHsp105Chaperone, stress responseUpregulated
Sequestosome-1Sqstm1Autophagy, cell signalingUpregulated
Annexin A1Anxa1Anti-inflammatory responseDownregulated

Comparative Transcriptomic Analysis: Insights from Withaferin A and Dexamethasone

Transcriptomic studies offer a broad view of the genetic reprogramming induced by a compound. While a specific RNA-sequencing dataset for this compound is not yet publicly available, analyses of Withaferin A and Dexamethasone in relevant cell lines provide a strong basis for comparison.

Withaferin A treatment in 22Rv1 human prostate cancer cells led to the differential expression of a host of genes, with a significant enrichment in those associated with metabolism.[2] Key enzymes in fatty acid synthesis, including ATP citrate (B86180) lyase (ACLY), acetyl-CoA carboxylase 1 (ACACA), and fatty acid synthase (FASN), were downregulated at both the mRNA and protein levels.[2]

Dexamethasone, a potent anti-inflammatory glucocorticoid, has been shown to alter the gene expression profiles of RAW264.7 macrophages, protecting them from apoptosis by modulating genes involved in cell cycle progression and survival.[3] It is well-established that Dexamethasone inhibits the expression of pro-inflammatory genes, including interleukin-1 beta (IL-1β), by blocking the activation of key transcription factors like NF-κB and AP-1.[4]

The following table contrasts the reported effects of Withaferin A and Dexamethasone on key genes involved in inflammation and cellular metabolism.

GeneFunctionEffect of Withaferin A (in cancer cells)Effect of Dexamethasone (in macrophages)
ACLYFatty acid biosynthesisDownregulated[2]Not reported
ACACAFatty acid biosynthesisDownregulated[2]Not reported
FASNFatty acid biosynthesisDownregulated[2]Not reported
IL1BPro-inflammatory cytokineNot consistently reportedDownregulated[4]
TNFPro-inflammatory cytokineModulatedDownregulated
PTGS2 (COX-2)Pro-inflammatory enzymeModulatedDownregulated
NOS2 (iNOS)Pro-inflammatory enzymeModulatedDownregulated

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Withaphysalin_A_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc Withaphysalin_A_cyto This compound Withaphysalin_A_cyto->Akt Withaphysalin_A_cyto->IKK Withaphysalin_A_cyto->NF-κB Withaphysalin_A_cyto->MAPK Withaphysalin_A_cyto->STAT3 Gene_Expression Inflammatory Gene Expression NF-κB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Caption: this compound inhibits key inflammatory signaling pathways.

A typical workflow for the comparative transcriptomic and proteomic analysis of cells treated with this compound or its alternatives is depicted below.

Experimental_Workflow cluster_transcriptomics Transcriptomic Analysis cluster_proteomics Proteomic Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment (this compound, Alternatives, Vehicle) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep RNA_Seq RNA-Sequencing Library_Prep->RNA_Seq Transcriptomic_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) RNA_Seq->Transcriptomic_Analysis Digestion Protein Digestion Protein_Extraction->Digestion LC_MS LC-MS/MS Digestion->LC_MS Proteomic_Analysis Bioinformatic Analysis (DEP, Pathway Analysis) LC_MS->Proteomic_Analysis

Caption: Workflow for transcriptomic and proteomic analysis.

Experimental Protocols

Transcriptomic Analysis (RNA-Sequencing)
  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1) at a density of 1.5 x 10^6 cells per 10 cm dish in triplicate and allow them to attach overnight. Treat the cells with the desired concentration of this compound, an alternative compound, or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[2]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[2] Assess RNA quality and integrity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Process the raw sequencing reads to remove adapters and low-quality bases. Align the cleaned reads to a reference genome. Perform differential gene expression analysis using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression.[2] Conduct pathway and gene ontology enrichment analysis to interpret the biological significance of the differentially expressed genes.

Proteomic Analysis (SILAC-based)
  • SILAC Labeling: Culture cells (e.g., N9 microglial cells) in SILAC-compatible medium (e.g., DMEM) supplemented with either "light" (standard) or "heavy" (isotope-labeled) essential amino acids (e.g., L-arginine and L-lysine) for several cell divisions to achieve complete incorporation of the labeled amino acids.[1]

  • Cell Treatment and Lysis: Treat the "heavy"-labeled cells with the experimental compound (e.g., Withaferin A) and the "light"-labeled cells with the vehicle control. Harvest the cells, combine equal amounts of protein from the "light" and "heavy" cell populations, and lyse the cell mixture.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., LTQ Orbitrap Elite).[5]

  • Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. Identify and quantify proteins based on the intensity ratios of "heavy" to "light" peptide pairs. Proteins with a statistically significant deviation from a 1:1 ratio are considered differentially expressed. Perform pathway and functional annotation analysis on the differentially expressed proteins.

This guide provides a foundational comparison of the cellular effects of this compound and related compounds. As more direct comparative "omics" data for this compound becomes available, a more refined understanding of its unique molecular signature will undoubtedly emerge, paving the way for its potential therapeutic applications.

References

A Comparative Analysis of the Therapeutic Index of Withaphysalin A and Other Prominent Withanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a class of naturally occurring C28 steroidal lactones primarily isolated from plants of the Solanaceae family, have emerged as promising candidates in cancer chemotherapy. Their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects, have spurred extensive research into their therapeutic potential. A critical parameter in evaluating the clinical viability of any therapeutic agent is its therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comparative analysis of the therapeutic index of Withaphysalin A alongside three other well-chartered withanolides: Withaferin A, Withanone, and Withanolide D. This objective comparison, supported by experimental data, aims to furnish researchers and drug development professionals with the necessary information to navigate the selection and development of withanolide-based cancer therapeutics.

Understanding the Therapeutic Index

The therapeutic index is a ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect. It is typically calculated as:

TI = LD50 / ED50

Where:

  • LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Effective Dose 50) or EC50/IC50 (Effective/Inhibitory Concentration 50): The dose or concentration that produces a therapeutic effect or the desired response in 50% of the subjects.

A higher therapeutic index is preferable as it indicates a wider margin between the toxic and effective doses, suggesting a greater degree of safety.

Comparative Analysis of Therapeutic Indices

The following sections provide available data on the cytotoxicity (IC50) and toxicity (LD50) of this compound, Withaferin A, Withanone, and Withanolide D, which are essential for evaluating their therapeutic indices. Direct calculation of the therapeutic index is contingent on the availability of both LD50 and IC50/EC50 values from comparable studies.

Data Presentation: Cytotoxicity and Toxicity of Selected Withanolides

The tables below summarize the in vitro cytotoxicity (IC50) of the selected withanolides against various cancer cell lines and their available in vivo toxicity (LD50) data. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, incubation times, and assay methods.

Withanolide Cancer Cell Line Cancer Type IC50 (µM) Normal Cell Line IC50 (µM) LD50 (mg/kg, oral, mice) Selectivity Index (Normal IC50 / Cancer IC50)
This compound A549Lung Adenocarcinoma0.20 - 0.68[1]--Not Available-
MCF-7Breast Cancer3.51[2]--
C4-2BProstate Cancer0.18 - 7.43[2]--
22Rv1Prostate Cancer0.18 - 7.43[2]--
786-ORenal Carcinoma0.18 - 7.43[2]--
Withaferin A MDA-MB-231Breast Cancer1.066[3]TIG-1, KD (Normal Fibroblasts)Less severe toxicity[4]> 2000[5]High (Qualitative)
MCF-7Breast Cancer0.8536[3]THESCs (Normal Endometrial)Less toxic[6]High (Qualitative)
PC-3Prostate Cancer~1.0[3]--
DU-145Prostate Cancer~1.0[3]
Withanone --Milder cytotoxicity towards cancer cells[7]Normal cells remained unaffected[7]-Not AvailableHigh (Qualitative)
Withanolide D Caco-2Colorectal Carcinoma0.63[8]--Not Available-
DU145Prostate Cancer< 3[8]--
MCF7Breast Cancer< 3[8]--
A549Lung Cancer< 3[8]--
SKOV3Ovarian Cancer2.93[8]--

Note: A definitive therapeutic index can only be calculated for Withaferin A due to the availability of its LD50 value. For the other withanolides, a direct comparison of their therapeutic index is not possible without LD50 data. However, their selectivity, as indicated by their differential cytotoxicity towards cancer versus normal cells, provides a strong indication of their therapeutic potential.

Experimental Protocols

Determination of IC50 (Half-maximal Inhibitory Concentration)

The IC50 value, a measure of the potency of a compound in inhibiting a specific biological function, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) treatment Treatment with Withanolide (various concentrations) cell_seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation (Formation of Formazan Crystals) mtt_addition->formazan_formation solubilization Solubilization of Formazan (e.g., with DMSO) formazan_formation->solubilization absorbance Absorbance Measurement (e.g., at 570 nm) solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc LD50_Workflow cluster_workflow Acute Oral Toxicity (LD50) Workflow animal_prep Animal Acclimatization & Fasting dose_admin Single Oral Dose Administration animal_prep->dose_admin observation_initial Initial Observation (Clinical signs, mortality) dose_admin->observation_initial observation_long Continued Observation (e.g., 14 days) observation_initial->observation_long data_collection Record Body Weight, Clinical Signs, Mortality observation_long->data_collection ld50_estimation LD50 Estimation data_collection->ld50_estimation Withaphysalin_A_Pathway cluster_pathway This compound Signaling Pathway cluster_nfkb NF-κB Pathway cluster_stat3 JAK/STAT3 Pathway Withaphysalin_A This compound IKK IKK Withaphysalin_A->IKK inhibits JAK JAK Withaphysalin_A->JAK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus_NFkB NF-κB (Nuclear) NFkB->Nucleus_NFkB translocates Proinflammatory_Genes Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Proinflammatory_Genes activates Apoptosis Apoptosis Proinflammatory_Genes->Apoptosis inhibits STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus_STAT3 p-STAT3 Dimer (Nuclear) pSTAT3->Nucleus_STAT3 dimerizes & translocates Target_Genes Proliferation & Survival Genes (e.g., Bcl-2) Nucleus_STAT3->Target_Genes activates Target_Genes->Apoptosis inhibits Withaferin_A_Pathway cluster_pathway Withaferin A Signaling Pathways cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway cluster_stat3 STAT3 Pathway Withaferin_A Withaferin A NFkB NF-κB Withaferin_A->NFkB inhibits Akt Akt Withaferin_A->Akt inhibits STAT3 STAT3 Withaferin_A->STAT3 inhibits Pro_survival_NFkB Pro-survival Genes NFkB->Pro_survival_NFkB activates Apoptosis Apoptosis Pro_survival_NFkB->Apoptosis inhibits Pro_survival_Akt Pro-survival & Proliferation Akt->Pro_survival_Akt promotes Pro_survival_Akt->Apoptosis inhibits Pro_survival_STAT3 Proliferation & Survival Genes STAT3->Pro_survival_STAT3 activates Pro_survival_STAT3->Apoptosis inhibits Withanone_Pathway cluster_pathway Withanone Signaling Pathway Withanone Withanone ROS ROS Production Withanone->ROS p53 p53 Activation Withanone->p53 Apoptosis Apoptosis ROS->Apoptosis p53->Apoptosis Withanolide_D_Pathway cluster_pathway Withanolide D Mechanism of Action Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage NHEJ NHEJ Repair Pathway DNA_Damage->NHEJ activates Cell_Death Cell Death DNA_Damage->Cell_Death leads to NHEJ->DNA_Damage repairs Withanolide_D Withanolide D Withanolide_D->NHEJ inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Withaphysalin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Withaphysalin A are paramount to ensuring laboratory safety and environmental protection. this compound, a withanolide-type compound, has garnered significant interest for its anti-inflammatory and cytotoxic properties.[1][2] These very properties necessitate a meticulous approach to its disposal, treating it as a cytotoxic agent. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for handling cytotoxic waste in a laboratory setting.

Key Properties of this compound

Understanding the fundamental characteristics of this compound is the first step in establishing safe handling and disposal protocols.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₄O₆[1]
Molecular Weight 466.57 g/mol [1]
CAS Number 57423-72-0[1]
Biological Activity Cytotoxic and Anti-inflammatory[1][2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3]

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials. This protocol is based on general guidelines for the disposal of cytotoxic waste and should be adapted to comply with institutional and local regulations.[4][5][6]

1. Personal Protective Equipment (PPE): Before beginning any work with this compound, ensure the following PPE is worn:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.[5]

  • Lab Coat: A solid-front, back-closing disposable gown made of a low-permeability fabric.[5]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.[5]

  • Respiratory Protection: A NIOSH-approved N95 or higher respirator, especially when handling the powder form or if aerosols may be generated.[5]

2. Waste Segregation and Collection:

  • Sharps: All contaminated sharps (e.g., needles, syringes, glass pipettes, vials) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste".[4][6] These containers are typically red.[4]

  • Solid Waste: All non-sharp contaminated materials (e.g., gloves, gowns, bench liners, pipette tips, and plasticware) must be collected in a thick, leak-proof plastic bag, also clearly labeled as "Cytotoxic Waste". This bag should then be placed inside a rigid, secondary container with a tight-fitting lid.[6]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste (e.g., cell culture media) should be collected in a leak-proof, screw-cap container that is clearly labeled "Cytotoxic Liquid Waste: this compound". Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.

3. Decontamination of Work Surfaces:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use a 2% sodium hypochlorite (B82951) solution (bleach) to wipe down the contaminated area, allowing for a contact time of at least 10 minutes.[5]

  • Follow the bleach decontamination with a rinse using 70% ethanol (B145695) to remove the corrosive bleach residue.[5]

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.

4. Final Disposal:

  • All collected cytotoxic waste (sharps, solid, and liquid) must be disposed of through a licensed hazardous waste disposal service.

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[4] Chemical neutralization may be an option for some cytotoxic agents, but this must be performed by trained personnel following a validated protocol.[4]

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Withaphysalin_A_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_decon Decontamination cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) start->ppe waste_generated Waste Generated ppe->waste_generated sharps Sharps Waste (Needles, Vials) waste_generated->sharps Sharps solid Solid Waste (Gloves, Gowns, Liners) waste_generated->solid Solid liquid Liquid Waste (Solutions, Media) waste_generated->liquid Liquid sharps_container Place in Puncture-Resistant 'Cytotoxic Sharps' Container (Red) sharps->sharps_container solid_container Place in Labeled, Leak-Proof 'Cytotoxic Waste' Bag & Bin solid->solid_container liquid_container Collect in Labeled, Leak-Proof 'Cytotoxic Liquid Waste' Container liquid->liquid_container decontaminate Decontaminate Work Surfaces (2% Sodium Hypochlorite -> 70% Ethanol) decon_waste Dispose of Cleaning Materials as Cytotoxic Solid Waste decontaminate->decon_waste store Store Waste in Designated Hazardous Waste Accumulation Area decon_waste->store disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service (Incineration) store->disposal end End: Disposal Complete disposal->end

References

Safeguarding Your Research: A Guide to Handling Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Currently, Withaphysalin A is not classified as a hazardous substance according to the information available for related compounds like Physalin A and Withaferin A.[3][4] However, due to its potent biological effects observed in research, it is prudent to treat it as a potentially hazardous compound.[2][5][6] The primary routes of potential exposure include inhalation, skin contact, and ingestion.[7]

To mitigate these risks, the following personal protective equipment is essential when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 CompliantProtects eyes from splashes or aerosols.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents direct skin contact. Double gloving is recommended for handling neat compound.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[7]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne particles.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Work Practices:

  • Avoid generating dust.

  • Use a spatula or other appropriate tools for transferring the solid.

  • Prepare solutions in the fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[8]

  • In solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month.[8]

  • Keep the container tightly sealed in a dry and well-ventilated place.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste.[9] Do not dispose of down the drain.

  • Contaminated Materials: Used gloves, pipette tips, and other disposable materials contaminated with this compound should be collected in a designated, sealed waste container and disposed of as chemical waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh solid this compound B->C D Prepare stock solution C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Doff PPE G->H I Wash hands thoroughly H->I

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.